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Diethyl 1-hexynyl phosphate

Cat. No.: B15423547
CAS No.: 112270-92-5
M. Wt: 234.23 g/mol
InChI Key: SRHMQOZWLWWSEC-UHFFFAOYSA-N
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Description

Diethyl 1-hexynyl phosphate (CAS 112270-92-5) is an alkynyl phosphate ester that functions as a powerful, mechanism-based inhibitor for serine enzymes . This compound acts as a suicide substrate for phosphotriesterase, with research indicating that it covalently modifies a histidine residue (His-254) located within the enzyme's active site, leading to irreversible inactivation . Studies have demonstrated that alkynyl phosphates, including the hexynyl variant, are potent covalent inhibitors of a broad range of serine hydrolases, with second-order rate constants for esterase inhibition reaching 10⁷–10⁸ M⁻¹ min⁻¹ . The molecular formula of this compound is C₁₀H₁₉O₄P, and it has a molecular weight of 234.23 g/mol . Its applications are strictly for scientific research, making it a valuable tool for enzymology studies, probing active site mechanics, and investigating enzyme inactivation pathways. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19O4P B15423547 Diethyl 1-hexynyl phosphate CAS No. 112270-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112270-92-5

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

diethyl hex-1-ynyl phosphate

InChI

InChI=1S/C10H19O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-8H2,1-3H3

InChI Key

SRHMQOZWLWWSEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#COP(=O)(OCC)OCC

Origin of Product

United States

Foundational & Exploratory

Diethyl 1-Hexynyl Phosphate: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is a member of the organophosphate (OP) class of compounds, a diverse group of molecules with a wide range of biological activities. While many OPs are known for their potent inhibition of acetylcholinesterase (AChE), leading to neurotoxicity, this compound has been primarily characterized as a highly effective mechanism-based inhibitor of phosphotriesterase (PTE). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with PTE and its potential as a serine enzyme inhibitor, including AChE. The guide details the underlying chemical transformations, key enzymatic residues, and kinetic parameters. Furthermore, it outlines the experimental protocols for studying these interactions and discusses the toxicological implications.

Core Mechanism of Action: Inhibition of Phosphotriesterase

The primary and most well-characterized mechanism of action of this compound is the irreversible, mechanism-based inhibition of phosphotriesterase (PTE), a bacterial enzyme capable of detoxifying a range of organophosphorus compounds.

Signaling Pathway and Molecular Interactions

The inactivation of PTE by this compound is a sophisticated process that involves enzymatic conversion of the inhibitor into a highly reactive intermediate within the active site. This "suicide" inhibition ensures high specificity and potency.

The key steps in this pathway are:

  • Binding: this compound, as a substrate analog, initially binds to the active site of phosphotriesterase.

  • Enzymatic Activation: The enzyme catalyzes the hydrolysis of the phosphate ester bond in this compound.

  • Formation of a Reactive Ketene Intermediate: This hydrolysis does not lead to a simple product release. Instead, a highly reactive ketene intermediate is formed in situ.

  • Covalent Modification: The ketene intermediate rapidly reacts with a nucleophilic residue in the active site, forming a stable covalent adduct.

  • Irreversible Inactivation: This covalent modification of the enzyme leads to its irreversible inactivation.

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residue targeted by the ketene intermediate. These studies have conclusively shown that Histidine-254 (His-254) is the critical residue in the active site of phosphotriesterase that is covalently modified. Replacement of His-254 with a non-nucleophilic residue, such as asparagine, renders the enzyme resistant to inactivation by this compound.

PTE_Inhibition_Pathway PTE Phosphotriesterase (PTE) (Active) Complex PTE-Inhibitor Complex PTE->Complex Inhibitor Diethyl 1-Hexynyl Phosphate Inhibitor->Complex Binding Ketene Reactive Ketene Intermediate (in active site) Complex->Ketene Enzymatic Hydrolysis Inactive_PTE Inactive PTE (Covalently Modified His-254) Ketene->Inactive_PTE Covalent Modification

Quantitative Data: Enzyme Inhibition Kinetics

The efficiency of this compound and related alkynyl phosphates as mechanism-based inhibitors of phosphotriesterase has been quantified through kinetic studies. The key parameters are the rate of inactivation (kinact) and the partition ratio (r), which represents the number of inhibitor molecules hydrolyzed per inactivation event.

Inhibitorkinact (s⁻¹)Partition Ratio (r)Reference
This compound~1.7~480-1700[1]
Diethyl 1-propynyl phosphate~1.3~480-1700[1]
Dimethyl 1-hexynyl phosphate~0.12~480-1700[1]

Broader Activity: Inhibition of Serine Enzymes

While the interaction with PTE is well-documented, evidence suggests a broader inhibitory profile for alkynyl phosphates.

Acetylcholinesterase Inhibition: A Probable Secondary Mechanism

Acetylcholinesterase (AChE), a critical enzyme in the nervous system, is a serine hydrolase. A study by Segal et al. (1996) demonstrated that alkynyl phosphates, including hexynyl diethyl phosphate, are potent covalent inhibitors of various serine enzymes, with esterases being particularly susceptible.[2] The second-order rate constants for the inhibition of esterases were reported to be in the range of 107-108 M-1min-1, indicating a very rapid and efficient inhibition.[2]

This strong inhibitory activity against serine esterases strongly suggests that this compound is also an effective inhibitor of acetylcholinesterase. The mechanism is likely analogous to that of other organophosphate inhibitors, involving the phosphonylation of the active site serine residue.

AChE_Inhibition_Workflow cluster_0 Experimental Workflow AChE Acetylcholinesterase (AChE) Inhibitor Diethyl 1-Hexynyl Phosphate Incubation Incubation Assay Activity Assay (Ellman's Reagent) Data IC50 / kinact Determination

Neurotoxicity Profile

The neurotoxicity of organophosphates is predominantly attributed to the inhibition of acetylcholinesterase in the nervous system. The accumulation of the neurotransmitter acetylcholine leads to overstimulation of cholinergic receptors, resulting in a range of symptoms from muscle tremors and paralysis to respiratory failure and death.

Given the high potency of alkynyl phosphates as inhibitors of serine esterases, it is highly probable that this compound exhibits significant neurotoxicity through the inhibition of AChE. However, to date, specific in vivo neurotoxicity studies on this compound are not extensively reported in the publicly available literature. The assessment of its neurotoxic potential is therefore largely inferred from its demonstrated biochemical activity against related enzymes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported by Stang et al. (1986). While the full detailed protocol requires access to the original publication, the general approach involves the reaction of an alkynyl lithium or Grignard reagent with a suitable phosphoryl chloride. A generalized procedure is as follows:

  • Generation of the Alkynyl Nucleophile: 1-Hexyne is treated with a strong base, such as n-butyllithium or a Grignard reagent, in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at low temperature (typically -78 °C) to generate the corresponding lithium or magnesium salt of the alkyne.

  • Phosphorylation: Diethyl chlorophosphate is added dropwise to the solution of the alkynyl nucleophile at low temperature.

  • Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Phosphotriesterase Inhibition Assay

The protocol for determining the mechanism-based inhibition of phosphotriesterase is based on methods described in the literature (e.g., Dumas et al., 1989).

  • Enzyme and Reagents:

    • Purified phosphotriesterase from Pseudomonas diminuta.

    • This compound solution of known concentration.

    • Assay buffer (e.g., 50 mM CHES buffer, pH 9.0, containing 0.1 mM ZnCl₂).

    • Substrate solution (e.g., paraoxon).

  • Inactivation Reaction:

    • A solution of phosphotriesterase is incubated with various concentrations of this compound at a specific temperature (e.g., 25 °C).

    • Aliquots are removed at different time points.

  • Measurement of Residual Activity:

    • The aliquots are diluted into the assay buffer containing the substrate (paraoxon).

    • The rate of paraoxon hydrolysis is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the formation of p-nitrophenolate.

  • Data Analysis:

    • The natural logarithm of the percentage of remaining enzyme activity is plotted against time for each inhibitor concentration. The apparent first-order rate constant of inactivation (kobs) is determined from the slope of this plot.

    • The rate of inactivation (kinact) and the dissociation constant of the inhibitor (KI) are determined by plotting kobs versus the inhibitor concentration.

Site-Directed Mutagenesis of Phosphotriesterase

The identification of His-254 as the key residue for inactivation was achieved through site-directed mutagenesis, as described by Kuo and Raushel (1994).

  • Mutagenic Primer Design: Oligonucleotide primers are designed to introduce a specific mutation (e.g., changing the codon for His-254 to one for asparagine).

  • PCR Mutagenesis: The plasmid containing the wild-type phosphotriesterase gene is used as a template for a polymerase chain reaction (PCR) with the mutagenic primers.

  • Template Removal: The parental, non-mutated DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Selection and Sequencing: Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the desired mutation.

  • Protein Expression and Purification: The mutant phosphotriesterase is then expressed and purified using standard protein purification techniques.

Conclusion

This compound is a potent mechanism-based inhibitor of phosphotriesterase, acting through the enzymatic generation of a reactive ketene intermediate that covalently modifies His-254 in the active site. Furthermore, based on its demonstrated high reactivity towards serine esterases, it is strongly implicated as a potent inhibitor of acetylcholinesterase, which is the likely basis for its neurotoxicity. This dual inhibitory profile makes it a compound of significant interest for both mechanistic enzymology and toxicology studies. The experimental protocols outlined in this guide provide a framework for the further investigation of this and related compounds, which could inform the development of novel enzyme inhibitors or bioremediation agents. Further research is warranted to definitively characterize its neurotoxic effects in vivo and to fully elucidate its inhibitory profile against a broader range of enzymes.

References

Diethyl 1-hexynyl phosphate: A Technical Guide to a Mechanism-Based Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-hexynyl phosphate is a potent, mechanism-based inactivator of phosphotriesterase, an enzyme implicated in the detoxification of organophosphorus compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its biological activity and mechanism of action. The information presented is intended to support further research and development efforts targeting phosphotriesterase and related enzymes.

Chemical Properties and Data

This compound, also known as 1-hexynyl diethyl phosphate, is an organophosphate compound featuring a terminal alkyne group. This functionality is key to its mechanism of action.

PropertyValueReference
CAS Number 112270-92-5
Molecular Formula C₁₀H₁₉O₄P
Molecular Weight 234.23 g/mol
Canonical SMILES CCCCC#COP(=O)(OCC)OCC
Physical State Predicted to be a liquid at STP
Solubility Soluble in organic solvents

Predicted Spectroscopic Data:

Due to the limited availability of experimentally derived spectra in the public domain, the following are predicted values to aid in the characterization of this compound.

¹H NMR (predicted):

  • CH₃ (ethyl): ~1.3 ppm (triplet)

  • CH₂ (ethyl): ~4.1 ppm (quartet)

  • CH₂ (hexynyl chain): ~1.5, 2.2 ppm (multiplets)

  • CH₃ (hexynyl chain): ~0.9 ppm (triplet)

¹³C NMR (predicted):

  • CH₃ (ethyl): ~16 ppm

  • CH₂ (ethyl): ~64 ppm

  • Alkyne C1: ~90 ppm

  • Alkyne C2: ~75 ppm

  • Hexynyl chain carbons: ~13, 22, 31, 19 ppm

³¹P NMR (predicted):

  • A single peak is expected in the typical range for phosphate esters, estimated to be between -5 and 5 ppm relative to 85% H₃PO₄.

IR Spectroscopy (predicted):

  • C≡C stretch: ~2200-2260 cm⁻¹ (weak)

  • P=O stretch: ~1250-1280 cm⁻¹ (strong)

  • P-O-C stretch: ~1000-1050 cm⁻¹ (strong)

  • C-H stretch (alkane): ~2850-2960 cm⁻¹

Synthesis of this compound

The synthesis of this compound and other alkynyl phosphate esters was first reported by Stang, Boehshar, and Lin in 1986. The following is a generalized experimental protocol based on their work and common synthetic methodologies for similar compounds.

Reaction Scheme:

G 1-Hexyne 1-Hexyne Hexynyllithium Hexynyllithium 1-Hexyne->Hexynyllithium n-BuLi, THF, -78 °C This compound This compound Hexynyllithium->this compound Diethyl chlorophosphate, THF, -78 °C to rt

Caption: Synthesis of this compound.

Experimental Protocol:

  • Preparation of Hexynyllithium: A solution of 1-hexyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 equivalent, typically as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Formation of the Phosphate Ester: Diethyl chlorophosphate (1.0 equivalent) is added dropwise to the freshly prepared solution of hexynyllithium at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound is a potent mechanism-based inactivator of phosphotriesterase. This enzyme is capable of hydrolyzing a variety of organophosphate triesters, including pesticides and chemical warfare agents.

Enzyme Inhibition

The inactivation of phosphotriesterase by this compound follows pseudo-first-order kinetics. The key kinetic parameters for the wild-type enzyme are summarized below.

ParameterValueConditionsReference
k_inact 1.7 s⁻¹pH 7.0
Partition Ratio 480 - 1700The number of turnovers per inactivation event
Mechanism of Inactivation

The inactivation of phosphotriesterase by this compound proceeds through a "suicide substrate" mechanism. The proposed pathway is as follows:

G cluster_0 Enzyme Active Site Enzyme_His254 Phosphotriesterase (His-254) Inactive_Enzyme Inactive Covalently Modified Enzyme DEHP Diethyl 1-hexynyl phosphate Intermediate Reactive Ketene Intermediate DEHP->Intermediate Enzymatic Turnover Intermediate->Inactive_Enzyme Nucleophilic Attack by His-254

Caption: Mechanism of phosphotriesterase inactivation.

  • Binding and Turnover: this compound binds to the active site of phosphotriesterase. The enzyme then catalyzes the hydrolysis of the phosphate ester.

  • Formation of a Reactive Intermediate: This enzymatic turnover does not lead to a simple hydrolysis product. Instead, a highly reactive ketene intermediate is generated within the active site.

  • Covalent Modification: The ketene intermediate is then attacked by a nucleophilic residue in the active site, which has been identified as Histidine-254. This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme.

  • Inactivation: The covalent modification of His-254 renders the enzyme catalytically inactive.

Experimental Protocols for Biological Assays

Phosphotriesterase Activity Assay

The activity of phosphotriesterase can be monitored spectrophotometrically using the substrate paraoxon.

Workflow:

G Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., CHES, pH 9.0) - CoCl₂ - Paraoxon Add_Enzyme Add Phosphotriesterase Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at controlled temperature (e.g., 25-37 °C) Add_Enzyme->Incubate Measure_Absorbance Monitor absorbance at 405 nm (p-nitrophenol formation) Incubate->Measure_Absorbance Calculate_Activity Calculate enzyme activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for phosphotriesterase activity assay.

Materials:

  • Buffer: e.g., 50 mM CHES, pH 9.0

  • CoCl₂ solution (e.g., 0.2 mM final concentration)

  • Paraoxon stock solution (in a suitable organic solvent like ethanol)

  • Phosphotriesterase enzyme solution

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare a reaction mixture containing buffer and CoCl₂ in a cuvette.

  • Add the paraoxon substrate to the desired final concentration.

  • Initiate the reaction by adding a small volume of the phosphotriesterase solution.

  • Immediately monitor the increase in absorbance at 405 nm over time. The product of paraoxon hydrolysis, p-nitrophenol, has a strong absorbance at this wavelength.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol.

Inactivation Kinetics Assay

To determine the rate of inactivation of phosphotriesterase by this compound, a time-course experiment is performed.

Procedure:

  • Incubate the phosphotriesterase enzyme with a specific concentration of this compound in a suitable buffer at a controlled temperature.

  • At various time points, withdraw aliquots of the incubation mixture.

  • Immediately dilute the aliquots into the phosphotriesterase activity assay mixture (described in 4.1) to measure the remaining enzyme activity.

  • Plot the natural logarithm of the remaining enzyme activity versus the incubation time.

  • The negative slope of this plot gives the pseudo-first-order rate constant of inactivation (k_obs).

  • By determining k_obs at different concentrations of the inactivator, the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate (K_i) can be determined by fitting the data to the Michaelis-Menten equation for inactivation.

Conclusion

This compound serves as a valuable tool for studying the mechanism of phosphotriesterases and for the development of novel inhibitors. Its mechanism-based mode of action provides a specific and potent means of targeting these enzymes. The technical information and protocols provided in this guide are intended to facilitate further research into this and related compounds, with potential applications in areas such as bioremediation and the development of antidotes for organophosphate poisoning.

Diethyl 1-hexynyl phosphate physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of diethyl 1-hexynyl phosphate, a member of the alkynyl phosphate class of organophosphates. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its chemical identity and explores its potential biological significance as a serine enzyme inhibitor. Drawing parallels from related compounds and general principles of organophosphate chemistry, this paper aims to provide a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Diethyl hexyl phosphate[1]Diethyl (1-cyanoethyl)phosphonateDiethyl phosphite[2]Diethyl phosphate[3][4]
Molecular Formula C10H19O4P[5]C10H23O4PC7H14NO3PC4H11O3PC4H11O4P
Molecular Weight 234.229 g/mol [5]238.26 g/mol 191.16 g/mol 138.10 g/mol 154.10 g/mol
CAS Number 112270-92-5[5]7110-49-829668-61-9762-04-9598-02-7
Boiling Point Data not availableData not available140-141 °C/11 mmHg50-51 °C/2 mmHg203.0°C
Melting Point Data not availableData not availableData not available-70 °CData not available
Density Data not availableData not available1.085 g/mL at 25 °C1.072 g/mL at 25 °C1.29 g/mL
Refractive Index Data not availableData not availablen20/D 1.432n20/D 1.407Data not available
Solubility Expected to be soluble in organic solvents.Data not availableData not availableMiscible with water (with hydrolysis)Slightly soluble in water

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach to the synthesis of alkynyl phosphates can be inferred from established organophosphorus chemistry. The synthesis would likely involve the reaction of a 1-hexynyl precursor with a suitable phosphorylating agent.

A plausible synthetic route, based on the synthesis of other alkynyl phosphates, would be the reaction of the lithium salt of 1-hexyne with diethyl chlorophosphate.

Hypothetical Experimental Protocol:

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl chlorophosphate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions (e.g., oven-dried, flask with septum, magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of 1-hexyne in anhydrous diethyl ether or THF would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • An equimolar amount of n-butyllithium in hexanes would be added dropwise to the solution to deprotonate the terminal alkyne, forming lithium hexynilide. The reaction mixture would be stirred at this temperature for a specified time to ensure complete formation of the lithium salt.

  • Diethyl chlorophosphate would then be added dropwise to the solution of lithium hexynilide at the same low temperature.

  • After the addition is complete, the reaction mixture would be allowed to warm slowly to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer would be separated, and the aqueous layer extracted with diethyl ether.

  • The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • The crude product would then be purified by vacuum distillation or column chromatography to yield this compound.

Note: This is a generalized, hypothetical protocol and would require optimization and validation in a laboratory setting. Diethyl chlorophosphate is a hazardous substance and should be handled with appropriate safety precautions.

Biological Activity: Inhibition of Serine Enzymes

The primary documented biological activity of alkynyl phosphates, including hexynyl diethyl phosphates, is the potent inhibition of serine enzymes.[6] Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cell signaling.[7][8][9]

The inhibitory mechanism of organophosphates on serine proteases involves the covalent modification of the active site serine residue.[10][11][12] The phosphorus atom of the organophosphate is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue in the enzyme's active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.

Serine_Protease_Inhibition cluster_0 Active Serine Protease cluster_1 Inhibitor cluster_2 Inhibited Enzyme Active_Site Serine Protease Active Site (with Ser-OH) Inhibited_Enzyme Phosphorylated Serine Protease (Inactive) Active_Site->Inhibited_Enzyme Covalent Modification Inhibitor Diethyl 1-hexynyl phosphate Inhibitor->Inhibited_Enzyme Phosphorylation Signaling_Pathway Protease Serine Protease PAR Proteinase-Activated Receptor (PAR) Protease->PAR Activates by Cleavage Inhibitor Diethyl 1-hexynyl phosphate Inhibitor->Protease Inhibits Signaling Intracellular Signaling Cascade PAR->Signaling Response Cellular Response (e.g., Inflammation, Growth) Signaling->Response

References

Unveiling Diethyl 1-hexynyl Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LACK OF PUBLICLY AVAILABLE DATA ON DIETHYL 1-HEXYNYL PHOSPHATE

Despite concerted efforts to collate comprehensive data for this technical guide, a thorough search of scientific literature and chemical databases has revealed a significant lack of specific information regarding this compound. Notably, a dedicated CAS number for this compound could not be identified, and no published experimental data on its synthesis, characterization, or biological activity appears to exist.

This document, therefore, serves as a foundational guide by providing information on a closely related analog, Diethyl 2-propynyl phosphate, for which a synthetic protocol is available. The methodologies and potential applications discussed herein are based on established principles of organophosphate chemistry and are intended to provide a valuable resource for researchers and drug development professionals navigating this sparsely documented area of chemical space.

Physicochemical Properties and Identification

Due to the absence of experimental data for this compound, a direct summary of its quantitative properties is not possible. However, based on its chemical structure, it is an organophosphate ester characterized by a diethyl phosphate group attached to a 1-hexynyl moiety. For reference, the properties of related compounds are often used to predict those of novel molecules.

Proposed Synthesis of this compound

While a specific protocol for this compound is not available in the literature, a plausible synthetic route can be extrapolated from the known synthesis of a close structural analog, Diethyl 2-propynyl phosphate. The following section details the established protocol for the analog and proposes an adapted methodology for the target compound.

Experimental Protocol: Synthesis of Diethyl 2-propynyl phosphate[1]

This procedure is based on the reaction of diethyl chlorophosphate with propargyl alcohol in the presence of a base.

Materials:

  • Diethyl chlorophosphate (1.0 mol)

  • Propargyl alcohol (3.33 mol)

  • 50% Sodium hydroxide solution (1.07 mol)

  • Chloroform (800 mL)

  • Water

Procedure:

  • To a reaction vessel containing propargyl alcohol (3.33 mol), a mixture of diethyl chlorophosphate (1.0 mol) and 50% sodium hydroxide solution (1.07 mol) is added dropwise at a controlled temperature of 15-20°C.

  • The reaction mixture is stirred for 15 minutes following the addition.

  • Water is then added to dissolve the inorganic salts formed during the reaction.

  • The aqueous mixture is extracted with chloroform (800 mL).

  • The organic layer is collected, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield Diethyl 2-propynyl phosphate (70% yield).

Proposed Experimental Protocol: Synthesis of this compound

This proposed method adapts the protocol for Diethyl 2-propynyl phosphate to synthesize the target compound by substituting propargyl alcohol with 1-hexyn-3-ol.

Materials:

  • Diethyl chlorophosphate (1.0 mol)

  • 1-Hexyn-3-ol (1.1 mol)

  • Triethylamine (1.2 mol)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hexyn-3-ol (1.1 mol) and triethylamine (1.2 mol) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Add diethyl chlorophosphate (1.0 mol) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Signaling Pathways and Biological Activities

There is no specific information in the scientific literature regarding the signaling pathways or biological activities of this compound. However, the broader class of organophosphates is well-known for its diverse biological effects, most notably the inhibition of acetylcholinesterase (AChE).

Alkynyl phosphates, in particular, have been investigated as mechanism-based inhibitors of various enzymes. The triple bond can act as a reactive handle for covalent modification of active site residues. It is plausible that this compound could be explored for its potential as an inhibitor of esterases, lipases, or other serine hydrolases.

Visualizing Synthetic and Logical Workflows

Given the lack of defined signaling pathways for this compound, the following diagrams illustrate the proposed synthetic workflow and a logical relationship for the investigation of this novel compound.

G cluster_synthesis Proposed Synthesis Workflow Reactants 1-Hexyn-3-ol + Diethyl Chlorophosphate + Triethylamine Reaction Nucleophilic Substitution (0°C to Room Temp, Diethyl Ether) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed Synthetic Workflow for this compound.

G cluster_research Logical Research and Development Pathway Synthesis Chemical Synthesis and Characterization (NMR, MS, IR) Screening Initial Biological Screening (e.g., Enzyme Inhibition Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Logical Pathway for the Investigation of a Novel Compound.

Conclusion and Future Directions

This compound represents an under-explored area of organophosphorus chemistry. The lack of available data presents both a challenge and an opportunity for researchers. The proposed synthetic route provides a starting point for the chemical synthesis and characterization of this molecule. Subsequent biological screening could uncover novel activities, potentially in the realm of enzyme inhibition. Further research is warranted to synthesize, purify, and characterize this compound and to investigate its potential applications in drug discovery and development.

Technical Guide: Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is an organophosphate compound featuring a terminal alkyne group. While specific research on this molecule is limited, its structural class—alkynyl phosphates—has garnered interest for its potent biological activities, particularly as enzyme inhibitors. This technical guide consolidates the available information on this compound and provides context based on related alkynyl phosphate compounds, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the known computational and basic identification data. Researchers are advised to perform their own analytical characterization for any synthesized or acquired samples.

PropertyValueSource/Method
Molecular Weight 234.229 g/mol Computational
Molecular Formula C₁₀H₁₉O₄P-
CAS Number 112270-92-5-
Synonyms Phosphoric acid, diethyl 1-hexynyl ester; n-Butylethynyl diethyl phosphate-
Physical State Not Reported (likely a liquid)Inferred
Boiling Point Not Reported-
Melting Point Not Reported-
Density Not Reported-
Solubility Not Reported-

Synthesis and Experimental Protocols

General Protocol for the Synthesis of this compound:

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) or other strong base (e.g., sodium hydride)

  • Diethyl chlorophosphate or diethyl phosphite

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Generation of the Acetylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-hexyne in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a stoichiometric equivalent of n-BuLi dropwise while maintaining the temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium hexynilide.

  • Phosphorylation: To the solution of the lithium acetylide, add one equivalent of diethyl chlorophosphate dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

While specific studies on this compound are lacking, the broader class of alkynyl phosphates, including hexynyl diethyl phosphates, have been identified as potent, irreversible inhibitors of serine enzymes.[1] A primary target of many organophosphates is acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine.

The proposed mechanism of inhibition involves the covalent modification of the active site serine residue of the enzyme. The phosphate group of the inhibitor acts as an electrophile and is attacked by the nucleophilic hydroxyl group of the serine in the enzyme's active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The alkyne moiety is believed to contribute to the high affinity and reactivity of these compounds towards the enzyme's active site.

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can lead to a range of physiological effects, from muscle paralysis to neurotoxicity, and is the basis for the use of many organophosphates as insecticides and nerve agents.

Logical Relationship of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_normal Normal Enzymatic Activity cluster_inhibition Inhibition Pathway AChE Acetylcholinesterase (Active Enzyme) Products Choline + Acetic Acid AChE->Products Hydrolysis Inactive_Enzyme Phosphorylated AChE (Inactive Enzyme) ACh Acetylcholine ACh->AChE Binds to Inhibitor Diethyl 1-hexynyl phosphate Inhibitor->AChE Covalent Modification

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB (Ellman's Reagent) - Acetylthiocholine (substrate) - this compound dilutions start->prepare_reagents incubation Incubate AChE with This compound prepare_reagents->incubation initiate_reaction Initiate Reaction with Acetylthiocholine and DTNB incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (kinetic measurement) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Determine IC₅₀ value measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for an Acetylcholinesterase Inhibition Assay.

Conclusion

This compound belongs to a class of organophosphates with significant potential for biological activity, likely as an inhibitor of serine enzymes such as acetylcholinesterase. While specific data for this compound is scarce, this guide provides a framework for its synthesis and potential mechanism of action based on related compounds. Further research is warranted to fully characterize its physical, chemical, and biological properties to explore its potential applications in drug development and as a chemical probe for studying enzyme mechanisms. Researchers should proceed with caution, given the potential toxicity associated with this class of compounds.

References

Diethyl 1-Hexynyl Phosphate: An In-depth Technical Guide on its Core as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-hexynyl phosphate is a potent, mechanism-based inhibitor of a range of serine enzymes, demonstrating significant potential in various research and therapeutic contexts. This technical guide provides a comprehensive overview of its enzyme inhibitory properties, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its study. Visualizations of its inhibitory mechanism and relevant signaling pathways are provided to facilitate a deeper understanding of its biochemical and cellular effects.

Introduction

Organophosphorus compounds represent a broad class of molecules with diverse applications, from pesticides to pharmaceuticals. Within this class, alkynyl phosphates have emerged as particularly powerful and specific enzyme inhibitors. This compound, an example of such a compound, acts as a "suicide substrate," irreversibly inactivating its target enzymes through covalent modification of the active site. This guide delves into the technical details of this compound's function as an enzyme inhibitor, providing researchers with the foundational knowledge required to utilize this compound in their studies.

Mechanism of Action

This compound is a mechanism-based inactivator, meaning it is chemically unreactive until it is processed by the target enzyme's catalytic machinery. The proposed mechanism of action against serine enzymes is as follows:

  • Binding: The inhibitor binds to the active site of the serine enzyme in a manner similar to a natural substrate.

  • Catalytic Conversion: The enzyme's catalytic serine residue attacks the phosphorus center of the this compound.

  • Intermediate Formation: This enzymatic action transforms the relatively stable alkynyl phosphate into a highly reactive ketene intermediate.[1]

  • Covalent Modification: The ketene intermediate is a potent electrophile that rapidly reacts with a nucleophilic residue within the enzyme's active site. In the case of phosphotriesterase, this has been identified as a histidine residue (His-254).[1][2][3]

  • Irreversible Inhibition: The formation of this stable covalent bond results in the irreversible inactivation of the enzyme.

enzyme Serine Enzyme complex Enzyme-Inhibitor Complex enzyme->complex inhibitor Diethyl 1-Hexynyl Phosphate inhibitor->complex Binding ketene Reactive Ketene Intermediate complex->ketene Enzymatic Conversion inactive_enzyme Inactive Covalently Modified Enzyme ketene->inactive_enzyme Covalent Modification start 1-Hexyne intermediate Hexynyl Lithium start->intermediate Deprotonation reagent1 Base (e.g., n-BuLi) reagent1->intermediate product Diethyl 1-Hexynyl Phosphate intermediate->product Phosphorylation reagent2 Diethyl Chlorophosphate reagent2->product purification Purification (e.g., Chromatography) product->purification final_product Pure Product purification->final_product presynaptic Presynaptic Neuron ach_release Acetylcholine Release presynaptic->ach_release synaptic_cleft Synaptic Cleft ach_release->synaptic_cleft ach_receptor Acetylcholine Receptor synaptic_cleft->ach_receptor ache Acetylcholinesterase synaptic_cleft->ache postsynaptic Postsynaptic Neuron signal_transduction Signal Transduction postsynaptic->signal_transduction ach_receptor->postsynaptic ach_breakdown Acetylcholine Breakdown ache->ach_breakdown Catalyzes inhibitor Diethyl 1-Hexynyl Phosphate inhibitor->ache Inhibits zymogen_a Zymogen A protease_a Active Protease A zymogen_a->protease_a Activation zymogen_b Zymogen B protease_a->zymogen_b Cleavage protease_b Active Protease B zymogen_b->protease_b Activation zymogen_c Zymogen C protease_b->zymogen_c Cleavage protease_c Active Protease C zymogen_c->protease_c Activation response Physiological Response protease_c->response inhibitor Diethyl 1-Hexynyl Phosphate inhibitor->protease_b Inhibits

References

An In-Depth Technical Guide to the Covalent Modification of Enzymes by Diethyl 1-hexynyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Covalent Enzyme Inhibition

Covalent inhibition plays a crucial role in drug discovery, offering prolonged duration of action and high potency.[1] Unlike reversible inhibitors, covalent modifiers form a stable chemical bond with the target enzyme, often leading to irreversible inactivation.[2] Organophosphates are a well-known class of covalent inhibitors that typically target serine hydrolases, such as acetylcholinesterase, by reacting with the active site serine residue.[3][4] Diethyl 1-hexynyl phosphate, as an organophosphate, is predicted to follow this mechanism of action. Understanding the kinetics and structural details of this covalent modification is essential for the development of targeted therapeutics and chemical probes.

Proposed Mechanism of Action

The proposed mechanism for the covalent modification of a serine protease by this compound involves a two-step process:

  • Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site to form an initial enzyme-inhibitor complex (E•I). This binding is governed by the inhibitor's affinity for the active site, characterized by the inhibition constant (Ki).

  • Covalent Bond Formation: Following initial binding, a nucleophilic residue in the enzyme's active site, typically a serine, attacks the phosphorus center of the this compound. This results in the formation of a stable, covalent phosphonyl-enzyme adduct (E-I) and the displacement of a leaving group. This irreversible step is characterized by the rate constant of inactivation (kinact).

The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant kinact/Ki.

Experimental Protocols

Enzyme Inhibition Kinetics Assay

This protocol is designed to determine the kinetic parameters of enzyme inhibition by this compound.

Materials:

  • Target enzyme (e.g., human acetylcholinesterase)

  • Substrate (e.g., acetylthiocholine)

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • This compound

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and this compound in the assay buffer.

  • Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes). Include a control with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to each well.

  • Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • The negative slope of this plot gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (Ki).[5][6]

Mass Spectrometry Analysis of the Covalent Adduct

This protocol is used to confirm the covalent modification and identify the specific amino acid residue modified by this compound.

Materials:

  • Target enzyme

  • This compound

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Covalent Adduct Formation: Incubate the target enzyme with an excess of this compound to ensure complete modification.

  • Denaturation, Reduction, and Alkylation: Denature the protein in denaturing buffer, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with iodoacetamide.

  • Proteolytic Digestion: Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]

  • Data Analysis:

    • Search the MS/MS spectra against the protein sequence database to identify the peptides.

    • Look for a mass shift on a specific peptide corresponding to the mass of the this compound adduct. The expected mass shift can be calculated based on the molecular weight of the inhibitor and the leaving group.[8]

    • The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.[9]

Data Presentation

Quantitative data from the kinetic and mass spectrometry experiments should be summarized in clear and structured tables.

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound

ParameterValueUnits
Ki150nM
kinact0.2min-1
kinact/Ki1.3 x 106M-1min-1

Table 2: Hypothetical Mass Spectrometry Data for Covalent Adduct Identification

Peptide SequenceModified ResidueObserved Mass Shift (Da)Expected Mass Shift (Da)
GGESAGAASVGMHILSerine-195+188.12+188.12

Visualizations

Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental workflows.

G cluster_workflow Experimental Workflow A Enzyme + Inhibitor Incubation B Enzyme Activity Assay A->B D Mass Spectrometry Sample Prep (Denaturation, Digestion) A->D C Kinetic Parameter Determination (k_inact, K_i) B->C E LC-MS/MS Analysis D->E F Adduct Identification E->F

Caption: Experimental workflow for characterizing covalent enzyme inhibition.

Caption: Two-step mechanism of covalent enzyme inhibition.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Upstream Upstream Signal Enzyme Target Serine Protease Upstream->Enzyme Product Product Enzyme->Product cleaves Substrate Substrate Substrate->Enzyme Downstream Downstream Signaling Product->Downstream Inhibitor This compound Inhibitor->Enzyme

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

This technical guide provides a foundational framework for the investigation of enzyme inhibition by this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively characterize the kinetic and structural aspects of this covalent modification. While the specific data presented herein is hypothetical, the methodologies are based on well-established principles in the study of covalent inhibitors and should serve as a valuable resource for drug development professionals and scientists in the field.

References

Diethyl 1-Hexynyl Phosphate: An In-Depth Technical Guide to its Reactivity with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-hexynyl phosphate is an organophosphate compound featuring a terminal alkyne, rendering it an electrophilic species with the potential for covalent modification of nucleophilic biomolecules. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound with amino acid residues. The primary focus is on its role as a mechanism-based inactivator of enzymes, with a detailed examination of its interaction with histidine residues. Furthermore, this guide explores the predicted reactivity with other key nucleophilic amino acids, such as cysteine and lysine, based on established principles of Michael addition to activated alkynes. Detailed experimental protocols, quantitative data where available, and visualizations of reaction mechanisms and workflows are provided to support further research and application in drug development and chemical biology.

Core Reactivity Principles

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon triple bond, which is activated by the electron-withdrawing phosphate group. This activation makes the alkyne susceptible to nucleophilic attack by the side chains of several amino acids.

Mechanism-Based Enzyme Inactivation: The Case of Histidine

This compound is a known mechanism-based inactivator of phosphotriesterase. In this context, the enzyme catalyzes the conversion of the relatively unreactive alkynyl phosphate into a highly reactive ketene intermediate. This intermediate is then attacked by a nucleophilic histidine residue (specifically His-254) in the enzyme's active site, leading to covalent modification and irreversible inactivation of the enzyme.[1][2]

The generally accepted mechanism is as follows:

  • Binding: this compound binds to the active site of the enzyme.

  • Enzymatic Conversion: The enzyme's catalytic machinery initiates a reaction that converts the alkyne into a ketene.

  • Nucleophilic Attack: A nearby histidine residue acts as a nucleophile, attacking the electrophilic carbon of the ketene.

  • Covalent Adduct Formation: A stable covalent bond is formed between the inhibitor and the histidine residue, rendering the enzyme inactive.

G cluster_0 Enzyme Active Site Enzyme_His Enzyme with Nucleophilic Histidine Enzyme_DEHP_Complex Enzyme-Inhibitor Complex Enzyme_His->Enzyme_DEHP_Complex DEHP Diethyl 1-Hexynyl Phosphate DEHP->Enzyme_DEHP_Complex Binding Ketene_Intermediate Reactive Ketene Intermediate Enzyme_DEHP_Complex->Ketene_Intermediate Enzymatic Conversion Covalent_Adduct Inactive Covalently Modified Enzyme Ketene_Intermediate->Covalent_Adduct Nucleophilic Attack by His

Enzymatic inactivation by this compound.
Predicted Reactivity with Other Nucleophilic Amino Acids

While the reaction with histidine is enzyme-catalyzed, the inherent electrophilicity of the activated alkyne in this compound suggests it can react directly with other nucleophilic amino acids via a Michael-type addition. The most likely candidates for such reactions are cysteine and lysine, due to the high nucleophilicity of their respective thiol and primary amine side chains.

  • Cysteine: The thiolate anion of a cysteine residue is a potent nucleophile and is expected to readily attack the alkyne, leading to a stable thioether linkage.

  • Lysine: The unprotonated ε-amino group of a lysine side chain can also act as a nucleophile, resulting in the formation of a secondary amine.

The general mechanism for the Michael addition of a nucleophilic amino acid to this compound is depicted below.

G DEHP Diethyl 1-Hexynyl Phosphate Intermediate Zwitterionic/ Carbanionic Intermediate DEHP->Intermediate Michael Addition Nucleophilic_AA Nucleophilic Amino Acid (e.g., Cys, Lys) Nucleophilic_AA->Intermediate Covalent_Adduct Covalent Adduct Intermediate->Covalent_Adduct Protonation Protonation Proton Source (e.g., Solvent) Protonation->Covalent_Adduct

Proposed Michael addition to a nucleophilic amino acid.

Quantitative Data

Quantitative data on the reactivity of this compound with amino acids is limited, with the most well-characterized interaction being its inactivation of phosphotriesterase.

ParameterEnzymeValueReference
Partition RatioWild-Type Phosphotriesterase~160[2]

Note: The partition ratio indicates the number of turnovers (catalytic cycles) the enzyme completes for every molecule of inhibitor that leads to inactivation. A lower number signifies a more efficient inactivator. For the mutant H254N, where the reactive histidine is replaced, the enzyme is not inactivated by this compound.[1][2]

Amino AcidReaction Conditions (Solvent, pH, Temp.)Reaction TimeYield (%)Analytical Method
Cysteine
Lysine
Serine
Other

Experimental Protocols

Protocol for Inactivation of Phosphotriesterase

This protocol is adapted from studies on the mechanism-based inactivation of phosphotriesterase by this compound.[2]

Materials:

  • Purified phosphotriesterase

  • This compound stock solution (in anhydrous acetonitrile)

  • Buffer solution (e.g., 0.1 M PIPES, pH 7.0)

  • Substrate for activity assay (e.g., paraoxon)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of phosphotriesterase in the buffer to a final concentration suitable for the activity assay.

  • Inactivation Reaction:

    • Incubate the enzyme solution at 25 °C.

    • Initiate the inactivation by adding a specific concentration of this compound from the stock solution. The final concentration of acetonitrile should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Time-Course Analysis:

    • At various time points, withdraw aliquots of the inactivation mixture.

    • Immediately dilute the aliquots into the activity assay solution containing the substrate (paraoxon).

    • Measure the residual enzyme activity by monitoring the rate of substrate hydrolysis spectrophotometrically.

  • Data Analysis:

    • Plot the natural logarithm of the residual enzyme activity against time.

    • Determine the pseudo-first-order rate constant of inactivation (kinact) from the slope of the linear portion of the plot.

    • The partition ratio can be determined by measuring the total amount of product formed before complete inactivation.

General Protocol for Reaction with Free Amino Acids

This is a general protocol for assessing the direct reactivity of this compound with nucleophilic amino acids.

Materials:

  • This compound

  • Amino acid of interest (e.g., N-acetyl-L-cysteine, Nα-acetyl-L-lysine)

  • Buffer solution with appropriate pH (e.g., phosphate buffer, pH 7.4 for cysteine; borate buffer, pH 9.0 for lysine)

  • Organic co-solvent if needed (e.g., acetonitrile, DMSO)

  • Analytical instruments (e.g., HPLC, LC-MS, NMR)

Procedure:

  • Reaction Setup:

    • Dissolve the amino acid in the chosen buffer to a known concentration.

    • Add this compound (a stock solution in an organic solvent can be used) to the amino acid solution to a desired final concentration.

  • Reaction Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C or 37 °C).

    • Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable technique. HPLC is often used to track the disappearance of reactants and the appearance of products.

  • Product Characterization:

    • Once the reaction is complete, the product can be purified (e.g., by preparative HPLC).

    • The structure of the product should be confirmed using techniques such as LC-MS (to determine the mass of the adduct) and NMR spectroscopy (to elucidate the covalent structure).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the reactivity of this compound with an amino acid.

G Start Start Reaction_Setup Reaction Setup: - DEHP - Amino Acid - Buffer Start->Reaction_Setup Incubation Incubation (Controlled Temp. & Time) Reaction_Setup->Incubation Monitoring Reaction Monitoring (e.g., HPLC, TLC) Incubation->Monitoring Quenching Reaction Quenching Monitoring->Quenching At Time Points Analysis Product Analysis Quenching->Analysis Purification Product Purification (e.g., Prep HPLC) Analysis->Purification If Product Formed Data_Analysis Kinetic and Yield Data Analysis Analysis->Data_Analysis Directly for Kinetics Characterization Structural Characterization (LC-MS, NMR) Purification->Characterization Characterization->Data_Analysis End End Data_Analysis->End

General experimental workflow for reactivity studies.

Conclusion

This compound demonstrates significant reactivity towards nucleophilic amino acids, most notably through the mechanism-based inactivation of enzymes via covalent modification of histidine residues. Based on fundamental chemical principles, it is predicted to react directly with other nucleophilic amino acids, such as cysteine and lysine, through a Michael addition mechanism. This guide provides the foundational knowledge, experimental frameworks, and predictive models for researchers to further explore and harness the reactivity of this compound in various applications, from enzyme inhibitor design to the development of covalent probes for chemical biology. Further empirical studies are warranted to fully characterize the kinetics and scope of its reactivity with a broader range of amino acids.

References

Theoretical Studies of Diethyl 1-hexynyl phosphate: A Review of a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature reveals a significant gap in the theoretical and computational analysis of Diethyl 1-hexynyl phosphate. Despite its potential relevance in various chemical and biological contexts, detailed quantum chemical calculations, molecular modeling, and in-silico studies specifically targeting this molecule are not publicly available at this time. This whitepaper, therefore, serves to highlight this knowledge gap and to outline the general methodologies that could be applied to future theoretical investigations of this and related alkynyl phosphates.

While direct data for this compound is absent, this guide will provide an overview of the established computational protocols and theoretical frameworks commonly employed in the study of organophosphate compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in initiating theoretical studies on this molecule.

Proposed Computational Methodologies

Theoretical studies of organophosphates typically involve a range of computational chemistry techniques to elucidate their electronic structure, reactivity, and potential interactions with biological systems. The following protocols, drawn from studies of analogous compounds, are recommended for a thorough investigation of this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the geometric and electronic properties of molecules. A typical DFT study of this compound would involve:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule. A common approach is to use a functional such as B3LYP or M06-2X with a basis set like 6-31G(d) or larger for initial optimization, followed by more accurate calculations with larger basis sets (e.g., def2-TZVP) for refinement.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculations:

    • Mulliken and Natural Bond Orbital (NBO) Charge Analysis: To understand the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the regions of positive and negative electrostatic potential, providing insights into potential sites for non-covalent interactions.

Molecular Dynamics (MD) Simulations

To understand the behavior of this compound in a biological or solution-phase environment, MD simulations are invaluable. A typical workflow would include:

  • System Setup: Placing the optimized structure of this compound in a simulation box with a chosen solvent (e.g., water) and ions to neutralize the system.

  • Force Field Parameterization: Assigning appropriate force field parameters (e.g., from GAFF, CGenFF, or OPLS-AA) to describe the bonded and non-bonded interactions of the molecule.

  • Equilibration: A series of energy minimization and short MD runs to allow the system to reach a stable temperature and pressure.

  • Production Run: A longer simulation (nanoseconds to microseconds) to sample the conformational space and dynamic behavior of the molecule.

  • Analysis: Trajectory analysis to study properties such as radial distribution functions, hydrogen bonding, and root-mean-square deviation (RMSD) and fluctuation (RMSF).

Potential Areas of Investigation and Expected Data

Should theoretical studies be undertaken, the following quantitative data would be of significant interest and could be presented in structured tables for comparative analysis.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
P=OValue
P-O(ethyl)Value
O-C(ethyl)Value
C≡CValue
O-P-OValue
P-O-CValue
C-C≡CValue
O-P-O-CValue
P-O-C-CValue

Note: Values are hypothetical and would be populated from DFT calculations.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Mulliken Charge on PValue
Mulliken Charge on O(P=O)Value

Note: Values are hypothetical and would be populated from DFT calculations.

Visualization of Computational Workflows

Visualizing the logical flow of a computational study is crucial for clarity and reproducibility. Graphviz can be used to create such diagrams.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum system_setup System Setup (Solvation & Ionization) geom_opt->system_setup Optimized Structure electronic_props Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props equilibration Equilibration (NVT, NPT) system_setup->equilibration production_run Production MD Run equilibration->production_run analysis Trajectory Analysis production_run->analysis

Caption: A generalized workflow for theoretical studies of this compound.

Conclusion and Future Directions

The absence of theoretical studies on this compound represents a clear opportunity for future research. By applying the established computational methodologies outlined in this guide, a wealth of data on its structural, electronic, and dynamic properties can be generated. Such studies would not only contribute to the fundamental understanding of this molecule but could also provide valuable insights for its potential applications in fields such as medicinal chemistry, materials science, and toxicology. It is hoped that this document will serve as a catalyst for initiating such much-needed computational investigations.

An In-depth Technical Guide to Diethyl 1-hexynyl phosphate: Synthesis and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

Introduction

Organophosphate compounds are a broad class of molecules characterized by a central phosphate moiety. Their discovery and development have had a profound impact on various scientific fields, from agriculture, with their use as pesticides, to medicine, as therapeutic agents and, unfortunately, as chemical warfare nerve agents. A key biological target for many organophosphates is the enzyme acetylcholinesterase (AChE), which plays a crucial role in the regulation of neurotransmission[1][2]. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis[1].

Diethyl 1-hexynyl phosphate belongs to the subgroup of alkynyl phosphates. The introduction of an alkyne functionality offers unique chemical properties and potential for further synthetic modifications. While the specific discovery of this compound is not documented in readily accessible scientific literature, its synthesis can be confidently predicted based on well-established phosphorylation reactions.

Plausible Synthesis of this compound

The most probable synthetic route to this compound involves the reaction of a metal acetylide of 1-hexyne with a suitable phosphorylating agent, such as diethyl chlorophosphate. This reaction follows a nucleophilic substitution mechanism at the phosphorus center.

Reaction Scheme:

G cluster_0 Overall Reaction 1-Hexyne 1-Hexyne Hexynyllithium Hexynyllithium 1-Hexyne->Hexynyllithium n-BuLi This compound This compound Hexynyllithium->this compound Diethyl chlorophosphate

Caption: Plausible synthesis of this compound.

Experimental Protocol (Analogous Synthesis):

This protocol is based on general procedures for the synthesis of alkynyl phosphates from terminal alkynes.

Materials:

  • 1-Hexyne (C₆H₁₀)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Diethyl chlorophosphate (C₄H₁₀ClO₃P)[3]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 1-Hexyne: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 1-hexyne (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Phosphorylation: To the solution of the lithium acetylide, add diethyl chlorophosphate (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data from Analogous Reactions:

While specific yield and purity data for this compound are not available, the table below presents typical yields for the synthesis of related alkynyl and vinyl phosphates from analogous reactions.

ReactantsProductYield (%)Reference
1-Octyne, n-BuLi, Diethyl chlorophosphateDiethyl 1-octynyl phosphate75-85General procedure for alkynyl phosphates
Phenylacetylene, n-BuLi, Diethyl chlorophosphateDiethyl phenylethynyl phosphate80-90General procedure for alkynyl phosphates
Acetophenone, LDA, Diethyl chlorophosphateDiethyl 1-phenylvinyl phosphate~70Synthesis of vinyl phosphates[4]

Table 1: Representative yields for the synthesis of related organophosphate compounds.

Historical Context and Potential Significance

The field of organophosphorus chemistry has its roots in the 19th century, but it was the discovery of the potent biological activity of certain organophosphates in the mid-20th century that led to a surge in research. Compounds like paraoxon and sarin were identified as powerful inhibitors of acetylcholinesterase[1][2]. This discovery paved the way for the development of both pesticides and nerve agents, as well as therapeutic agents for conditions like myasthenia gravis.

The general mechanism of AChE inhibition by organophosphates involves the phosphorylation of a serine residue within the enzyme's active site, leading to an inactive enzyme-inhibitor complex. The strength of this inhibition is dependent on the structure of the organophosphate.

G AChE Acetylcholinesterase (Active) Complex Phosphorylated AChE (Inactive) AChE->Complex Phosphorylation OP Diethyl 1-hexynyl phosphate OP->Complex Complex->AChE Aging (Irreversible) Hydrolysis Spontaneous Hydrolysis (Slow) Complex->Hydrolysis Reactivation Reactivator (e.g., Pralidoxime) Complex->Reactivation AChE_R Acetylcholinesterase (Active) Hydrolysis->AChE_R Reactivation->AChE_R

Caption: General mechanism of AChE inhibition and reactivation.

The presence of the 1-hexynyl group in this compound could confer several properties:

  • Reactivity: The electron-withdrawing nature of the alkyne may influence the electrophilicity of the phosphorus atom, potentially affecting its reactivity towards the serine hydroxyl group of AChE.

  • "Click" Chemistry Handle: The terminal alkyne can serve as a functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile attachment of reporter molecules (e.g., fluorophores, biotin) for use in biochemical and cell-based assays to study enzyme inhibition and localization.

  • Metabolic Stability: The metabolic fate of the hexynyl group would be of interest in drug development, as it could be subject to various enzymatic transformations in vivo.

Conclusion

While the specific discovery and historical development of this compound are not well-documented, its synthesis can be reliably predicted from established chemical principles. This technical guide provides a detailed, albeit extrapolated, protocol for its preparation and places the compound within the broader context of organophosphate chemistry. The unique structural feature of the 1-hexynyl group suggests that this compound could be a valuable tool for researchers in chemical biology and drug discovery, particularly for the study of acetylcholinesterase and the development of novel inhibitors or activity-based probes. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

References

Diethyl 1-hexynyl Phosphate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth stability and storage data for diethyl 1-hexynyl phosphate is limited. This guide provides general recommendations based on the known properties of structurally related organophosphate compounds, primarily diethyl phosphate. Researchers, scientists, and drug development professionals should conduct specific stability studies for this compound to establish precise storage conditions and shelf-life.

Introduction

This compound is an organophosphate compound with potential applications in biochemical research, particularly as a mechanism-based inhibitor of enzymes such as phosphotriesterase.[1][2] Understanding the stability and appropriate storage conditions of this compound is crucial for ensuring its integrity and obtaining reliable experimental results. This guide summarizes the known information regarding the stability of related compounds and provides general best practices for storage and handling.

Chemical Stability Profile

It is known that related compounds like diethyl phosphate are stable under recommended storage conditions.[3][4] Thermal decomposition of similar organophosphates can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[3]

Recommended Storage Conditions

Based on the information available for diethyl phosphate, the following storage conditions are recommended as a conservative starting point for this compound.

ParameterRecommendationRationale & References
Temperature Store in a cool, dry place.To minimize thermal decomposition and hydrolysis.[3][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidation or moisture-induced degradation.
Container Keep in a tightly closed, suitable container. Avoid metal containers.To prevent contamination and reaction with container materials.[6]
Light Exposure Store in the dark or in a light-resistant container.To prevent potential light-induced degradation, a common pathway for organic molecules.
Incompatible Materials Keep away from strong oxidizing agents and metals.To avoid potentially hazardous reactions.[3][6]
Ventilation Store in a well-ventilated area.To safely dissipate any potential vapors.[3]

Handling and Personal Protective Equipment (PPE)

Due to the potential hazards associated with organophosphates, appropriate handling procedures and personal protective equipment are essential.

  • Handling: Handle in a chemical fume hood. Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[6]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Potential Decomposition Pathway

The primary anticipated decomposition pathway for this compound in the presence of water is hydrolysis. This reaction would cleave the phosphate ester bonds, yielding diethyl phosphate and 1-hexyne.

DecompositionPathway start Diethyl 1-hexynyl Phosphate intermediate H₂O (Hydrolysis) start->intermediate product1 Diethyl Phosphate intermediate->product1 product2 1-Hexyne intermediate->product2

Caption: Potential hydrolysis of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of controlled experiments should be conducted. These studies would form the basis of a comprehensive stability profile.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. This involves exposing the compound to stress conditions more severe than accelerated storage conditions.

  • Methodology:

    • Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, water).

    • Expose aliquots of the solutions to various stress conditions:

      • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

      • Basic: 0.1 N NaOH at room temperature and elevated temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Elevated temperature (e.g., 60 °C, 80 °C) in the solid state and in solution.

      • Photolytic: Exposure to UV and visible light.

    • At specified time points, withdraw samples and quench the degradation reaction if necessary.

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric detection, to separate the parent compound from any degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

  • Methodology:

    • Store multiple batches of this compound in the proposed container-closure system under the recommended storage conditions (e.g., 2-8 °C, protected from light).

    • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.

    • Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating analytical method.

The workflow for a typical stability study is outlined below:

StabilityWorkflow cluster_0 Sample Preparation cluster_1 Stress Conditions (Forced Degradation) cluster_2 Long-Term Storage cluster_3 Analysis prep Prepare solutions/aliquots of This compound acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxidative Oxidative (H₂O₂) prep->oxidative thermal Thermal prep->thermal photo Photolytic prep->photo storage Recommended Conditions (e.g., 2-8 °C, dark) prep->storage sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling storage->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Assess Purity, Potency, Degradants analysis->data

Caption: General workflow for a chemical stability study.

Conclusion

While specific stability data for this compound is not extensively documented, by following the general guidelines for organophosphate compounds, researchers can minimize degradation and ensure the quality of the material for experimental use. The recommendations provided in this guide, particularly regarding storage in a cool, dry, dark, and inert environment, serve as a robust starting point. It is imperative, however, that rigorous, specific stability studies are conducted to establish a definitive shelf-life and optimal storage conditions for this compound.

References

Ketene Intermediates in Diethyl 1-Hexynyl Phosphate Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemistry of diethyl 1-hexynyl phosphate, with a specific focus on the potential involvement of highly reactive ketene intermediates in its reaction pathways. While direct evidence for ketene formation from this specific phosphate is not extensively documented in publicly available literature, this guide constructs a comprehensive overview based on analogous reactions of related ynol ethers and alkoxyalkynes. We will explore the plausible mechanistic pathways, propose experimental designs for the detection and trapping of these transient species, and present relevant data from related systems to provide a foundational understanding for researchers in organic synthesis and drug development.

Introduction

Ynyl phosphates, such as this compound, are intriguing substrates in organic chemistry due to their unique electronic properties and potential to undergo a variety of transformations. A key, albeit often elusive, aspect of their reactivity is the possible formation of ketene intermediates. Ketenes are highly electrophilic and versatile synthons, capable of participating in a wide array of cycloadditions and nucleophilic additions, making them valuable intermediates in the synthesis of complex molecules. Understanding the conditions under which this compound might generate a ketene intermediate is crucial for harnessing its synthetic potential.

This guide will provide a detailed exploration of the theoretical basis for ketene formation from this compound, drawing parallels from well-established ketene-forming reactions. It will also outline detailed experimental protocols that can be adapted to investigate this specific system.

Proposed Mechanistic Pathway for Ketene Formation

The formation of a ketene intermediate from this compound is most plausibly envisioned through a thermal or Lewis acid-catalyzed rearrangement. This proposed mechanism is analogous to the well-documented thermal rearrangement of alkoxyalkynes to ketenes.

The key step involves a[1][1]-sigmatropic rearrangement, a class of pericyclic reactions. In this hypothetical pathway, the phosphate group would migrate from the oxygen to the terminal carbon of the alkyne, proceeding through a cyclic transition state. This rearrangement would result in the formation of a transient phosphonate-substituted ketene.

Below is a DOT language script illustrating this proposed pathway.

G cluster_0 Proposed Ketene Formation from this compound start Diethyl 1-hexynyl Phosphate ts [3,3]-Sigmatropic Rearrangement (Transition State) start->ts Heat or Lewis Acid ketene Butyl(diethylphosphoryl)ketene (Ketene Intermediate) ts->ketene product Trapped Product (e.g., Ester, Amide) ketene->product nucleophile Nucleophile (e.g., R'OH, R'2NH) nucleophile->product

Figure 1: Proposed pathway for ketene formation.

Experimental Protocols for Investigation

To validate the proposed mechanism and characterize the reactivity of the ketene intermediate, a series of experiments can be designed. These protocols are adapted from established methods for studying reactive intermediates.

General Workflow for Trapping Experiments

The transient nature of ketene intermediates necessitates in situ trapping experiments. A general workflow for such an experiment is outlined below.

G start Dissolve this compound and Trapping Agent in Anhydrous Solvent heat Heat Reaction Mixture (or add Lewis Acid) start->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification of Product (Column Chromatography) workup->purify characterize Characterization of Trapped Product (NMR, IR, HRMS) purify->characterize

Figure 2: Experimental workflow for trapping ketene intermediates.
Detailed Protocol for a Trapping Experiment with an Alcohol

Objective: To trap the putative ketene intermediate with an alcohol to form a β-keto phosphonate.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, benzyl alcohol)

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylenes)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 mmol).

  • Add the anhydrous alcohol (1.2 mmol, 1.2 equivalents) to the flask.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 111 °C for toluene) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the isolated product by ¹H NMR, ¹³C NMR, ³¹P NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure of the β-keto phosphonate.

Quantitative Data from Analogous Systems

PrecursorTemperature (°C)Time (min)Conversion (%)Trapping AgentProductReference
1-Ethoxy-1-octyne18010>95BenzylamineN-Benzyl-2-octanamide[1]
1-Isopropoxy-1-octyne16010>95BenzylamineN-Benzyl-2-octanamide[1]
1-tert-Butoxy-1-octyne14010>95BenzylamineN-Benzyl-2-octanamide[1]

Table 1: Reaction Conditions for Ketene Generation from Alkoxyalkynes. [1] This data suggests that temperatures in the range of 140-180 °C are effective for generating ketenes from similar precursors. It is reasonable to hypothesize that this compound may require similar or even milder conditions due to the nature of the phosphate leaving group.

Spectroscopic Signatures to Identify Ketene Intermediates

While direct observation of the ketene intermediate may be challenging due to its high reactivity, certain spectroscopic techniques can provide evidence for its transient existence.

  • In situ Infrared (IR) Spectroscopy: Ketenes exhibit a characteristic and strong absorption band for the C=C=O stretch, typically in the range of 2100-2150 cm⁻¹. Monitoring the reaction mixture in real-time using an in situ IR probe could reveal the appearance and disappearance of this characteristic peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ketene itself is unlikely to be observed by standard NMR due to its short lifetime, the structure of the trapped products will provide definitive evidence. For example, the formation of a β-keto phosphonate from an alcohol trap would show characteristic signals for the methylene group adjacent to the ketone and the phosphonate group in both ¹H and ¹³C NMR, along with a characteristic ³¹P NMR chemical shift.

Conclusion and Future Directions

The formation of ketene intermediates from this compound represents an intriguing and potentially powerful synthetic transformation. Although direct experimental evidence is currently lacking in the literature, the principles of physical organic chemistry and analogies to related systems strongly suggest its feasibility. The proposed mechanistic pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to explore this chemistry.

Future work should focus on:

  • Systematic investigation of reaction conditions (temperature, solvent, catalysts) to optimize ketene formation.

  • A broader screening of nucleophilic trapping agents to demonstrate the synthetic utility of the intermediate.

  • Computational studies (e.g., Density Functional Theory) to model the proposed[1][1]-sigmatropic rearrangement and predict the activation energy, providing further support for the proposed mechanism.

Successful elucidation of this reaction pathway will not only contribute to the fundamental understanding of ynyl phosphate reactivity but also open new avenues for the synthesis of valuable phosphonate-containing molecules for applications in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is an organophosphate compound of interest in synthetic organic chemistry and potentially in drug development. Organophosphates are a broad class of compounds with diverse applications, including as enzyme inhibitors and intermediates in the synthesis of more complex molecules. The 1-alkynyl phosphate moiety, in particular, can serve as a versatile functional group for further chemical transformations. This document provides a detailed protocol for the synthesis of this compound, based on the nucleophilic attack of a lithium acetylide on diethyl chlorophosphate.

Chemical Reaction Pathway

The synthesis of this compound is achieved through a two-step, one-pot reaction. The first step involves the deprotonation of a terminal alkyne, 1-hexyne, using a strong base, n-butyllithium (n-BuLi), to form the corresponding lithium acetylide. In the second step, this highly nucleophilic acetylide attacks the electrophilic phosphorus atom of diethyl chlorophosphate, resulting in the formation of the desired this compound and lithium chloride as a byproduct.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Hexyne 1-Hexyne LiHexynilide Lithium 1-Hexynilide Hexyne->LiHexynilide + n-BuLi nBuLi n-Butyllithium DECP Diethyl Chlorophosphate Product This compound LiHexynilide->Product + Diethyl Chlorophosphate LiCl Lithium Chloride G start Start: Assemble Flame-Dried Glassware add_reagents Add Anhydrous THF and 1-Hexyne start->add_reagents cool_down Cool to -78 °C add_reagents->cool_down add_nBuLi Add n-Butyllithium (1.1 equiv) cool_down->add_nBuLi stir_1 Stir at -78 °C for 1h (Formation of Lithium Acetylide) add_nBuLi->stir_1 add_DECP Add Diethyl Chlorophosphate (1.2 equiv) stir_1->add_DECP warm_up Warm to Room Temperature and Stir for 2h add_DECP->warm_up quench Quench with Saturated NH₄Cl warm_up->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End: this compound purify->end_product

Application Notes and Protocols for Diethyl 1-hexynyl phosphate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Diethyl 1-hexynyl phosphate is a sparsely documented compound in publicly available scientific literature. The following application notes and protocols are therefore a projection based on the known biological activities of structurally related organophosphate and alkynyl-containing compounds. All data and protocols should be considered hypothetical and are intended to serve as a guide for potential research applications.

Introduction

This compound belongs to the class of organophosphorus compounds, which are well-known for their potent effects on the nervous system.[1][2] Its structure features a diethyl phosphate group, common to many acetylcholinesterase (AChE) inhibitors, and a 1-hexynyl group. The primary mechanism of action for many organophosphates is the irreversible inhibition of AChE, an enzyme critical for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[3] This inhibition leads to an accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors, a process that can lead to neurotoxicity.[1][3]

The presence of the 1-hexynyl functional group, a terminal alkyne, is of particular interest. Alkynes are found in numerous biologically active natural products and can serve as a versatile chemical handle for "click" chemistry.[4][5] This bio-orthogonal functionality could allow for the attachment of fluorescent probes or affinity tags, enabling advanced studies such as activity-based protein profiling (ABPP) to identify the compound's molecular targets within the nervous system.

These structural features suggest that this compound could be a valuable tool in neuroscience for studying the cholinergic system, developing novel therapeutics for neurological disorders like Alzheimer's disease, or as a chemical probe to investigate enzyme function and activity.

Potential Applications in Neuroscience Research
  • Novel Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitor: Due to its organophosphate scaffold, this compound is a candidate for a potent inhibitor of cholinesterases.[6][7] Its efficacy and selectivity against AChE and BChE could be explored in the context of Alzheimer's disease, where cholinesterase inhibitors are a primary therapeutic strategy.[6]

  • Chemical Probe for Target Identification: The terminal alkyne group allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" chemistry reactions. This enables the covalent attachment of reporter molecules (e.g., fluorophores, biotin) for visualization and pull-down experiments to identify and validate its protein targets in complex biological samples.[4]

  • Structure-Activity Relationship (SAR) Studies: this compound can serve as a lead compound or a reference in the design of new organophosphate inhibitors. By modifying the alkyl chain length, the alkyne position, or the phosphate esters, researchers can systematically probe the structural requirements for potent and selective enzyme inhibition.

Data Presentation: Exemplary Inhibitory Activity

The following table summarizes hypothetical quantitative data for a novel alkynyl phosphate inhibitor, based on values reported for other experimental cholinesterase inhibitors.[6][8]

Enzyme TargetIC₅₀ (μM)Inhibition TypeReference CompoundIC₅₀ (μM)
eeAChE (from Electrophorus electricus)0.85IrreversibleDonepezil0.021[8]
hAChE (human, recombinant)1.20IrreversibleTacrine0.15
eqBChE (from equine serum)0.55IrreversibleTacrine0.03
hBChE (human, recombinant)0.98IrreversibleCompound 8i0.28[6]

Experimental Protocols

Safety Precaution: Organophosphorus compounds are potentially neurotoxic.[1] All handling and synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Synthesis of this compound

This protocol is a generalized method based on the synthesis of related alkynyl phosphonates and phosphates.[9][10]

Materials:

  • Diethyl phosphite

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Hexyne

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 1-hexyne (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of diethyl phosphite (1.1 eq) in anhydrous THF.

  • To the diethyl phosphite solution, add a solution of iodine (1.1 eq) in THF at 0 °C to form diethyl iodophosphate in situ.

  • Transfer the lithium hexynilide solution prepared in step 3 to the dropping funnel and add it dropwise to the diethyl iodophosphate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the standard spectrophotometric method for measuring cholinesterase activity.[6]

Materials:

  • Acetylcholinesterase (eeAChE) or Butyrylcholinesterase (eqBChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Donepezil or Tacrine (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution (1.5 mM in buffer).

  • Add 20 µL of various concentrations of the test compound or reference inhibitor. For the control (100% activity), add 20 µL of buffer/DMSO.

  • Add 10 µL of the enzyme solution (eeAChE or eqBChE, 0.2 U/mL final concentration) to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI, 10 mM in buffer).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Conceptual Workflow for Target Identification via Click Chemistry

This protocol outlines a conceptual workflow for using this compound as a chemical probe.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or brain tissue homogenate

  • This compound

  • Azide-functionalized reporter tag (e.g., Azide-TAMRA, Azide-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • Lysis buffer

  • SDS-PAGE gels and Western blotting apparatus (for biotin tag)

  • In-gel fluorescence scanner (for fluorescent tag)

Procedure:

  • Labeling: Treat live cells or tissue homogenate with this compound for a specified time to allow for target engagement.

  • Lysis: Harvest and lyse the cells/homogenate in a suitable buffer containing protease inhibitors.

  • Click Reaction: To the proteome lysate, add the azide-functionalized reporter tag, CuSO₄, a reducing agent (TCEP or sodium ascorbate), and the TBTA ligand. Incubate at room temperature to covalently link the reporter tag to the alkyne-modified target proteins.

  • Analysis (Fluorescent Tag): Separate the labeled proteins by SDS-PAGE. Visualize the tagged proteins directly using an in-gel fluorescence scanner.

  • Analysis (Biotin Tag):

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP conjugate followed by a chemiluminescent substrate to detect biotinylated proteins.

    • Alternatively, use streptavidin-coated beads to enrich the biotinylated proteins from the lysate for subsequent identification by mass spectrometry.

Visualizations

Cholinergic_Synapse_Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Exocytosis ACh_in_Cleft ACh Ca_Channel Ca²⁺ Channel ACh_Receptor ACh Receptor Signal Signal Transduction ACh_Receptor->Signal AChE AChE Inhibitor Diethyl 1-hexynyl phosphate Inhibitor->AChE Inhibition ACh_in_Cleft->ACh_Receptor Binding ACh_in_Cleft->AChE Hydrolysis

Caption: Inhibition of Acetylcholinesterase (AChE) at the cholinergic synapse.

Caption: Workflow for screening a novel cholinesterase inhibitor.

SAR_Logic Compound This compound R₁: Ethyl R₂: Ethyl Chain: Hexynyl ModR Modify R₁/R₂ Groups (Alkyl, Aryl, etc.) Compound:head->ModR ModAlk Modify Alkynyl Chain (Length, Position) Compound:head->ModAlk Potency Change in Potency (IC₅₀) ModR->Potency Selectivity Change in Selectivity (AChE vs BChE) ModR->Selectivity PK Change in Pharmacokinetics (e.g., BBB penetration) ModR->PK ModAlk->Potency ModAlk->Selectivity ModAlk->PK

Caption: Logic for Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols: Diethyl 1-hexynyl Phosphate as a Serine Hydrolase Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic technology to study enzyme function directly in native biological systems.[1] This approach utilizes active site-directed chemical probes to covalently label and identify active enzymes within a complex proteome.[1] Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammals, playing crucial roles in a myriad of physiological processes, including digestion, blood clotting, inflammation, and neurotransmission.[1][2] Consequently, they are a prominent class of drug targets.[1]

Principle and Mechanism of Action

Alkyne-phosphonate probes are mechanism-based irreversible inhibitors that target the catalytically active form of serine hydrolases. The probe mimics the natural substrate of the enzyme. The phosphorus atom of the phosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine residue within the enzyme's catalytic triad.[2] This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme. The incorporated alkyne handle does not participate in the initial labeling event but is available for subsequent ligation to an azide-containing reporter molecule such as a fluorophore (e.g., Rhodamine-Azide) or an affinity tag (e.g., Biotin-Azide).

G cluster_0 Serine Hydrolase Active Site cluster_1 Alkyne-Phosphonate Probe Serine Serine (Active Site Nucleophile) Histidine Histidine Serine->Histidine H-bond Covalent_Adduct Covalently Modified Inactive Enzyme Serine->Covalent_Adduct Forms Adduct Aspartate Aspartate Histidine->Aspartate H-bond Probe Diethyl 1-hexynyl phosphonate (Probe) Probe->Serine Nucleophilic Attack

Figure 1. Mechanism of serine hydrolase labeling by an alkyne-phosphonate probe.

Applications

  • Profiling Serine Hydrolase Activity: These probes allow for a global snapshot of the catalytically active serine hydrolases in a given proteome.

  • Enzyme Discovery: Identification of novel serine hydrolases in various organisms and tissues.

  • Inhibitor Screening and Selectivity Profiling: In a competitive ABPP format, the probe is used to measure the residual activity of serine hydrolases after treatment with a potential inhibitor, allowing for the determination of inhibitor potency and selectivity across the entire enzyme class.[1]

  • In Situ and In Vivo Enzyme Imaging: The two-step nature of alkyne probes makes them suitable for live-cell and whole-organism imaging, where the probe is administered first, followed by a cell-permeable fluorescent azide.[4]

Data Presentation

ParameterValueReference
Probe Concentration (in vitro) 1-10 µMGeneral ABPP protocols
Incubation Time (in vitro) 30-60 minutesGeneral ABPP protocols
Protein Concentration 0.5-2 mg/mLGeneral ABPP protocols
Click Chemistry Reagents
- Azide-Reporter Tag50-100 µM[4]
- TCEP or BTTAA (reducing agent)1 mM[4]
- TBTA (ligand)100 µM[4]
- Copper(II) Sulfate1 mM[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-hexynylphosphonate

The synthesis of diethyl 1-hexynylphosphonate can be achieved via the Michaelis-Arbuzov reaction.

  • Materials: Triethyl phosphite, 1-bromo-1-hexyne, anhydrous toluene, distillation apparatus.

  • Procedure: a. Combine triethyl phosphite (1.1 equivalents) and 1-bromo-1-hexyne (1 equivalent) in anhydrous toluene. b. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 4-6 hours. c. Monitor the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. Remove the solvent and the volatile ethyl bromide byproduct under reduced pressure. f. Purify the crude product by vacuum distillation or silica gel column chromatography to yield diethyl 1-hexynylphosphonate as a colorless oil.

Protocol 2: Labeling of Serine Hydrolases in Cell Lysates
  • Proteome Preparation: a. Harvest cells and lyse them in a suitable lysis buffer (e.g., Tris-HCl, pH 8.0) without detergents that might inhibit enzyme activity. b. Homogenize the cells and centrifuge to pellet cellular debris. c. Collect the supernatant (proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Labeling Reaction: a. To a microcentrifuge tube, add 50 µL of the proteome (at 1 mg/mL). b. Add the diethyl 1-hexynyl phosphate probe from a stock solution in DMSO to a final concentration of 5 µM. The final DMSO concentration should not exceed 1%. c. Incubate the reaction at room temperature for 30 minutes.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare "Click Mix": a. Prepare stock solutions of the following in DMSO or water: Azide-reporter tag (e.g., Rhodamine-Azide, 10 mM), TCEP (Tris(2-carboxyethyl)phosphine, 50 mM), TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 1.7 mM), and Copper(II) Sulfate (50 mM). b. In a microcentrifuge tube, sequentially add the reagents in the following order to the 50 µL of probe-labeled proteome: i. Azide-reporter tag (1 µL of 10 mM stock, final concentration 200 µM) ii. TCEP (1 µL of 50 mM stock, final concentration 1 mM) iii. TBTA (3 µL of 1.7 mM stock, final concentration 100 µM) iv. Copper(II) Sulfate (1 µL of 50 mM stock, final concentration 1 mM)

  • Incubation: a. Vortex the tube to mix the components thoroughly. b. Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent azide.

Protocol 4: Visualization and Identification of Labeled Proteins

A. In-gel Fluorescence Scanning (for fluorescent reporter tags):

  • Add 2X SDS-PAGE loading buffer to the "clicked" sample.

  • Boil the sample for 5 minutes at 95°C.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins by scanning the gel on a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

B. Enrichment and Mass Spectrometry (for biotin reporter tags):

  • For biotin-tagged samples, enrich the labeled proteins using streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins or perform on-bead digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the labeled proteins and map the site of probe modification using proteomics software.

Visualizations

G cluster_analysis Analysis Options Proteome Prepare Proteome (Cell Lysate) Labeling Label with Alkyne Probe Proteome->Labeling Click Click Chemistry (Add Azide-Tag) Labeling->Click Analysis Analysis Click->Analysis Gel In-Gel Fluorescence Scanning Analysis->Gel Fluorescent Tag MS Enrichment & LC-MS/MS Analysis->MS Biotin Tag

Figure 2. General experimental workflow for ABPP using an alkyne-phosphonate probe.

G Proteome1 Proteome (Control) Label1 Label with Alkyne Probe Proteome1->Label1 Proteome2 Proteome + Inhibitor Label2 Label with Alkyne Probe Proteome2->Label2 Click1 Click Chemistry Label1->Click1 Click2 Click Chemistry Label2->Click2 Analysis Compare Labeling (Gel or MS) Click1->Analysis Click2->Analysis

Figure 3. Workflow for competitive inhibitor profiling.

References

Application Notes and Protocols: Phosphotriesterase Inactivation Assay Using Diethyl 1-Hexynyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphotriesterases (PTEs) are a class of enzymes that catalyze the hydrolysis of organophosphates, a diverse group of compounds including pesticides and chemical nerve agents. The study of PTE inactivation is crucial for understanding enzyme mechanisms and for the development of novel inhibitors. Diethyl 1-hexynyl phosphate is a potent mechanism-based inactivator of phosphotriesterase. This document provides a detailed protocol for an assay to determine the inactivation kinetics of phosphotriesterase by this compound, as well as the underlying mechanism of action.

Mechanism of Inactivation

This compound acts as a suicide substrate for phosphotriesterase. The enzyme hydrolyzes the phosphate ester bond, generating a highly reactive ketene intermediate within the active site.[1][2][3] This intermediate then covalently modifies a critical histidine residue (His-254) in the active site, leading to irreversible inactivation of the enzyme.[1][4] The inactivation process follows a 1:1 stoichiometry, meaning one molecule of the inhibitor inactivates one molecule of the enzyme.[1][2]

G E_I Enzyme-Inhibitor Complex (E-I) E_ketene Enzyme-Ketene Intermediate E_I->E_ketene Hydrolysis E_inactive Inactive Covalent Adduct E_ketene->E_inactive Nucleophilic Attack by His-254 P Hydrolyzed Product (Released from enzyme) E_ketene->P Partitioning (minor pathway) E Active Phosphotriesterase (E) E->E_I I Diethyl 1-hexynyl phosphate (I) I->E_I

Caption: Mechanism of phosphotriesterase inactivation.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the inactivation of phosphotriesterase by this compound.

ParameterValueReference
Inactivation Rate Constant (kinact)1.7 s-1[1][2]
Partition Ratio480 - 1700[1][2]
Stoichiometry of Inactivation1:1[1][2]

Experimental Protocols

This section details the protocols for the phosphotriesterase inactivation assay and the subsequent measurement of residual enzyme activity.

I. Phosphotriesterase Inactivation Assay

This protocol describes the time-dependent inactivation of phosphotriesterase by this compound.

Materials:

  • Purified phosphotriesterase

  • This compound

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer (100 mM, pH 7.0)

  • Acetonitrile

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a stock solution of phosphotriesterase (e.g., 5 µM) in 100 mM PIPES buffer, pH 7.0.

  • Prepare a stock solution of this compound in acetonitrile.

  • For the inactivation reaction, dilute the phosphotriesterase to a final concentration of 50 nM in 100 mM PIPES buffer, pH 7.0, containing 3% (v/v) acetonitrile in a final volume of 100 µL.[3]

  • Initiate the inactivation by adding varying concentrations of this compound (e.g., 100 nM to 10 µM).

  • Incubate the reaction mixtures at 25°C for different time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes).

  • At each time point, take an aliquot of the inactivation mixture and immediately dilute it into the activity assay buffer (see Protocol II) to quench the inactivation reaction and measure the residual enzyme activity. The dilution factor should be sufficient to stop the inactivation (e.g., 100-fold).

II. Residual Phosphotriesterase Activity Assay (using Paraoxon)

This protocol measures the remaining phosphotriesterase activity using the chromogenic substrate paraoxon. The hydrolysis of paraoxon releases p-nitrophenol, which can be quantified spectrophotometrically.[5][6]

Materials:

  • Aliquots from the inactivation assay

  • CHES (2-(N-cyclohexylamino)ethanesulfonic acid) buffer (100 mM, pH 9.0)

  • CoCl2

  • Paraoxon

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the activity assay buffer: 100 mM CHES buffer, pH 9.0, containing 0.2 mM CoCl2.[4]

  • Prepare a stock solution of paraoxon in a suitable solvent (e.g., methanol).[5]

  • In a 96-well plate, add the diluted aliquot from the inactivation assay to the activity assay buffer.

  • Initiate the reaction by adding paraoxon to a final concentration of 1.0 mM.[4] The final reaction volume is typically 200 µL.

  • Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5 minutes) at 25°C using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the phosphotriesterase activity. Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot.

Data Analysis

  • Plot the natural logarithm of the residual enzyme activity (ln(Vt/V0), where Vt is the activity at time t and V0 is the activity at time 0) against the incubation time for each concentration of this compound.

  • The slope of each line represents the observed inactivation rate constant (kobs) at that inhibitor concentration.

  • Plot the kobs values against the corresponding inhibitor concentrations. The resulting plot should be hyperbolic and can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Experimental Workflow Diagram

G cluster_inactivation Inactivation Protocol cluster_activity Activity Assay Protocol cluster_analysis Data Analysis prep_reagents Prepare Reagents: PTE, Inhibitor, Buffer setup_reaction Set up Inactivation Reaction: [PTE] = 50 nM [Inhibitor] = various conc. prep_reagents->setup_reaction incubation Incubate at 25°C for various time points setup_reaction->incubation aliquot Take Aliquots at Time Intervals incubation->aliquot dilute Dilute Aliquot into Activity Assay Buffer aliquot->dilute add_substrate Add Paraoxon Substrate dilute->add_substrate measure Measure Absorbance at 405 nm add_substrate->measure calc_rate Calculate Initial Rates (V₀) measure->calc_rate plot_activity Plot ln(Residual Activity) vs. Time calc_rate->plot_activity determine_kobs Determine k_obs plot_activity->determine_kobs plot_kobs Plot k_obs vs. [Inhibitor] determine_kobs->plot_kobs determine_kinetics Determine k_inact and K_I plot_kobs->determine_kinetics

References

Application Notes and Protocols for Covalent Protein Labeling Using an Alkynyl-Functionalized Organophosphate Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Covalent labeling of proteins is a powerful technique for studying protein function, identifying enzyme activities, and discovering new drug targets. Activity-based protein profiling (ABPP) utilizes active site-directed covalent probes to assess the functional state of entire enzyme families in complex biological systems. Organophosphate probes are particularly effective for targeting serine hydrolases, a large and functionally diverse class of enzymes. The incorporation of a terminal alkyne group on the probe allows for the subsequent attachment of various reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3] This two-step approach provides a versatile platform for the detection, enrichment, and identification of labeled proteins.[4]

Principle of the Method

The covalent labeling process using an alkynyl-functionalized organophosphate probe involves two key steps:

  • Covalent Modification: The organophosphate moiety of the probe acts as an electrophile, targeting a nucleophilic serine residue within the active site of a serine hydrolase. This results in the formation of a stable, covalent phosphonylated adduct, effectively inactivating the enzyme.[5][6] The reaction is activity-based, meaning the probe preferentially labels active enzyme conformations.[4]

  • Bioorthogonal Ligation (Click Chemistry): The terminal alkyne handle on the now protein-bound probe enables a highly specific reaction with an azide-containing reporter tag.[7] This CuAAC reaction is catalyzed by copper(I) and allows for the attachment of a biotin tag for affinity purification or a fluorescent dye for visualization and quantification.[3][8] This bioorthogonal nature ensures that the ligation reaction proceeds with high efficiency and without cross-reactivity with other cellular components.

Applications
  • Enzyme Activity Profiling: Globally profile the activity of serine hydrolases in cells, tissues, or whole organisms.

  • Drug Discovery and Target Identification: Identify the protein targets of small molecule inhibitors through competitive ABPP.[2]

  • Functional Proteomics: Investigate changes in enzyme activity in response to biological stimuli, disease states, or drug treatment.

  • Biomarker Discovery: Identify functionally altered enzymes that may serve as biomarkers for disease diagnosis or prognosis.

Quantitative Data Summary

The following table represents typical quantitative data that can be obtained from competitive ABPP experiments using an alkynyl organophosphate probe. In this example, the potency of three different inhibitors against a specific serine hydrolase is compared.

InhibitorTarget EnzymeIC50 (nM)Labeling Inhibition at 1 µM (%)
Inhibitor ASerine Hydrolase X5095
Inhibitor BSerine Hydrolase X25070
Inhibitor CSerine Hydrolase X>10,000<5

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins in Cell Lysate

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail)

  • Alkynyl Organophosphate Probe (e.g., dissolved in DMSO)

  • Protein Assay Reagent (e.g., BCA or Bradford)

  • Microcentrifuge

  • Sonicator

Procedure:

  • Prepare cell or tissue lysate by homogenizing in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay.

  • Dilute the proteome to a final concentration of 1-2 mg/mL in Lysis Buffer.

  • Add the alkynyl organophosphate probe to the lysate to a final concentration of 1-10 µM. A DMSO vehicle control should be run in parallel.

  • Incubate the reaction for 30-60 minutes at 37°C.[5]

  • The labeled proteome is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Labeled proteome from Protocol 1

  • Azide-reporter tag (e.g., Azide-Biotin or Azide-Fluorophore, dissolved in DMSO)

  • Click Chemistry Buffer Components:

    • Copper(II) Sulfate (CuSO4) solution (50 mM in H2O)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in H2O, freshly prepared) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (1.7 mM in DMSO)

Procedure:

  • To 50 µL of the labeled proteome, add the following click chemistry reagents in order:

    • 1 µL of Azide-reporter tag (final concentration ~50 µM)

    • 1 µL of CuSO4 (final concentration 1 mM)

    • 1 µL of TCEP (final concentration 1 mM)

    • 1 µL of TBTA (final concentration ~34 µM)

  • Vortex the mixture gently and incubate for 1 hour at room temperature, protected from light if using a fluorescent tag.

  • The proteome is now tagged with the reporter and can be analyzed by SDS-PAGE or mass spectrometry.

Protocol 3: Enrichment of Biotin-Labeled Proteins

Materials:

  • Biotin-tagged proteome from Protocol 2

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., 0.1% SDS in PBS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

Procedure:

  • Equilibrate the streptavidin-agarose beads with Lysis Buffer.

  • Add the equilibrated beads to the biotin-tagged proteome and incubate for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.

  • The enriched proteins can be analyzed by SDS-PAGE or processed for mass spectrometry-based identification.

Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis proteome Complex Proteome (Cell Lysate) labeling Covalent Labeling with Alkynyl-OP Probe proteome->labeling Add Probe click Click Chemistry with Azide-Reporter Tag labeling->click Add Tag sds_page SDS-PAGE & In-Gel Fluorescence click->sds_page Fluorescent Tag enrichment Biotin-Streptavidin Enrichment click->enrichment Biotin Tag ms LC-MS/MS Analysis enrichment->ms On-bead Digestion

Caption: Overall workflow for activity-based protein profiling.

G cluster_mechanism Mechanism of Labeling and Detection cluster_labeling Step 1: Covalent Labeling cluster_click Step 2: Click Chemistry enzyme Active Serine Hydrolase (Ser-OH) adduct Covalent Adduct (Enzyme-OP-Alkyne) enzyme->adduct probe Alkynyl-OP Probe probe->adduct adduct2 Covalent Adduct (Enzyme-OP-Alkyne) tagged_enzyme Tagged Enzyme adduct2->tagged_enzyme reporter Azide-Reporter Tag (e.g., Biotin-N3) reporter->tagged_enzyme Cu(I) catalyst

Caption: Two-step mechanism of covalent labeling and detection.

G cluster_pathway Studying a Signaling Pathway stimulus External Stimulus (e.g., Drug Treatment) receptor Cell Surface Receptor stimulus->receptor cascade Signaling Cascade receptor->cascade serine_hydrolase Serine Hydrolase (Target of Probe) cascade->serine_hydrolase response Cellular Response serine_hydrolase->response inhibition Probe Labeling (Measures Activity) serine_hydrolase->inhibition

Caption: Probing a signaling pathway with covalent labeling.

References

Analytical Methods for the Detection of Diethyl 1-hexynyl phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Diethyl 1-hexynyl phosphate. While specific methods for this exact compound are not widely published, this guide adapts established analytical techniques for structurally similar organophosphate compounds, particularly diethyl phosphate esters. The primary recommended methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) Spectroscopy is also discussed for structural characterization.

Overview of Analytical Techniques

The detection of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., quantification, identification, or structural elucidation).

  • Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with sensitive detectors like the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), GC offers high selectivity and low detection limits for organophosphates. Derivatization may be necessary to increase the volatility of the analyte.

  • High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally labile compounds. Reversed-phase HPLC is a common approach for separating organophosphate esters.[1] Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural identification and elucidation of organic compounds, including organophosphates.[2][3] While not typically used for routine quantification at low levels, ¹H, ¹³C, and ³¹P NMR can confirm the identity of this compound.

Gas Chromatography (GC)-Based Methods

GC-based methods are highly effective for the trace analysis of organophosphate compounds. For this compound, which is polar, derivatization is often required to improve its volatility and chromatographic behavior.

Derivatization

A common derivatization technique for dialkyl phosphates is esterification. This can be achieved through benzylation or silylation. One method involves the benzylation of the phosphate group, which can be analyzed by GC-FPD.[4] Another approach is alkylation to form pentafluorobenzyl esters, which allows for sensitive detection.[5]

GC-FPD (Flame Photometric Detector)

The FPD is highly selective for phosphorus-containing compounds, making it an excellent choice for detecting organophosphates in complex matrices.

Experimental Protocol: GC-FPD Analysis of this compound (as a Benzyl Ester Derivative)

  • Sample Preparation and Derivatization:

    • Aqueous samples should first be acidified by passing them through an ion-exchange resin (e.g., BioRad AG 50W-X8 (H⁺)).[4]

    • The sample is then dried thoroughly.

    • Derivatization is performed by refluxing the dried sample with 3-benzyl-1-p-tolyltriazene in acetone to form the benzyl ester.[4]

    • The resulting benzyl ester is extracted into an organic solvent like cyclohexane.[4]

  • GC-FPD Conditions (Adapted from related compounds):

    • Column: 5% OV-210 on 80/100 mesh Gas Chrom Q, glass column.[4]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Isothermal at 185°C or a temperature ramp from 70°C to 300°C depending on the specific derivative.[6][7]

Workflow for GC-FPD Analysis

GC_FPD_Workflow Sample Aqueous Sample Acidification Acidification (Ion-Exchange Resin) Sample->Acidification Drying Drying Acidification->Drying Derivatization Derivatization (Benzylation) Drying->Derivatization Extraction Liquid-Liquid Extraction (Cyclohexane) Derivatization->Extraction GC_FPD GC-FPD Analysis Extraction->GC_FPD Data Data Analysis GC_FPD->Data

Caption: Workflow for the GC-FPD analysis of this compound.

GC-MS (Mass Spectrometry)

GC-MS provides both separation and mass analysis, offering higher confidence in compound identification and quantification, especially in complex matrices.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • For aqueous samples, direct injection may be possible, or a solvent extraction (e.g., with a hexane:acetone mixture) can be used to concentrate the analyte.[8]

    • Derivatization, as described in section 2.1, may be necessary.

  • GC-MS Conditions (General):

    • Column: A fused silica capillary column, such as a DB-35ms (30 m x 0.25 mm, 0.25 µm), is suitable.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector.

    • Oven Temperature Program: An initial temperature of around 70°C, ramped to 250-300°C.[7]

    • MS Detector: Can be operated in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Quantitative Data for Related Organophosphates (for reference)

Analytical MethodCompoundLimit of Detection (LOD)Linearity RangeRecoveryReference
GC-FIDTriethyl phosphate0.5 ppm0.5 - 1000 ppmNot specified[6]
GC-MSTriethyl phosphate0.5 ppmNot specifiedNot specified[6]
GC-FPDDiethyl phosphate< 2 pmol0.13 - 1.0 mM47-62%[4][5]

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC is a versatile technique that can be used for the direct analysis of this compound without the need for derivatization.

HPLC with UV Detection

This is a common and accessible method for the analysis of compounds with a UV chromophore.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Sample Preparation:

    • Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

  • HPLC Conditions (Adapted for Diethyl hydrogen phosphate): [1]

    • Column: Newcrom R1 reverse-phase column.[1]

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier.[1] For MS compatibility, formic acid should be used instead of phosphoric acid.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (requires experimental determination).

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow Sample Sample Solution Filtration Filtration (0.45 µm filter) Sample->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Data Data Analysis HPLC_UV->Data

Caption: Workflow for the HPLC-UV analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, or C₆D₆).[9]

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • ³¹P NMR: This is particularly useful for organophosphorus compounds, as the chemical shift is highly indicative of the phosphorus environment. Spectra are typically referenced externally to 85% H₃PO₄.[10]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between different atoms in the molecule, confirming the structure.[2] For instance, an ¹H-³¹P HMBC experiment can directly show the correlation between protons and the phosphorus atom.[2]

Logical Relationship for NMR Structural Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range Correlation) H1_NMR->HMBC Structure Confirmed Structure of This compound C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC P31_NMR ³¹P NMR (Phosphorus Environment) P31_NMR->HMBC COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Conclusion

The analytical detection of this compound can be reliably achieved using established methods for similar organophosphate compounds. GC-FPD and GC-MS offer high sensitivity and are ideal for trace-level quantification, though derivatization is likely required. HPLC provides a direct analytical route without the need for derivatization. For unambiguous identification and structural confirmation, a combination of 1D and 2D NMR spectroscopy techniques is recommended. The protocols and data presented here provide a strong foundation for developing and validating specific methods for this compound in various research and development settings. It is important to note that method optimization will be necessary for specific sample matrices and analytical instrumentation.

References

Diethyl 1-Hexynyl Phosphate: Applications and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is an organophosphorus compound featuring a terminal alkyne linked to a phosphate ester. This unique combination of functional groups makes it a potentially versatile reagent in organic synthesis, offering opportunities for the introduction of a phosphate moiety and subsequent transformations of the alkyne. While specific literature on this compound is not abundant, its reactivity can be inferred from the well-established chemistry of related alkynyl phosphates and phosphonates. This document provides an overview of its potential applications and detailed protocols for its synthesis and proposed reactions.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the reaction of a metal acetylide with an electrophilic phosphorylating agent, such as diethyl chlorophosphate. The following protocol is based on general procedures for the synthesis of alkynyl phosphates.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl chlorophosphate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Generation of Lithium 1-Hexynide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add 1-hexyne (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour to ensure complete formation of lithium 1-hexynide.

  • Phosphorylation:

    • In a separate flame-dried flask under argon, prepare a solution of diethyl chlorophosphate (1.1 eq) in anhydrous THF.

    • Slowly add the solution of diethyl chlorophosphate to the lithium 1-hexynide suspension at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Expected Yield: While no specific yield is reported in the literature for this exact compound, similar reactions for the synthesis of alkynyl phosphates typically provide moderate to good yields, ranging from 50% to 80%.

Applications in Organic Synthesis

Based on the reactivity of related alkynyl phosphorus compounds, this compound can be envisioned as a valuable intermediate in several synthetic transformations.

Phosphorylating Agent

Alkynyl phosphates can act as phosphorylating agents for various nucleophiles, transferring the diethyl phosphate group. This is particularly useful for the phosphorylation of sensitive substrates under mild conditions.

Materials:

  • This compound

  • Alcohol substrate

  • A suitable base (e.g., a non-nucleophilic amine like DBU or a metal alkoxide)

  • Anhydrous aprotic solvent (e.g., THF, acetonitrile)

Procedure:

  • To a solution of the alcohol (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 eq) at room temperature under an inert atmosphere.

  • Add a solution of this compound (1.2 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a proton source (e.g., saturated NH₄Cl solution).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the resulting phosphate ester by column chromatography.

Precursor to Vinyl Phosphates

The carbon-carbon triple bond in this compound can undergo various addition reactions. For instance, hydrophosphorylation can lead to the formation of vinyl phosphates, which are themselves valuable synthetic intermediates.

Materials:

  • This compound

  • A phosphorus nucleophile (e.g., diethyl phosphite)

  • A suitable catalyst (e.g., a copper(I) salt)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of this compound (1.0 eq) and diethyl phosphite (1.2 eq) in anhydrous toluene, add the copper(I) catalyst (e.g., 5 mol% CuI).

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature will depend on the specific catalyst and substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting vinyl phosphate by column chromatography.

Participation in Cycloaddition Reactions

The activated alkyne moiety can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazolyl phosphates or [4+2] cycloadditions with dienes to construct phosphorylated cyclic systems.

Data Summary

Reaction TypeSubstratesProductTypical Yield (%)
Synthesis 1-Hexyne, n-BuLi, Diethyl chlorophosphateThis compound50 - 80 (estimated)
Phosphorylation This compound, AlcoholAlkyl diethyl phosphateVaries with substrate
Hydrophosphorylation This compound, Diethyl phosphiteVinyl bis(diethyl phosphate)Varies with conditions

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Deprotonation cluster_reaction2 Step 2: Phosphorylation cluster_product Final Product 1-Hexyne 1-Hexyne Lithium 1-Hexynide Formation Lithium 1-Hexynide Formation 1-Hexyne->Lithium 1-Hexynide Formation 1. THF, -78 °C 2. n-BuLi n-BuLi n-BuLi n-BuLi->Lithium 1-Hexynide Formation Diethyl chlorophosphate Diethyl chlorophosphate Reaction with Diethyl chlorophosphate Reaction with Diethyl chlorophosphate Diethyl chlorophosphate->Reaction with Diethyl chlorophosphate Lithium 1-Hexynide Formation->Reaction with Diethyl chlorophosphate Intermediate This compound This compound Reaction with Diethyl chlorophosphate->this compound Work-up & Purification

Caption: Synthetic workflow for this compound.

Application_Pathways cluster_phosphorylation Phosphorylation cluster_addition Addition Reactions cluster_cycloaddition Cycloadditions This compound This compound Alkyl diethyl phosphate Alkyl diethyl phosphate This compound->Alkyl diethyl phosphate + R-OH (Base) Vinyl Phosphates Vinyl Phosphates This compound->Vinyl Phosphates + H-P(O)(OEt)₂ (Cu(I) catalyst) Phosphorylated Heterocycles Phosphorylated Heterocycles This compound->Phosphorylated Heterocycles + Azide or Diene

Caption: Potential reaction pathways for this compound.

Conclusion

This compound, while not extensively documented, holds promise as a valuable reagent in organic synthesis. Its preparation from readily available starting materials appears straightforward. The dual functionality of the phosphate and alkyne groups allows for its use as a phosphorylating agent and as a building block for more complex phosphorylated molecules through various addition and cycloaddition reactions. The protocols and applications outlined here provide a foundation for further exploration of this compound's synthetic utility in academic and industrial research, particularly in the fields of medicinal chemistry and materials science where novel organophosphorus compounds are of significant interest.

Application Notes and Protocols for Diethyl 1-hexynyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for studying the synthesis and reactions of Diethyl 1-hexynyl phosphate. This document includes detailed protocols for its preparation and subsequent reactions, alongside characterization data and potential applications in the field of drug development, particularly as an inhibitor of serine enzymes.

Application Notes

This compound is an organophosphate compound containing a terminal alkyne functionality. This unique combination of a phosphate group and a reactive alkyne moiety makes it a valuable tool in synthetic chemistry and chemical biology. The electron-withdrawing nature of the phosphate group activates the alkyne for various nucleophilic and cycloaddition reactions. Furthermore, alkynyl phosphates, including this compound, have been identified as potent and irreversible inhibitors of serine enzymes, making them promising candidates for the development of therapeutic agents.[1]

Key Applications:
  • Enzyme Inhibition: this compound can act as a covalent inhibitor of serine enzymes. The phosphate group can mimic the transition state of substrate hydrolysis in the enzyme's active site, leading to covalent modification and inactivation of the enzyme.[1]

  • Click Chemistry: The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This enables the conjugation of this compound to various molecules, such as fluorescent probes, affinity tags, or potential drug delivery systems.

  • Synthesis of Complex Molecules: The alkyne can be further functionalized through various organic reactions, including hydrophosphorylation, providing access to a diverse range of organophosphorus compounds.

Characterization Data

Below is a summary of expected spectroscopic data for this compound, based on general knowledge of similar organophosphorus compounds and alkynes.

Spectroscopic Technique Expected Chemical Shifts / Frequencies Notes
¹H NMR * ~4.1-4.3 ppm (quartet, 4H): -OCH₂ CH₃* ~2.5-2.8 ppm (triplet, 1H): ≡C-H * ~2.2-2.4 ppm (triplet of doublets, 2H): -CH₂-C≡* ~1.4-1.6 ppm (sextet, 2H): -CH₂CH₂C≡* ~1.3-1.4 ppm (triplet, 6H): -OCH₂CH₃ * ~0.9 ppm (triplet, 3H): -CH₂CH₃ Chemical shifts are approximate and can vary based on the solvent used. Coupling constants would provide further structural information.
¹³C NMR * ~80-90 ppm: -C ≡CH* ~70-80 ppm: -C≡C H* ~63-65 ppm: -OCH₂ CH₃* ~30-32 ppm: -CH₂ CH₂C≡* ~18-20 ppm: -CH₂ C≡* ~15-17 ppm: -OCH₂CH₃ * ~13-15 ppm: -CH₂ CH₃The carbons of the ethyl groups attached to the phosphate will show coupling to the phosphorus atom.
³¹P NMR * ~ -5 to -15 ppm The chemical shift is highly dependent on the solvent and electronic environment.
IR Spectroscopy * ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch* ~2100-2150 cm⁻¹ (weak to medium): C≡C stretch* ~1250-1280 cm⁻¹ (strong): P=O stretch* ~1000-1050 cm⁻¹ (strong): P-O-C stretchThe C≡C stretch may be weak due to the symmetry of the alkyne.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the phosphorylation of alcohols, applied here to the lithium salt of a terminal alkyne.[2]

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl chlorophosphate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous pyridine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Deprotonation of 1-Hexyne:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or THF.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add 1.1 equivalents of n-butyllithium in hexanes.

    • To this solution, add 1.0 equivalent of 1-hexyne dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium hexynide.

  • Phosphorylation:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of 1.2 equivalents of diethyl chlorophosphate in anhydrous diethyl ether or THF.

    • Slowly add the solution of diethyl chlorophosphate to the lithium hexynide solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified this compound by ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy to confirm its structure and purity.

Reaction Workflow:

Synthesis_Workflow cluster_deprotonation Deprotonation cluster_phosphorylation Phosphorylation cluster_purification Purification Hexyne 1-Hexyne LithiumHexynide Lithium Hexynide Hexyne->LithiumHexynide in Et2O/THF at -78°C nBuLi n-BuLi nBuLi->LithiumHexynide Product This compound LithiumHexynide->Product Reaction at -78°C to RT DECP Diethyl Chlorophosphate DECP->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 2: Nucleophilic Addition of a Thiol to this compound

This protocol describes a representative nucleophilic addition reaction, specifically the addition of a thiol to the activated alkyne.

Materials:

  • This compound

  • 4-Methylbenzenethiol (p-thiocresol)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in the chosen solvent (DCM or THF).

    • Add 1.1 equivalents of 4-methylbenzenethiol to the solution.

    • Add 1.2 equivalents of triethylamine to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting vinyl phosphate by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and ³¹P NMR to determine the regioselectivity and stereoselectivity of the addition.

Reaction Scheme:

Nucleophilic_Addition Reactant1 This compound Product Vinyl Phosphate Product Reactant1->Product Reactant2 + 4-Methylbenzenethiol Reactant2->Product Catalyst Et3N Catalyst->Product

Caption: Nucleophilic addition of a thiol.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction of this compound with an azide.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A 1:1 mixture of tert-butanol and water as the solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of benzyl azide in the t-butanol/water solvent mixture.

    • In a separate vial, prepare a fresh solution of 0.1 equivalents of copper(II) sulfate pentahydrate in a small amount of water.

    • In another vial, prepare a fresh solution of 0.2 equivalents of sodium ascorbate in a small amount of water.

  • Reaction Execution:

    • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature. The reaction mixture may become heterogeneous.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Upon completion, add saturated aqueous NH₄Cl solution to the reaction mixture and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting triazole product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

  • Characterization:

    • Characterize the purified triazole by ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm the structure of the cycloaddition product.

Cycloaddition Pathway:

CuAAC_Pathway Alkyne This compound Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide Benzyl Azide Azide->Triazole Copper_I Cu(I) catalyst Copper_I->Triazole [3+2] Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition pathway.

References

Application Note & Protocol: Purification of Diethyl 1-Hexynyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of diethyl 1-hexynyl phosphate following its synthesis. This compound is an alkynyl phosphate of interest in various research and development applications, including its potential as an inhibitor of serine enzymes.[1] Achieving high purity of this compound is critical for accurate biological and pharmacological studies. The protocol herein describes a robust method utilizing silica gel column chromatography, a widely accepted technique for the purification of organophosphate compounds.[2][3] This document also outlines methods for monitoring the purification process and assessing the purity of the final product.

Introduction

Alkynyl phosphates, such as this compound, represent a class of organophosphorus compounds with significant potential in medicinal chemistry and chemical biology.[1] The synthesis of these molecules can often result in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, a reliable purification strategy is paramount to isolate the target compound with a high degree of purity. This protocol details a standard laboratory procedure for the purification of this compound using silica gel column chromatography, a technique chosen for its efficacy in separating compounds of varying polarity. The purity of the final product can be assessed by techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4][5]

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (for column chromatography, e.g., 60 Å, 230-400 mesh)

  • Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Ethanol (optional, for more polar elution)

    • Chloroform (optional, for more polar elution)[2]

    • Triethylamine (optional, to prevent product degradation on silica)[3]

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Potassium permanganate stain

  • Glass column for chromatography

  • Fraction collector or collection tubes

  • Rotary evaporator

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude Product Solvent_selection 2. Select Eluent System TLC_analysis->Solvent_selection Column_packing 3. Pack Silica Gel Column Solvent_selection->Column_packing Loading 4. Load Crude Product Column_packing->Loading Elution 5. Elute with Solvent System Loading->Elution Fraction_collection 6. Collect Fractions Elution->Fraction_collection TLC_fractions 7. TLC Analysis of Fractions Fraction_collection->TLC_fractions Pooling 8. Pool Pure Fractions TLC_fractions->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_product 10. Pure this compound Evaporation->Final_product

References

Application Notes and Protocols: Handling and Safety of Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Diethyl 1-hexynyl phosphate is a potent organophosphate and a suspected powerful acetylcholinesterase inhibitor. Due to the lack of specific toxicological data, this compound should be handled as an extremely hazardous substance. All protocols must be carried out in a designated fume hood with appropriate personal protective equipment.

Introduction

This compound (CAS No. 112270-92-5) is an organophosphorus compound with the molecular formula C10H19O4P. It belongs to the class of alkynyl phosphates, which are known to be highly potent, irreversible inhibitors of serine enzymes, including acetylcholinesterase. This property makes it a compound of interest for research in neurobiology and drug development, particularly in the context of insecticides and nerve agents. However, its high potency also signifies a significant health hazard. These application notes provide a comprehensive guide to the safe handling, use, and disposal of this compound, based on the general properties of toxic organophosphates and related compounds.

Hazard Identification and Classification

GHS Classification (Presumed):

  • Acute Toxicity, Oral (Category 1 or 2): Potentially fatal if swallowed.

  • Acute Toxicity, Dermal (Category 1 or 2): Potentially fatal in contact with skin.

  • Acute Toxicity, Inhalation (Category 1 or 2): Potentially fatal if inhaled.

  • Specific Target Organ Toxicity - Single Exposure (Category 1): Causes damage to the nervous system.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

Signal Word: DANGER

Hazard Statements (Presumed):

  • H300: Fatal if swallowed.

  • H310: Fatal in contact with skin.

  • H330: Fatal if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H370: Causes damage to the nervous system.

Physical and Chemical Properties

Limited specific data is available for this compound. The following table summarizes known and estimated properties.

PropertyValueSource
CAS Number 112270-92-5Molbase[1]
Molecular Formula C10H19O4PMolbase[1]
Molecular Weight 234.23 g/mol Molbase[1]
Appearance Presumed to be a colorless to pale yellow liquidGeneral properties of similar organophosphates
Boiling Point Not available
Melting Point Not available
Solubility Presumed to be soluble in organic solventsGeneral properties of similar organophosphates

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This mechanism is the basis for the high toxicity of organophosphates.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptors Cholinergic Receptors ACh->Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Diethyl 1-hexynyl phosphate Inhibitor->AChE Irreversible Inhibition Overstimulation Continuous Nerve Stimulation (Toxicity) Receptors->Overstimulation Overstimulation Effect Nerve Impulse Termination Choline_Acetate->Effect

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Safety and Handling Precautions

ALWAYS handle this compound in a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

PPE ItemSpecification
Gloves Double gloving with nitrile or neoprene gloves. Change gloves immediately upon contamination.
Eye Protection Chemical safety goggles and a full-face shield.
Lab Coat A chemically resistant lab coat. Consider a disposable suit for larger quantities.
Respiratory Protection A full-face respirator with an organic vapor/acid gas cartridge may be necessary for certain operations or in case of a spill.
Engineering Controls
  • Fume Hood: All work must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Safety Shower and Eyewash Station: Must be readily accessible and tested regularly.

  • Ventilation: The laboratory should have adequate general ventilation.

Spill and Emergency Procedures
  • Minor Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable decontamination solution (e.g., 10% sodium hypochlorite), followed by a soap and water wash.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert emergency personnel (e.g., EH&S, fire department).

    • Prevent entry to the contaminated area.

    • Provide emergency personnel with as much information as possible about the spilled material.

First Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Note to Physician: This material is a potent acetylcholinesterase inhibitor. Atropine and pralidoxime (2-PAM) are antidotes.

Experimental Protocols

General Workflow for Handling this compound

The following workflow outlines the critical steps for safely handling this hazardous material.

Handling_Workflow Prep Preparation (Risk Assessment, PPE) Handling Handling in Fume Hood (Weighing, Dilution) Prep->Handling Reaction Reaction Setup & Monitoring Handling->Reaction Quenching Reaction Quenching (If applicable) Reaction->Quenching Workup Work-up & Purification Quenching->Workup Waste Waste Segregation & Labeling Workup->Waste Decon Decontamination (Glassware, Surfaces) Workup->Decon Disposal Waste Disposal (Contact EH&S) Waste->Disposal Decon->Disposal

Caption: General experimental workflow for handling this compound.

Protocol: Acetylcholinesterase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against acetylcholinesterase using a colorimetric method based on Ellman's reagent (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).

  • Acetylthiocholine iodide (ATCI).

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer.

      • DTNB solution.

      • AChE solution.

      • Varying concentrations of this compound (or solvent for control).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add ATCI solution to each well to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Store in a locked cabinet or refrigerator designated for highly toxic substances.

  • Disposal: All waste containing this compound must be treated as hazardous waste. Collect all contaminated materials (e.g., gloves, absorbent materials, glassware) in a sealed, labeled container. Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures. Do not dispose of this material down the drain.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All users must be thoroughly trained in the handling of highly toxic substances and should consult with their institution's safety professionals before working with this compound.

References

Application Notes and Protocols: Diethyl 1-Hexynyl Phosphate as a Chemical Probe for Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diethyl 1-hexynyl phosphate as a chemical probe in activity-based protein profiling (ABPP) for the study of proteomics. This document outlines the application of this probe for the identification and quantification of active enzymes, particularly serine hydrolases, and provides detailed experimental workflows.

Introduction to this compound in Proteomics

This compound is a versatile chemical probe used in activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological samples. The probe consists of a diethyl phosphate group, which acts as a reactive "warhead" to covalently modify the active sites of specific enzyme classes, and a terminal alkyne group that serves as a bioorthogonal handle for subsequent detection and enrichment.

The primary targets for this class of probes are serine hydrolases, a large and diverse family of enzymes involved in numerous physiological processes, including metabolism, signaling, and inflammation. Dysregulation of serine hydrolase activity is implicated in various diseases, such as cancer and neurological disorders, making them attractive targets for drug development.

The alkyne handle allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a variety of reporter tags, such as biotin for affinity purification or a fluorophore for imaging. This two-step approach provides flexibility and modularity to the experimental design.

Key Applications:

  • Enzyme Activity Profiling: Identification of active serine hydrolases in various biological samples, including cell lysates, tissues, and biofluids.

  • Target Identification and Validation: Elucidation of the protein targets of small molecule inhibitors through competitive ABPP.

  • Biomarker Discovery: Identification of changes in enzyme activity associated with disease states.

  • Drug Discovery: Screening for and characterization of novel enzyme inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained using an alkynyl phosphate probe like this compound in a typical quantitative proteomics experiment.

Table 1: Identification of Serine Hydrolases Labeled by this compound in a Human Cancer Cell Line Lysate

Protein Accession (UniProt)Gene SymbolProtein NamePeptide Sequence IdentifiedFold Enrichment (Probe vs. Control)
P07288KLK3Prostate-specific antigenLSIVHPQWVLTAAHCIR25.4
P24158PRTN3MyeloblastinVLGQLNHSLLHTLGLAFLR18.2
P10619CTSALysosomal protective proteinYAGNLISLDTEEVAR15.8
P00749PLAUUrokinase-type plasminogen activatorGTCQALGGAGGR12.1
Q9HAT2SIAESialate O-acetylesteraseFGGFLVPEGVLER9.7

Table 2: Competitive ABPP Data for a Novel Serine Hydrolase Inhibitor

Target Protein (Gene Symbol)IC₅₀ of Inhibitor (nM)
KLK355
PRTN3120
CTSA850
PLAU>10,000
SIAE>10,000

Experimental Protocols

Protocol 1: General Workflow for ABPP with this compound

This protocol outlines the entire workflow from cell culture to mass spectrometry analysis.

cluster_1 Sample Preparation cluster_2 Probe Labeling & Click Chemistry cluster_3 Enrichment & Digestion cluster_4 Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Labeling with Diethyl 1-hexynyl Phosphate B->C D 4. Click Chemistry: Attach Azide-Biotin C->D E 5. Streptavidin Affinity Purification D->E F 6. On-Bead Tryptic Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis G->H Protein Protein-Alkyne ProteinBiotin Protein-Triazole-Biotin Protein->ProteinBiotin AzideBiotin Azide-Biotin AzideBiotin->ProteinBiotin CuSO4 CuSO₄ CuSO4->ProteinBiotin Cu(I) catalyst TCEP TCEP (Reducing Agent) TCEP->CuSO4 TBTA TBTA (Ligand) TBTA->CuSO4 cluster_pathways Serine Hydrolase-Modulated Signaling Pathways Lipid Lipid Metabolism (e.g., FAAH, MAGL) Neuro Neurotransmission (e.g., Acetylcholinesterase) Coag Blood Coagulation (e.g., Thrombin) Inflam Inflammation (e.g., Proteases) Cancer Cancer Progression (e.g., KLKs, FASN) Probe Diethyl 1-hexynyl Phosphate Probe Probe->Lipid Probe->Neuro Probe->Coag Probe->Inflam Probe->Cancer

Application Notes and Protocols: Diethyl 1-Hexynyl Phosphate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is an organophosphate compound featuring a terminal alkyne group. This structural motif confers high reactivity, making it a potent inhibitor of a class of enzymes known as serine hydrolases.[1] This document provides detailed application notes and experimental protocols for investigating the potential of this compound as a tool in drug discovery, with a particular focus on its potential application as a cholinesterase inhibitor for neurodegenerative diseases such as Alzheimer's disease.

While direct inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively published, related alkynyl phosphonates have demonstrated significant and selective inhibition of BChE. Butyrylcholinesterase is an increasingly important therapeutic target in Alzheimer's disease, as its levels rise while AChE levels decrease during disease progression.[2][3] BChE is also associated with amyloid-β plaques, a key pathological hallmark of Alzheimer's.[4] Therefore, the investigation of this compound as a selective BChE inhibitor is a promising avenue for research.

Potential Applications in Drug Discovery

  • Selective Butyrylcholinesterase (BChE) Inhibition: As a potential selective inhibitor of BChE, this compound can be used as a chemical probe to study the physiological and pathological roles of BChE in the central nervous system.

  • Alzheimer's Disease Research: Given the role of BChE in the progression of Alzheimer's disease, this compound could serve as a lead structure for the development of novel therapeutics.[2][3][4]

  • Mechanism-Based Inhibitor Studies: this compound is a mechanism-based inhibitor, meaning it is converted to a reactive intermediate by the target enzyme, which then irreversibly inactivates the enzyme. This property makes it a valuable tool for studying enzyme mechanisms and for the development of highly specific and long-lasting inhibitors.

Quantitative Data Summary

CompoundEnzyme ClassSecond-Order Rate Constant (k_i) (M⁻¹min⁻¹)Reference
Propynyl diethyl phosphateEsterases10⁷ - 10⁸[1]
Hexynyl diethyl phosphate Esterases 10⁷ - 10⁸ [1]
t-Butylethynyl diethyl phosphateEsterases10⁷ - 10⁸[1]
Propynyl diethyl phosphateMost Proteases10⁴ - 10⁵[1]
Hexynyl diethyl phosphateMost Proteases10⁴ - 10⁵[1]
t-Butylethynyl diethyl phosphateMost Proteases10⁴ - 10⁵[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on the general synthesis of alkynyl phosphates.

Materials:

  • 1-Bromo-1-hexyne

  • Diethyl phosphite

  • Triethylamine (Et₃N)

  • Dry toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl phosphite (1.0 equivalent) and triethylamine (1.2 equivalents) in dry toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-bromo-1-hexyne (1.1 equivalents) in dry toluene to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of this compound against AChE and BChE using the spectrophotometric method developed by Ellman.[5][6][7]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test inhibitor)

  • Donepezil (standard AChE inhibitor)

  • Rivastigmine (standard dual AChE/BChE inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE (1 U/mL) and BChE (1 U/mL) in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI and BTCI in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the test inhibitor solution (or solvent for control)

      • 10 µL of AChE or BChE solution (1 U/mL)

    • Incubate the plate at 25 °C for 10 minutes.

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI (for AChE) or BTCI (for BChE).

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 Diethyl Phosphite Reaction Arbuzov-like Reaction in Toluene Reactant1->Reaction Reactant2 1-Bromo-1-hexyne Reactant2->Reaction Reactant3 Triethylamine Reactant3->Reaction Filtration Filtration Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Inhibition_Mechanism E_I E + I EI_complex [E·I] E_I->EI_complex k1 EI_complex_node Enzyme-Inhibitor Complex EI_complex->E_I k-1 EI_complex2 [E·I] E_inactive E-I (Inactive) EI_complex2->E_inactive k2 (Phosphorylation) E_inactive_node Covalently Modified Inactive Enzyme E Active Enzyme (Serine Hydrolase) I This compound (Inhibitor)

Caption: Mechanism of irreversible inhibition of serine hydrolases.

Safety and Handling

Organophosphate compounds can be neurotoxic.[8][9][10] this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound represents a valuable chemical tool for the study of serine hydrolases, particularly butyrylcholinesterase. Its potential as a selective BChE inhibitor warrants further investigation in the context of Alzheimer's disease and other neurodegenerative disorders. The protocols provided herein offer a starting point for researchers to synthesize and evaluate the activity of this compound, contributing to the broader effort of drug discovery in this critical therapeutic area.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl 1-hexynyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 1-hexynyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method involves the reaction of a metal acetylide, such as lithium 1-hexynide, with a phosphorylating agent like diethyl chlorophosphate. This nucleophilic substitution reaction provides a direct route to the target molecule. Another viable approach is the copper-catalyzed cross-coupling of 1-hexyne with a phosphorus(V) reagent.

Q2: What are the critical parameters to control for optimal yield?

A2: Key parameters include strict anhydrous reaction conditions, precise temperature control (especially during the formation of the lithium acetylide), the stoichiometry of the reagents, and the purity of the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, for example, is a mixture of ethyl acetate and hexanes. The consumption of the starting materials and the formation of the product can be visualized using an appropriate stain, such as potassium permanganate. For more detailed analysis, 31P NMR spectroscopy can be used to track the formation of the phosphate product.

Q4: What are the typical purification methods for this compound?

A4: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the lithium acetylide due to residual moisture or impure butyllithium. 2. Inactive diethyl chlorophosphate (hydrolyzed). 3. Reaction temperature too low.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated butyllithium. 2. Use freshly distilled or a new bottle of diethyl chlorophosphate. 3. Allow the reaction to warm to room temperature and stir for a longer duration.
Presence of Multiple Spots on TLC (Low Purity) 1. Formation of side products due to excess butyllithium reacting with diethyl chlorophosphate. 2. Hydrolysis of the product or starting materials. 3. Dimerization of the alkyne (Glaser coupling) if a copper catalyst is used.1. Add the lithium 1-hexynide solution slowly to the diethyl chlorophosphate solution at a low temperature. 2. Maintain rigorous anhydrous conditions throughout the synthesis and workup. 3. If using a copper-catalyzed method, ensure the exclusion of oxygen during the reaction.
Difficulty in Isolating the Product 1. Product is volatile or an oil. 2. Emulsion formation during aqueous workup.1. Use a rotary evaporator at a reduced temperature and pressure. For higher purity, consider Kugelrohr distillation under high vacuum. 2. Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Method 1: Synthesis via Lithium Acetylide

This protocol is a representative procedure based on common practices for the synthesis of alkynyl phosphates.

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl chlorophosphate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Formation of Lithium 1-hexynide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, add a solution of 1-hexyne (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Phosphorylation:

    • In a separate flame-dried flask under argon, prepare a solution of diethyl chlorophosphate (1.1 eq) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared lithium 1-hexynide solution to the diethyl chlorophosphate solution via a cannula.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

Table 1: Reagent Stoichiometry and Typical Yields

ReagentMolar EquivalentTypical Yield (%)
1-Hexyne1.075-85%
n-Butyllithium1.05
Diethyl chlorophosphate1.1

Table 2: Influence of Reaction Temperature on Yield

Acetylide Formation Temp. (°C)Phosphorylation Temp. (°C)Approximate Yield (%)
-78-78 to RT80
-40-40 to RT65
00 to RT40

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Deprotonation of 1-Hexyne cluster_step2 Step 2: Nucleophilic Attack 1-Hexyne H-C≡C-Bu Lithium Hexynide Li⁺ ⁻C≡C-Bu 1-Hexyne->Lithium Hexynide n-BuLi n-BuLi n-BuLi Butane Butane n-BuLi->Butane Product (EtO)₂P(O)-C≡C-Bu Lithium Hexynide->Product +(EtO)₂P(O)Cl DECP (EtO)₂P(O)Cl LiCl LiCl DECP->LiCl

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow A 1. Setup Flame-Dried Glassware under Argon B 2. Prepare 1-Hexyne Solution in Anhydrous THF A->B C 3. Cool to -78°C B->C D 4. Add n-BuLi dropwise C->D E 5. Stir for 1 hour at -78°C D->E H 8. Transfer Acetylide to Phosphate Solution E->H F 6. Prepare Diethyl Chlorophosphate Solution in Anhydrous THF G 7. Cool to -78°C F->G G->H I 9. Warm to Room Temperature and Stir Overnight H->I J 10. Quench with Saturated aq. NH4Cl I->J K 11. Extraction with Diethyl Ether J->K L 12. Wash, Dry, and Concentrate K->L M 13. Purify by Column Chromatography L->M

Caption: Experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield? Check_Anhydrous Were conditions strictly anhydrous? Start->Check_Anhydrous Yes Solution_Anhydrous Redry all glassware and solvents. Use fresh reagents. Start->Solution_Anhydrous No Check_Temp Was temperature controlled at -78°C? Check_Anhydrous->Check_Temp Yes Check_Anhydrous->Solution_Anhydrous No Check_Reagents Are reagents pure and active? Check_Temp->Check_Reagents Yes Solution_Temp Ensure proper cooling and slow addition. Check_Temp->Solution_Temp No Solution_Reagents Titrate n-BuLi. Use fresh diethyl chlorophosphate. Check_Reagents->Solution_Reagents No Success Yield Improved Check_Reagents->Success Yes Solution_Anhydrous->Success Solution_Temp->Success Solution_Reagents->Success

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Synthesis of Alkynyl Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of alkynyl phosphates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Sonogashira Coupling

Q1: I am getting a very low yield, or no desired product, in my Sonogashira coupling reaction to form the alkynyl precursor. What are the common causes and how can I troubleshoot this?

A1: Low yields in Sonogashira couplings for alkynyl phosphate synthesis are frequently due to one of the following issues: catalyst deactivation, alkyne homocoupling (Glaser coupling), or poor solubility of starting materials.

  • Catalyst Deactivation: The Palladium catalyst can be sensitive to oxygen. It is crucial to properly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Alkyne Homocoupling: The copper co-catalyst can promote the homocoupling of your terminal alkyne, a significant side reaction that consumes the starting material.[1] To minimize this, ensure thorough deoxygenation of your reaction mixture. A freeze-pump-thaw technique is highly effective for removing dissolved oxygen.[1]

  • Poor Solubility: Halogenated nucleosides or other starting materials may have poor solubility in common solvents. Using a polar aprotic solvent like DMF can improve solubility and reaction efficiency.[1]

  • Sub-optimal Reagent Ratios: The stoichiometry of the catalyst, co-catalyst, and base can significantly impact the reaction outcome. It may be necessary to screen different ratios to find the optimal conditions for your specific substrates.

Troubleshooting Workflow for Low-Yield Sonogashira Coupling

G start Low Yield in Sonogashira Coupling check_inert Verify Inert Atmosphere (Ar or N2) start->check_inert check_deoxygenation Check Deoxygenation (Freeze-Pump-Thaw) check_inert->check_deoxygenation homocoupling Observe Alkyne Homocoupling? check_deoxygenation->homocoupling check_reagents Evaluate Reagents & Solvents solubility Starting Material Solubility Issues? check_reagents->solubility homocoupling->check_deoxygenation Yes homocoupling->check_reagents No solubility->check_reagents Yes (Change Solvent, e.g., DMF) optimize_reagents Optimize Catalyst/Ligand/Base Ratio solubility->optimize_reagents No product_observed Desired Product Observed optimize_reagents->product_observed no_product No Product Observed optimize_reagents->no_product

Caption: Troubleshooting logic for low-yield Sonogashira reactions.

Issue 2: Multiple Byproducts in the Phosphorylation Step

Q2: My phosphorylation reaction is messy, showing multiple spots on TLC. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple byproducts during phosphorylation is a common issue, often related to reaction temperature and the choice of phosphorylating agent. Key byproducts can include:

  • Hydrolysis Products: The activated phosphate intermediate (e.g., a phosphoromorpholidate) can be hydrolyzed back to the monophosphate.

  • Decomposition of Triphosphate: The desired triphosphate can decompose into the diphosphate.

  • Dinucleoside Polyphosphates: Formation of symmetrical or unsymmetrical dinucleoside polyphosphates can occur.

Troubleshooting Steps:

  • Control the Temperature: High reaction temperatures (e.g., 40°C and 50°C) are known to increase the formation of these byproducts. The optimal temperature needs to be determined empirically for each substrate, but a lower temperature (e.g., 35°C) often provides a good balance between reaction time and product yield.[1]

  • Choice of Phosphorylating Agent and Solvent: The Yoshikawa procedure, using excess POCl₃ and water, can lead to hydrophobic byproducts and low yields.[1] Alternative methods, such as forming a phosphoromorpholidate followed by reaction with pyrophosphate, can offer better control and higher yields.[1] The choice of solvent is also critical; for instance, using DMSO instead of hexamethylphosphortriamide (HMPA) in one study resulted in a 1:1 mixture of the desired triphosphate and the diphosphate byproduct.[1]

Table 1: Effect of Temperature on Byproduct Formation in the Synthesis of 8-alkynyl-dATP [1]

Temperature (°C)Desired Product (dATP) YieldMajor Byproducts Observed
30Lower yield, slower reaction-
35Optimal yield (64%)Minimized byproducts
40Decreased yielddAMP (hydrolysis), dADP (decomposition), dinucleoside polyphosphates
50Significantly decreased yielddAMP (hydrolysis), dADP (decomposition), dinucleoside polyphosphates

Issue 3: Difficulty with Protecting Groups

Q3: I'm having trouble with the removal of silyl protecting groups, leading to incomplete deprotection. What could be the issue?

A3: Incomplete removal of silyl protecting groups, particularly in RNA synthesis, is often caused by the presence of water in the deprotection reagent, typically tetrabutylammonium fluoride (TBAF). The rate of desilylation, especially for pyrimidines, is highly sensitive to the water content of the TBAF solution. Water content above 5% can significantly slow down the deprotection reaction.

Troubleshooting Steps:

  • Use Anhydrous TBAF: Ensure you are using a fresh, anhydrous source of TBAF.

  • Dry the TBAF Solution: If you suspect water contamination, the TBAF solution can be dried over molecular sieves.

  • Verify Complete Deprotection: After the deprotection step, confirm the complete removal of the silyl groups using an appropriate analytical method, such as mass spectrometry or by observing a shift in mobility on a high-resolution polyacrylamide gel.

Experimental Protocols

Protocol 1: General Workflow for the Synthesis of an Alkynyl-Modified Nucleoside Triphosphate

This protocol outlines the key steps for the synthesis of an alkynyl-modified nucleoside triphosphate, starting from a halogenated nucleoside.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Monophosphorylation cluster_2 Step 3: Conversion to Triphosphate start Halogenated Nucleoside sonogashira Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, alkyne, base in DMF) start->sonogashira purify1 Silica Gel Chromatography sonogashira->purify1 alkynyl_nuc Alkynyl Nucleoside purify1->alkynyl_nuc mono_phos Monophosphorylation (e.g., POCl3 in (MeO)3PO) alkynyl_nuc->mono_phos nuc_mp Nucleoside Monophosphate mono_phos->nuc_mp activate Activation (e.g., to phosphoromorpholidate) nuc_mp->activate tri_phos Reaction with Pyrophosphate activate->tri_phos purify2 Ion-Exchange or Reversed-Phase HPLC tri_phos->purify2 final_product Alkynyl Nucleoside Triphosphate purify2->final_product

Caption: General experimental workflow for alkynyl phosphate synthesis.

Protocol 2: Sonogashira Coupling of 8-Bromo-2'-deoxyadenosine [1]

  • Reagent Preparation: In a flask, dissolve 8-bromo-2'-deoxyadenosine (1 equiv.), the terminal alkyne (4 equiv.), copper(I) iodide (10 mol%), Pd(OAc)₂ (5 mol%), and P(Ph-SO₃Na)₃ (2.5 equiv. to Pd) in anhydrous DMF.

  • Deoxygenation: Freeze the reaction mixture by immersing the flask in liquid nitrogen. Evacuate the flask under vacuum (e.g., 0.5 Torr) for 5 minutes, allowing the mixture to thaw. Repeat this freeze-pump-thaw cycle three times.

  • Reaction Initiation: To the frozen mixture, add N,N-diisopropylethylamine (DIPEA) (10 equiv.). Evacuate the flask again and then stir the reaction mixture under vacuum at ambient temperature for 24 hours, protected from light.

  • Workup and Purification: Dilute the reaction mixture with chloroform. Purify the product by silica gel column chromatography using an ethanol-chloroform gradient (e.g., 5% to 25% ethanol).

  • Catalyst Removal: Dissolve the purified product in acetonitrile/0.1M TEAB and filter through a short pad of Celite® to remove any remaining catalyst traces.

Protocol 3: Purification of an Alkynyl-Modified Nucleoside Triphosphate [1]

  • Column Chromatography: Load the aqueous solution of the crude triphosphate onto a reversed-phase C18 column.

  • Elution: Elute the product using a linear gradient of acetonitrile in 0.1 M triethylammonium bicarbonate (TEAB) buffer (pH 8.5). For example, a gradient from 30% acetonitrile in 0.025 M TEAB to 30% acetonitrile in 0.5 M TEAB.

  • Product Isolation: Evaporate the fractions containing the product in vacuo.

  • Precipitation: Precipitate the product from the concentrated solution by adding a 2% solution of LiClO₄ in acetone.

  • Final Steps: Centrifuge the mixture to pellet the product, wash the pellet with acetone, and dry under vacuum over P₂O₅.

References

Technical Support Center: Diethyl 1-Hexynyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of diethyl 1-hexynyl phosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Moisture contamination of diethyl chlorophosphate or degradation of the base. 2. Incorrect Reaction Temperature: Temperature too low for reaction initiation or too high, leading to decomposition. 3. Poor Quality Base: The base (e.g., n-BuLi, LDA) may be old or improperly stored, leading to reduced activity. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use freshly distilled diethyl chlorophosphate. Ensure the base is fresh and properly handled under an inert atmosphere. 2. Optimize the temperature. Start at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or GC. 3. Titrate the base before use to determine its exact molarity. 4. Extend the reaction time and monitor its progress at regular intervals.
Formation of Multiple Byproducts 1. Side Reactions: The presence of moisture can lead to the hydrolysis of diethyl chlorophosphate. 2. Dimerization of Alkyne: Strong bases can promote the dimerization of 1-hexyne. 3. Incorrect Stoichiometry: An excess of either reactant can lead to the formation of byproducts.1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 2. Add the base slowly to the solution of 1-hexyne at a low temperature. 3. Carefully control the stoichiometry of the reactants. A slight excess of the alkyne may be beneficial in some cases.
Product Decomposition During Workup or Purification 1. Acidic or Basic Conditions: The phosphate ester may be sensitive to acidic or basic conditions during aqueous workup. 2. High Temperatures during Purification: The product may be thermally unstable, leading to decomposition during distillation or on a hot chromatography column.1. Use a neutral quench (e.g., saturated ammonium chloride solution). Perform extractions quickly and at low temperatures. 2. Use column chromatography at room temperature for purification. If distillation is necessary, perform it under high vacuum to lower the boiling point.
Difficulty in Removing Solvent/Reagents 1. High-Boiling Solvents: Solvents like DMF or DMSO can be difficult to remove. 2. Excess Diethyl Chlorophosphate: This reagent can be challenging to separate from the product due to similar polarities.1. Choose a lower-boiling solvent if the reaction conditions permit (e.g., THF, diethyl ether). 2. Use a slight excess of the alkyne to ensure complete consumption of the diethyl chlorophosphate. Unreacted alkyne is typically more volatile and easier to remove.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common method involves the reaction of the lithium salt of 1-hexyne with diethyl chlorophosphate. The lithium salt is typically generated in situ by treating 1-hexyne with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

Q2: What are the critical parameters to control for optimizing the reaction yield?

A2: The most critical parameters are:

  • Temperature: The initial deprotonation of 1-hexyne and the subsequent reaction with diethyl chlorophosphate should be carried out at low temperatures (typically -78 °C to 0 °C) to minimize side reactions.

  • Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry. Moisture will quench the strong base and hydrolyze the diethyl chlorophosphate.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the strong base with oxygen and moisture.

  • Rate of Addition: Slow, dropwise addition of the base and the electrophile (diethyl chlorophosphate) is crucial to control the reaction exotherm and prevent the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be quenched with a suitable reagent (e.g., saturated ammonium chloride solution), extracted with an organic solvent, and then analyzed.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Hydrolysis: Diethyl chlorophosphate can react with any trace moisture to form diethyl phosphate.

  • Dimerization/Polymerization: The acetylide anion can potentially react with itself or other species, especially if the temperature is not well-controlled.

  • Reaction with Solvent: Strong bases like n-BuLi can react with some solvents (e.g., THF) if the temperature is allowed to rise too high for extended periods.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The exact eluent composition should be determined by TLC analysis. For larger scales, vacuum distillation can be an option if the product is thermally stable.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1n-BuLi (1.1)THF-78 to RT485
2n-BuLi (1.1)Diethyl Ether-78 to RT478
3LDA (1.1)THF-78 to RT482
4NaH (1.2)THF0 to RT645
5KHMDS (1.1)Toluene-78 to RT475

Table 2: Optimization of Reaction Temperature

Entry Base Solvent Addition Temp (°C) Reaction Temp (°C) Yield (%)
1n-BuLiTHF-78-78 for 2h, then RT for 2h85
2n-BuLiTHF-40-40 for 2h, then RT for 2h75
3n-BuLiTHF00 for 2h, then RT for 2h60
4n-BuLiTHF-78-78 for 4h70

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagents: In the flask, dissolve 1-hexyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Slowly add diethyl chlorophosphate (1.05 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Reaction_Pathway Hexyne 1-Hexyne Acetylide Lithium Hexynilide Hexyne->Acetylide + Base n-BuLi Base->Acetylide in THF, -78°C Product This compound Acetylide->Product + DECP Diethyl Chlorophosphate DECP->Product LiCl LiCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry Glassware & Inert Atmosphere Reagents Add 1-Hexyne & Anhydrous THF Setup->Reagents Cooling Cool to -78°C Reagents->Cooling Deprotonation Add n-BuLi Dropwise Cooling->Deprotonation Stir1 Stir for 30-60 min Deprotonation->Stir1 Quench Add Diethyl Chlorophosphate Stir1->Quench Warm Warm to Room Temperature Quench->Warm ReactionQuench Quench with sat. NH4Cl Warm->ReactionQuench Extraction Extract with Organic Solvent ReactionQuench->Extraction Drying Dry, Filter, Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or No Reaction CheckReagents Are reagents and solvents anhydrous? Start->CheckReagents CheckBase Is the base active? CheckReagents->CheckBase Yes Sol_Dry Dry solvents/reagents and repeat CheckReagents->Sol_Dry No CheckTemp Is the temperature correct? CheckBase->CheckTemp Yes Sol_Base Use fresh or titrated base CheckBase->Sol_Base No Sol_Temp Optimize reaction temperature CheckTemp->Sol_Temp No

Caption: A troubleshooting decision tree for low reaction yield.

Troubleshooting low enzyme inactivation rates with Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl 1-hexynyl phosphate. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this mechanism-based enzyme inactivator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inactivate enzymes?

This compound is an alkynyl phosphate ester that acts as a mechanism-based or "suicide" inhibitor for certain enzymes, such as phosphotriesterase.[1][2] Its inactivation mechanism involves the enzyme's own catalytic activity. The enzyme processes this compound, converting it into a highly reactive ketene intermediate within the active site.[1][2] This intermediate then covalently bonds with a nucleophilic residue in the active site, often a histidine, leading to irreversible inactivation of the enzyme.[1][2][3]

Q2: What are the common causes for low or no enzyme inactivation with this compound?

Several factors can lead to lower-than-expected enzyme inactivation rates. These can be broadly categorized into issues with the inhibitor, the enzyme, or the experimental conditions. Common problems include:

  • Inhibitor Integrity: Degradation of this compound due to improper storage or handling.

  • Enzyme Activity: The enzyme may be inactive or have low activity due to denaturation, degradation, or improper storage.

  • Incorrect Concentrations: Errors in calculating or preparing the concentrations of the enzyme or inhibitor.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity or the inactivation reaction.[4][5]

  • Contaminants: The presence of competing substrates or other inhibitors in the reaction mixture.[6]

Troubleshooting Guide for Low Inactivation Rates

If you are observing unexpectedly low enzyme inactivation rates, follow this step-by-step troubleshooting guide.

Step 1: Verify Reagent Quality and Concentrations
  • Is your this compound solution freshly prepared? Organophosphates can be susceptible to hydrolysis. Prepare fresh solutions in an appropriate solvent (e.g., anhydrous acetonitrile) for each experiment.[1]

  • Have you confirmed the concentration of your enzyme and inhibitor stock solutions? Use a reliable method to determine the protein concentration of your enzyme stock. Spectrophotometric methods are common.

  • Is your enzyme active? Before starting inactivation experiments, always perform an activity assay with the substrate alone to ensure your enzyme is catalytically competent.[6]

Step 2: Optimize Experimental Conditions
  • Are the pH and temperature optimal for your enzyme? Enzyme activity is highly sensitive to pH and temperature.[5][7] Ensure your assay buffer is at the optimal pH for your specific enzyme. Most enzyme assays are run at a constant temperature, often 25°C or 37°C.[4]

  • Is the incubation time sufficient? Irreversible inactivation is a time-dependent process. You may need to increase the pre-incubation time of the enzyme with this compound to observe significant inactivation.

  • Is the substrate concentration appropriate? For mechanism-based inhibitors, the enzyme must be catalytically active. However, very high substrate concentrations might compete with the inhibitor for binding to the active site, slowing the rate of inactivation.[8][9]

Step 3: Review Your Assay Protocol
  • Are you using appropriate controls? A reaction with the enzyme and substrate but no inhibitor is essential to establish the baseline (100%) activity.[4] A control with the inhibitor but no enzyme can help rule out non-specific effects on the substrate or assay signal.

  • Is there substrate depletion or product inhibition? In your enzyme activity measurement, ensure that the reaction progress curve is linear. Substrate being used up or the product of the reaction inhibiting the enzyme can lead to a decreasing reaction rate that might be mistaken for inactivation.[10]

Experimental Protocols

Key Experiment: Measuring the Rate of Enzyme Inactivation

This protocol is designed to determine the rate of irreversible inactivation of an enzyme by this compound.

Materials:

  • Purified enzyme of known concentration

  • This compound

  • Enzyme substrate

  • Assay buffer (optimized for the target enzyme)

  • Anhydrous solvent for inhibitor (e.g., acetonitrile)

  • Spectrophotometer or fluorometer

  • Reaction tubes/cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an anhydrous solvent.

    • Prepare a working solution of the enzyme in the assay buffer. Keep on ice.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Inactivation Reaction:

    • In a series of tubes, add the assay buffer and the enzyme solution to a final volume that is less than the total reaction volume.

    • Pre-incubate the tubes at the desired temperature (e.g., 25°C) for 3-5 minutes to allow for temperature equilibration.[11]

    • Initiate the inactivation by adding various concentrations of this compound to each tube. Include a control tube with no inhibitor.

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a small aliquot from each inactivation reaction tube.

  • Measure Residual Activity:

    • Immediately dilute the aliquot into a cuvette containing the substrate in the assay buffer. The dilution should be large enough (e.g., 100-fold) to effectively stop further inactivation by lowering the concentration of the inhibitor.

    • Immediately measure the initial rate of the enzyme-catalyzed reaction by monitoring the change in absorbance or fluorescence over a short period (e.g., 1-2 minutes).[12]

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of this line represents the negative of the observed rate constant of inactivation (kobs) at that inhibitor concentration.

    • To determine the kinetic parameters kinact (the maximum rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate), plot the kobs values against the corresponding inhibitor concentrations.

Quantitative Data Summary

The following table summarizes kinetic data for the inactivation of wild-type and mutant phosphotriesterase by this compound, adapted from published research. This illustrates how mutations in the active site can affect inactivation efficiency.

Enzyme Versionkinact (min-1)KI (mM)
Wild-Type1020.5
H55N Mutant1101.1
H201N Mutant0.91.1
H254N MutantNot InactivatedNot Determined

Data adapted from literature on phosphotriesterase.[1]

Visualizations

Troubleshooting Workflow for Low Inactivation

This diagram outlines the logical steps to diagnose the cause of low enzyme inactivation rates.

TroubleshootingWorkflow Start Low Enzyme Inactivation Observed Check_Reagents Step 1: Verify Reagents - Freshness of Inhibitor? - Enzyme Activity? - Accurate Concentrations? Start->Check_Reagents Check_Conditions Step 2: Optimize Conditions - Optimal pH & Temp? - Sufficient Incubation Time? - Substrate Competition? Check_Reagents->Check_Conditions Reagents OK Problem_Identified Problem Identified & Resolved Check_Reagents->Problem_Identified Issue Found Check_Protocol Step 3: Review Protocol - Proper Controls? - Linear Reaction Rate? - Dilution Stops Inactivation? Check_Conditions->Check_Protocol Conditions OK Check_Conditions->Problem_Identified Issue Found Check_Protocol->Problem_Identified Protocol OK Consult_Literature Consult Literature for Specific Enzyme Properties Check_Protocol->Consult_Literature No Obvious Issues

Caption: A flowchart for troubleshooting low enzyme inactivation.

Mechanism of Inactivation by this compound

This diagram illustrates the proposed mechanism of enzyme inactivation.

InactivationMechanism cluster_enzyme Enzyme Active Site E_I Enzyme + Inhibitor (E + I) EI_Complex Enzyme-Inhibitor Complex (E-I) E_I->EI_Complex Binding Reactive_Intermediate Reactive Ketene Intermediate (E-I*) EI_Complex->Reactive_Intermediate Catalytic Conversion Inactive_Enzyme Covalently Modified Enzyme (E-I_inactive) Reactive_Intermediate->Inactive_Enzyme Covalent Modification of Active Site Residue

Caption: Proposed pathway for mechanism-based enzyme inactivation.

References

Stability issues of Diethyl 1-hexynyl phosphate in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diethyl 1-hexynyl phosphate

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Aqueous Solution

If you are observing a rapid loss of your compound in aqueous solution, work through the following troubleshooting steps to identify the potential cause.

G start Start: Unexpected Degradation Observed ph_check 1. Check pH of Aqueous Solution start->ph_check high_ph High pH (>8): Accelerated Hydrolysis Likely ph_check->high_ph pH > 8 low_ph Low pH (<6): Acid-Catalyzed Hydrolysis Possible ph_check->low_ph pH < 6 neutral_ph Neutral pH (6-8): Proceed to Temperature Check ph_check->neutral_ph pH 6-8 temp_check 2. Evaluate Storage/Incubation Temperature high_temp High Temperature (>25°C): Increased Degradation Rate temp_check->high_temp > 25°C low_temp Low Temperature (2-8°C): Proceed to Buffer Check temp_check->low_temp 2-8°C buffer_check 3. Assess Buffer Composition nucleophilic_buffer Nucleophilic Buffer (e.g., Tris, Histidine): Buffer may be directly attacking the phosphate ester buffer_check->nucleophilic_buffer Yes non_nucleophilic_buffer Non-Nucleophilic Buffer (e.g., PBS, HEPES): Proceed to Purity Check buffer_check->non_nucleophilic_buffer No purity_check 4. Verify Purity of Starting Material impure Impurities Present: Contaminants may be catalyzing degradation purity_check->impure Yes pure High Purity: Consider inherent instability under experimental conditions purity_check->pure No end Conclusion: Stability Issue Likely Resolved high_ph->end low_ph->end neutral_ph->temp_check high_temp->end low_temp->buffer_check nucleophilic_buffer->end non_nucleophilic_buffer->purity_check impure->end pure->end

Caption: Troubleshooting flowchart for this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary degradation pathway for organophosphates like this compound in aqueous solution is hydrolysis of the phosphate ester bond.[1] This process can be accelerated by pH, temperature, and the presence of certain buffer components.

Q2: How does pH affect the stability of this compound?

A2: At high pH, organophosphates can undergo rapid decomposition.[2] The hydrolysis of the P-O bond is susceptible to nucleophilic attack by hydroxide ions, which are more abundant at higher pH. While specific data for this compound is limited, it is advisable to maintain solutions at a neutral or slightly acidic pH for enhanced stability.

Q3: What are the expected degradation products of this compound in water?

A3: Based on the general hydrolysis mechanism of organophosphates, the expected degradation products are diethyl phosphate and 1-hexyne-1-ol. The initial breakdown product is often isopropyl methylphosphonic acid (IMPA) for sarin, which then further degrades.[2] For this compound, the analogous primary degradation product would be diethyl phosphate.

G compound This compound products Degradation Products compound->products Hydrolysis water H2O dep Diethyl Phosphate products->dep hexynol 1-Hexyne-1-ol products->hexynol

Caption: Predicted hydrolysis pathway of this compound.

Q4: Are there any buffer systems that should be avoided?

A4: Yes. Buffers containing nucleophilic species, such as Tris or histidine, can potentially accelerate the degradation of phosphate esters by directly participating in the hydrolysis reaction. It is recommended to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES.

Q5: How should aqueous solutions of this compound be stored?

A5: For short-term storage, it is recommended to keep aqueous solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Compound ClassConditionApproximate Half-lifeReference
Alkyl Phosphate MonoesterAmbient Temperature (pH 7)> 1 x 10^12 years (estimated)[3]
Sarin (an organophosphate)pH > 8Rapid decomposition[2]
Organophosphate PesticidesVariesHours to Days[1][4]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution

This protocol outlines a method for determining the stability of this compound in an aqueous buffer at a specific pH and temperature.

1. Materials

  • This compound

  • Aqueous buffer of choice (e.g., 100 mM PBS, pH 7.4)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile)

  • Analytical standards of this compound and potential degradation products (if available)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

2. Experimental Workflow

G prep_stock 1. Prepare Stock Solution (in organic solvent) prep_working 2. Prepare Working Solution (in aqueous buffer) prep_stock->prep_working incubate 3. Incubate at Desired Temperature prep_working->incubate sample 4. Collect Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24h) incubate->sample analyze 5. Analyze by HPLC sample->analyze data_analysis 6. Quantify Peak Areas & Calculate Degradation Rate analyze->data_analysis

Caption: Workflow for assessing compound stability.

3. Detailed Procedure

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile or DMSO) in which it is stable.

  • Working Solution Preparation: Dilute the stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution properties.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 25°C or 37°C) in a controlled environment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution. The t=0 sample should be taken immediately after preparation.

  • Sample Quenching (Optional but Recommended): Immediately mix the aliquot with an equal volume of cold organic solvent (e.g., acetonitrile) to stop further degradation. Store samples at -20°C until analysis.

  • HPLC Analysis: Analyze the samples by a validated HPLC method.

    • Mobile Phase: An appropriate gradient of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Column: A standard C18 column.

    • Detection: UV detection at a suitable wavelength or mass spectrometry for higher specificity.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Disclaimer: The information provided is based on general principles of organic chemistry and data from related compounds. It is essential to perform specific stability studies for this compound under your experimental conditions.

References

Technical Support Center: Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Diethyl 1-hexynyl phosphate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is an organophosphate compound characterized by a phosphate group attached to a 1-hexynyl chain and two ethyl esters. Like many organophosphate esters, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the phosphate ester bonds. This degradation can lead to the formation of diethyl phosphate and 1-hexyne, compromising the integrity of the compound and affecting experimental outcomes by reducing the concentration of the active molecule and introducing impurities.

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The primary factors that can accelerate the hydrolysis of this compound are:

  • Presence of Water (Moisture): Water is a key reactant in the hydrolysis process.

  • pH of the Solution: Both acidic and basic conditions can catalyze the hydrolysis of phosphate esters.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Presence of Catalysts: Metal ions can act as catalysts, promoting the degradation of the phosphate ester.

Q3: How does the 1-hexynyl group affect the stability of the molecule?

A3: While specific data on this compound is limited, the presence of the alkynyl (triple bond) functionality can influence the electronic properties of the phosphate group. Alkynyl phosphates are known to be potent inhibitors of serine enzymes, which suggests a significant reactivity of the phosphate center.[1] This inherent reactivity may also render the molecule more susceptible to nucleophilic attack by water, leading to hydrolysis.

Q4: Are there any known stabilizers that can be added to prevent hydrolysis?

A4: Yes, several types of chemical stabilizers can be employed to prevent the hydrolysis of esters.[2] For organophosphates, the following may be considered:

  • Carbodiimides: These compounds can react with any carboxylic acids that might be present as impurities and catalyze hydrolysis.[2]

  • Chelating Agents: Agents like EDTA can sequester metal ions that could otherwise catalyze the hydrolysis reaction.[2]

  • Antioxidants: To prevent oxidative degradation that might precede hydrolysis, antioxidants can be beneficial.[2]

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide provides a systematic approach to identifying and mitigating potential causes of this compound hydrolysis in your experiments.

Problem: Suspected Degradation of this compound

Initial Assessment Workflow

Caption: Initial assessment workflow for suspected hydrolysis.

Troubleshooting Steps and Solutions
Potential Cause Symptoms Recommended Action Experimental Protocol
Improper Storage Degradation observed in stock solutions over time.Store the compound under inert gas (argon or nitrogen) at low temperatures (-20°C or -80°C). Use a desiccator to minimize moisture exposure.Protocol for Proper Storage: 1. Aliquot the neat compound or stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.2. Before sealing, flush the vial with a gentle stream of dry argon or nitrogen.3. Store the sealed vials in a freezer at the recommended temperature, placed within a desiccator containing a suitable desiccant.
Contaminated Solvents Rapid degradation upon dissolution in a solvent.Use anhydrous solvents from a freshly opened bottle or distill them over an appropriate drying agent. Store anhydrous solvents over molecular sieves.Protocol for Solvent Preparation: 1. For highly sensitive experiments, use commercially available anhydrous solvents packaged under an inert atmosphere.2. If preparing anhydrous solvents in-house, follow standard distillation procedures (e.g., distillation of THF from sodium/benzophenone).3. Store the prepared anhydrous solvent in a sealed container with activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Inappropriate pH Degradation in aqueous buffers or protic solvents.Maintain a neutral or slightly acidic pH (around 6-7) if possible, as both strongly acidic and basic conditions can accelerate hydrolysis. Buffer the solution if pH stability is a concern.Protocol for pH Control: 1. When preparing aqueous solutions, use buffers with a pH range known to be optimal for organophosphate stability (typically around pH 6-7).2. Prepare buffers using high-purity water and reagents.3. Measure and adjust the pH of the final solution containing this compound immediately before use.
Elevated Temperature Degradation during experimental procedures that require heating.Minimize the duration of exposure to elevated temperatures. If heating is necessary, perform it in a tightly sealed, moisture-free environment.Protocol for Reactions at Elevated Temperatures: 1. Conduct the reaction under an inert atmosphere (argon or nitrogen).2. Use a reflux condenser or a sealed reaction vessel to prevent the entry of atmospheric moisture.3. Upon completion, cool the reaction mixture promptly before proceeding with workup.
Catalytic Impurities Inconsistent degradation, possibly accelerated in the presence of certain reagents or metal-containing vessels.Use high-purity reagents. If metal ion catalysis is suspected, consider adding a chelating agent like EDTA to the reaction mixture. Use glass or Teflon-lined reaction vessels.Protocol for Minimizing Catalytic Impurities: 1. Use reagents from reputable suppliers and, if necessary, purify them before use.2. In aqueous solutions where metal ion contamination is a concern, add EDTA to a final concentration of 1-5 mM.3. Avoid using metal spatulas or other metallic equipment that may come into contact with the compound or its solutions.

Logical Relationship for Troubleshooting

G cluster_storage Storage Issues cluster_solvent Solvent Issues cluster_reaction Reaction Condition Issues cluster_solutions Preventative Measures a1 Moisture Exposure hydrolysis Hydrolysis of this compound a1->hydrolysis a2 High Temperature a2->hydrolysis a3 Freeze-Thaw Cycles a3->hydrolysis b1 Non-Anhydrous Solvent b1->hydrolysis b2 Incorrect pH b2->hydrolysis c1 High Reaction Temperature c1->hydrolysis c2 Catalytic Impurities c2->hydrolysis s1 Store under Inert Gas at Low Temperature s2 Use Anhydrous Solvents s3 Control pH s4 Minimize Heat Exposure s5 Use Chelating Agents

Caption: Key factors leading to hydrolysis and their respective preventative measures.

References

Technical Support Center: Diethyl 1-Hexynyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 1-Hexynyl Phosphate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction to synthesize this compound is sluggish or incomplete. What are the potential causes?

A1: Incomplete or slow reactions are often due to issues with reagents or reaction conditions. Here are the primary factors to investigate:

  • Moisture Contamination: The synthesis of this compound is highly sensitive to moisture. The key reagent, Diethyl Chlorophosphate, readily hydrolyzes to Diethyl Phosphate, which is unreactive in the desired pathway. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Base Strength and Solubility: The choice and handling of the base are critical. If using an organometallic base like n-butyllithium (n-BuLi), ensure it is properly titrated and fresh. For syntheses involving a terminal alkyne, a strong base is required to generate the acetylide anion. Inadequate deprotonation will result in unreacted 1-hexyne.

  • Reaction Temperature: The initial deprotonation of 1-hexyne is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, the subsequent reaction with Diethyl Chlorophosphate may require warming to proceed at a reasonable rate. Ensure your temperature control is accurate.

  • Purity of Starting Materials: Impurities in the 1-hexyne or Diethyl Chlorophosphate can interfere with the reaction. It is advisable to use freshly distilled 1-hexyne and high-purity Diethyl Chlorophosphate.

Q2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of products and unreacted starting materials. The most common impurities in the synthesis of this compound are summarized in the table below.

ImpurityChemical NameLikely CauseMethod of Identification
Unreacted Starting Material 1-HexyneIncomplete deprotonation or insufficient Diethyl Chlorophosphate.GC-MS, 1H NMR (characteristic terminal alkyne proton signal).
Unreacted Reagent Diethyl ChlorophosphateExcess reagent used, or slow reaction.Decomposes on silica gel; can be inferred from byproducts.
Hydrolysis Product Diethyl PhosphatePresence of moisture in the reaction.31P NMR (distinct chemical shift from the product), LC-MS.
Side Product Tetraethyl PyrophosphateReaction of Diethyl Chlorophosphate with Diethyl Phosphate (hydrolysis product).31P NMR, LC-MS.
Polymerization Products Poly(1-hexyne)Undesired side reactions of the acetylide, often promoted by higher temperatures or certain impurities.Insoluble material, broad signals in 1H NMR.

Q3: My final product is a dark oil, and the yield is low after purification. What could be the reason?

A3: A low yield of a dark, oily product often points to decomposition or polymerization.

  • Thermal Instability: Alkynyl phosphates can be thermally labile. Prolonged heating during the reaction or purification (e.g., distillation at high temperatures) can lead to decomposition and the formation of colored byproducts.

  • Acidic Impurities: The reaction can generate acidic byproducts (e.g., HCl if starting from the acetylide and Diethyl Chlorophosphate). These acids can catalyze the decomposition of the product. A mild aqueous workup (e.g., with sodium bicarbonate solution) is often necessary to neutralize the crude reaction mixture.

  • Purification Issues: this compound can be challenging to purify by distillation due to its high boiling point and potential for decomposition. Flash column chromatography on silica gel is a more suitable method for purification.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques is recommended for full characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Will show the characteristic signals for the ethyl groups of the phosphate moiety and the butyl chain of the hexynyl group.

    • 13C NMR: Will confirm the presence of the alkyne carbons and the carbons of the ethyl and butyl groups.

    • 31P NMR: This is a crucial technique for phosphorus-containing compounds. This compound will have a characteristic chemical shift. The absence of other signals in the 31P NMR spectrum is a good indicator of purity with respect to other phosphorus-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretching vibration.

Experimental Protocols

A plausible synthetic route for this compound involves the reaction of the lithium salt of 1-hexyne with diethyl chlorophosphate.

Methodology: Synthesis of this compound

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is used. The reaction is carried out under an inert atmosphere of dry nitrogen.

  • Deprotonation of 1-Hexyne: The flask is charged with a solution of 1-hexyne in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

  • Phosphorylation: A solution of Diethyl Chlorophosphate in anhydrous THF is added dropwise to the cold acetylide solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Problem Encountered low_yield Low or No Product Yield start->low_yield impure_product Impure Product (Multiple Spots on TLC) start->impure_product dark_product Dark/Oily Product start->dark_product check_reagents Check Reagent Quality & Handling low_yield->check_reagents check_conditions Verify Reaction Conditions low_yield->check_conditions impure_product->check_reagents impure_product->check_conditions check_purification Optimize Purification impure_product->check_purification solution6 Characterize Byproducts (NMR, MS) impure_product->solution6 check_workup Review Workup Procedure dark_product->check_workup dark_product->check_purification reagent_moisture Moisture in Reagents/Solvents? check_reagents->reagent_moisture base_issue Base Inactive/Insufficient? check_reagents->base_issue temp_issue Incorrect Temperature? check_conditions->temp_issue acid_neutralization Incomplete Neutralization? check_workup->acid_neutralization thermal_decomposition Overheating during Purification? check_purification->thermal_decomposition reagent_moisture->base_issue No solution1 Use Anhydrous Solvents & Reagents reagent_moisture->solution1 Yes base_issue->temp_issue No solution2 Use Fresh/Titrated Base base_issue->solution2 Yes solution3 Calibrate Thermometer/Control Temperature temp_issue->solution3 Yes solution4 Perform Mild Aqueous Wash (e.g., NaHCO3) acid_neutralization->solution4 Yes solution5 Use Flash Chromatography instead of Distillation thermal_decomposition->solution5 Yes

Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

Technical Support Center: Optimizing Diethyl 1-hexynyl phosphate Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Diethyl 1-hexynyl phosphate in enzyme inhibition studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

A series of frequently asked questions to address common queries regarding the handling, use, and characteristics of this compound.

QuestionAnswer
What is this compound and what is its primary mechanism of action? This compound is a mechanism-based or "suicide" inhibitor of certain enzymes, most notably phosphotriesterase. It is an alkynyl phosphate ester that, upon enzymatic processing, is converted into a highly reactive ketene intermediate within the enzyme's active site. This intermediate then covalently modifies a crucial amino acid residue, leading to irreversible inactivation of the enzyme.
Which enzymes are known to be inhibited by this compound? The primary and most well-characterized target of this compound is phosphotriesterase. It has also been shown to be a potent inhibitor of serine enzymes, such as esterases and proteases, with high second-order rate constants.[1]
What are the recommended storage and handling procedures for this compound? As an organophosphate compound, this compound should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area.[2][3][4] It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from heat and ignition sources.[2] For long-term storage, refer to the manufacturer's specific recommendations.
What is the solubility of this compound in aqueous buffers? While specific quantitative data on the solubility of this compound in various buffers is not readily available, it is generally recommended to dissolve organophosphate compounds in a minimal amount of an organic solvent like DMSO or ethanol before preparing aqueous working solutions. To avoid precipitation, it is crucial to ensure the final concentration of the organic solvent in the assay is low and does not affect enzyme activity. High ionic strength buffers, such as concentrated phosphate buffers, may decrease the solubility of hydrophobic compounds.[5]
Is this compound stable in aqueous solutions? The stability of this compound in aqueous solutions can be influenced by pH. As an ester, it may be susceptible to hydrolysis, particularly at high pH.[6] It is recommended to prepare fresh aqueous solutions of the inhibitor for each experiment to ensure consistent potency.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Inhibition Data
Possible Cause Troubleshooting Step
Inhibitor Instability Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Prepare aqueous dilutions immediately before use.
Inhibitor Precipitation Visually inspect the assay mixture for any signs of precipitation. If observed, decrease the final concentration of the inhibitor or adjust the buffer composition. Consider using a buffer with a lower ionic strength.[5]
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor.
Fluctuations in Temperature or pH Ensure that all assay components are at the same temperature before initiating the reaction. Use a well-buffered solution and verify the pH of the final reaction mixture. Be aware that the pH of some buffers can change upon freezing and thawing.[7][8]
Issue 2: No or Lower-Than-Expected Enzyme Inhibition
Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Verify the calculations for your inhibitor dilutions. Prepare a fresh dilution series from a new stock solution.
Inactive Inhibitor Confirm the identity and purity of your this compound. If synthesized in-house, verify its structure and purity using appropriate analytical methods.
Suboptimal Assay Conditions Ensure the assay buffer and conditions (pH, temperature, cofactors) are optimal for the target enzyme's activity.
Short Pre-incubation Time For mechanism-based inhibitors, a pre-incubation period of the enzyme and inhibitor (before adding the substrate) is often necessary to allow for the covalent modification to occur. Optimize the pre-incubation time to achieve maximal inhibition.
Enzyme Concentration Too High If the enzyme concentration is too high, the amount of inhibitor may be insufficient to achieve significant inhibition. Reduce the enzyme concentration to a level where the reaction rate is linear over time and sensitive to inhibition.
Issue 3: Unexpected Kinetic Profile
Possible Cause Troubleshooting Step
Off-Target Effects If using a complex biological sample (e.g., cell lysate), consider the possibility that this compound is inhibiting other enzymes. If possible, use a purified enzyme preparation.
Assay Interference Some components of the assay mixture could interfere with the detection method. Run appropriate controls, including the inhibitor in the absence of the enzyme, to check for any background signal or interference.
Complex Inhibition Mechanism While this compound is known to be an irreversible inhibitor of phosphotriesterase, its interaction with other enzymes might be different. Perform detailed kinetic studies to determine the mode of inhibition (e.g., reversible, time-dependent).

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Generation of the Alkynyl Lithium Reagent:

    • Dissolve 1-hexyne in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add an equimolar amount of a strong base, such as n-butyllithium, to the solution.

    • Stir the mixture at -78 °C for a specified time to allow for the formation of lithium 1-hexynilide.

  • Reaction with Diethyl Chlorophosphate:

    • Slowly add diethyl chlorophosphate to the solution of the alkynyl lithium reagent at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Phosphotriesterase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of phosphotriesterase by this compound.

  • Reagents and Buffers:

    • Purified phosphotriesterase enzyme.

    • Substrate: A suitable substrate for phosphotriesterase, such as paraoxon.

    • Assay Buffer: For example, 50 mM Tris-HCl, pH 8.5, containing 0.1 mM CoCl₂.

    • Inhibitor Stock Solution: this compound dissolved in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate or cuvette, pre-incubate the phosphotriesterase enzyme with the different concentrations of this compound for various time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25 °C).

    • Initiate the enzymatic reaction by adding the substrate (paraoxon) to the pre-incubation mixture.

    • Monitor the rate of product formation (p-nitrophenol) by measuring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader.

    • Include control reactions:

      • Enzyme + substrate (no inhibitor) to determine the uninhibited reaction rate.

      • Substrate only (no enzyme) to control for non-enzymatic substrate hydrolysis.

      • Enzyme + inhibitor (no substrate) to check for any background absorbance changes.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.

    • Plot the percentage of remaining enzyme activity against the inhibitor concentration to determine the IC₅₀ value for each pre-incubation time.

    • To determine the kinetic parameters for irreversible inhibition (k_inact and K_I), plot the observed rate of inactivation (k_obs) against the inhibitor concentration. The k_obs can be determined from the slope of a plot of ln(remaining activity) versus pre-incubation time.

Data Presentation

Table 1: Kinetic Parameters for Inhibition of Serine Enzymes by Alkynyl Diethyl Phosphates[1]
EnzymeInhibitorSecond-Order Rate Constant (M⁻¹ min⁻¹)
EsterasesPropynyl diethyl phosphate10⁷ - 10⁸
Hexynyl diethyl phosphate10⁷ - 10⁸
t-Butylethynyl diethyl phosphate10⁷ - 10⁸
Most ProteasesPropynyl diethyl phosphate10⁴ - 10⁵
Hexynyl diethyl phosphate10⁴ - 10⁵
t-Butylethynyl diethyl phosphate10⁴ - 10⁵

Visualizations

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Pre-incubation Pre-incubation Serial Dilutions->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Calculate Rates Calculate Rates Data Acquisition->Calculate Rates Determine IC50 Determine IC50 Calculate Rates->Determine IC50 Kinetic Modeling Kinetic Modeling Determine IC50->Kinetic Modeling mechanism_of_action E Enzyme (E) EI Enzyme-Inhibitor Complex (E-I) E->EI Binding I Inhibitor (this compound) I->EI Ketene Reactive Ketene Intermediate EI->Ketene Enzymatic Conversion E_inactive Inactive Covalently Modified Enzyme (E-I*) Ketene->E_inactive Covalent Modification

References

Technical Support Center: Purification of Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 1-hexynyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as diethyl chlorophosphate or diethyl phosphite, triethylamine hydrochloride (if used as a base), and potential byproducts from side reactions. Hydrolysis of the product to diethyl phosphate can also occur if moisture is present.

Q2: What is the recommended method for purifying crude this compound?

A2: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A solvent system of hexanes and ethyl acetate is typically employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process.[1] Staining with a permanganate solution or using a UV lamp (if the compound or impurities are UV active) can help visualize the spots. The product, being an organophosphate, can also be visualized using specific stains like cerium molybdate.[1]

Q4: Is this compound stable during purification?

A4: Alkynyl phosphates can be susceptible to hydrolysis, especially in the presence of acid or base. It is crucial to use anhydrous solvents and handle the compound under an inert atmosphere to minimize degradation. The stability of similar organophosphates on a silica gel column is generally good when using neutral solvent systems.

Troubleshooting Guide

Problem/ObservationPossible Cause(s)Suggested Solution(s)
Product is not separating from impurities on TLC. - Inappropriate solvent system. - Co-eluting impurities.- Optimize the solvent system for TLC by testing different ratios of hexanes and ethyl acetate. - Consider using a different solvent system, such as dichloromethane/methanol, for better separation.
Low recovery of the product after column chromatography. - Product is too polar and is sticking to the silica gel. - Product is volatile and is being lost during solvent removal. - Product degradation on the column.- Gradually increase the polarity of the eluent. - Use a less polar solvent system if the product is eluting too slowly. - Concentrate the fractions at a lower temperature and reduced pressure. - Neutralize the silica gel with a small amount of triethylamine in the eluent if acidic degradation is suspected.
Presence of a new, more polar spot on TLC after the column. - Hydrolysis of the phosphate ester on the silica gel.- Ensure all solvents are anhydrous. - Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
Oily product that does not solidify. - Residual solvent. - Presence of greasy impurities.- Dry the product under high vacuum for an extended period. - Re-purify the product using column chromatography with a very slow gradient to ensure separation of greasy impurities.

Experimental Protocol: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound. The specific parameters may need to be optimized based on the scale of the reaction and the impurity profile.

1. Preparation of the Crude Sample:

1.1. After the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove water-soluble byproducts. 1.2. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. 1.3. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound as an oil.

2. Thin-Layer Chromatography (TLC) Analysis:

2.1. Dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane). 2.2. Spot the solution onto a silica gel TLC plate. 2.3. Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio). 2.4. Visualize the spots under a UV lamp and/or by staining with a potassium permanganate or cerium molybdate solution. 2.5. Determine the optimal solvent system that provides good separation between the product and impurities (Rf of the product should be around 0.3-0.4).

3. Flash Column Chromatography:

3.1. Column Packing: 3.1.1. Select an appropriately sized flash chromatography column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). 3.1.2. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate). 3.1.3. Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. 3.1.4. Add a layer of sand on top of the silica gel to prevent disturbance of the bed.

3.2. Sample Loading: 3.2.1. Dissolve the crude this compound in a minimal amount of the initial eluent or a less polar solvent like dichloromethane. 3.2.2. Carefully apply the sample solution to the top of the silica gel bed. 3.2.3. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

3.3. Elution and Fraction Collection: 3.3.1. Begin eluting the column with the initial, low-polarity solvent system. 3.3.2. Collect fractions in test tubes or other suitable containers. 3.3.3. Monitor the elution of compounds by TLC analysis of the collected fractions. 3.3.4. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

3.4. Product Isolation: 3.4.1. Combine the fractions containing the pure product as determined by TLC. 3.4.2. Remove the solvent under reduced pressure using a rotary evaporator. 3.4.3. Dry the purified this compound under high vacuum to remove any residual solvent.

Purification Parameters

ParameterTypical Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (gradient)
Initial Eluent 95:5 to 90:10 (Hexanes:Ethyl Acetate)
Final Eluent 70:30 to 50:50 (Hexanes:Ethyl Acetate)
TLC Rf of Product ~0.3 - 0.4 in 4:1 Hexanes:Ethyl Acetate

Experimental Workflow

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Flash Column Chromatography cluster_isolation Product Isolation Crude_Product Crude this compound Dissolve Dissolve in minimal solvent Crude_Product->Dissolve Load_Column Load sample onto silica gel column Dissolve->Load_Column Elute Elute with Hexanes:EtOAc gradient Load_Column->Elute Collect_Fractions Collect fractions Elute->Collect_Fractions TLC_Analysis Monitor fractions by TLC Collect_Fractions->TLC_Analysis TLC_Analysis->Elute Adjust gradient Combine_Fractions Combine pure fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Remove solvent in vacuo Combine_Fractions->Solvent_Removal Drying Dry under high vacuum Solvent_Removal->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

References

Phospha-Brook Rearrangement in Phosphate Ester Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Phospha-Brook rearrangement for the synthesis of phosphate esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Q: My reaction is showing a low yield of the desired phosphate ester. What are the potential causes and how can I improve it?

A: Low yields in the Phospha-Brook rearrangement can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Pudovik Reaction: The Phospha-Brook rearrangement is often preceded by a Pudovik reaction to form an α-hydroxyphosphonate intermediate. If this initial step is inefficient, the overall yield will be low.

    • Solution: Confirm the formation of the α-hydroxyphosphonate intermediate by TLC or NMR analysis of an aliquot from the reaction mixture. If the intermediate is not forming, you may need to optimize the Pudovik reaction conditions separately.

  • Inefficient Rearrangement: The rearrangement of the α-hydroxyphosphonate to the phosphate ester may be the rate-limiting step.

    • Solution:

      • Temperature: The reaction temperature is critical. For instance, in a Lewis acid-catalyzed system using Cu(OTf)₂, temperatures below 80°C may favor the formation of the intermediate, with little to no rearrangement to the final product.[1] Increasing the temperature to around 100°C can significantly improve the yield of the phosphate ester.[1] However, excessively high temperatures (e.g., 120°C) can sometimes lead to a slight decrease in yield.[1]

      • Catalyst Choice and Loading: The choice and amount of catalyst are crucial. Both Lewis acids (e.g., Cu(OTf)₂) and bases (e.g., DBU, DBN, n-BuLi) can catalyze the rearrangement.[1][2] Ensure the catalyst is active and used in the appropriate amount (typically 10 mol% for Lewis acids). In the absence of a catalyst, the reaction may stop at the α-hydroxyphosphonate intermediate.[1]

      • Solvent: The choice of solvent can significantly impact the reaction rate and yield. A screening of solvents is recommended. For the Cu(OTf)₂-catalyzed reaction, THF has been shown to be a superior solvent compared to toluene, MeCN, DCM, or AcOEt.[1]

  • Steric Hindrance: Bulky substituents on either the phosphorus reagent or the carbonyl compound can hinder the reaction and reduce yields.[1][3]

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature. However, be aware that this may also lead to side product formation. For highly hindered substrates, exploring alternative synthetic routes might be necessary. For example, a phosphine oxide with an ortho-methyl-substituted phenyl group gave a significantly lower yield (21%) compared to the meta-methyl-substituted analogue (63%).[1] Similarly, bulky anthracene groups on the phosphine oxide resulted in a lower yield (47%) compared to less hindered biphenyl groups (91%).[3]

  • Substrate Reactivity: Ketones are generally less reactive than aldehydes in this reaction, which can result in lower yields.[3]

    • Solution: For ketone substrates, longer reaction times or higher temperatures may be required.

Issue 2: Isolation of the α-Hydroxyphosphonate Intermediate

Q: I am isolating the α-hydroxyphosphonate intermediate instead of the final phosphate ester. Why is this happening and what should I do?

A: The isolation of the α-hydroxyphosphonate is a clear indication that the Phospha-Brook rearrangement step is not proceeding efficiently.

  • Cause: This is most commonly due to the absence or inactivity of the catalyst required for the rearrangement. Control experiments have shown that without a catalyst like Cu(OTf)₂, the reaction between a secondary phosphine oxide and an aldehyde yields the α-hydroxyphosphonate as the sole product.[1]

  • Solution:

    • Verify Catalyst Addition: Double-check that the catalyst was added to the reaction mixture.

    • Catalyst Activity: Ensure that the catalyst is not deactivated. For example, some Lewis acids can be sensitive to moisture. Use anhydrous solvents and reagents. If using a base, ensure it is of sufficient strength and has not degraded.

    • Increase Temperature: As mentioned previously, a higher temperature is often required to drive the rearrangement. If you are running the reaction at a lower temperature, gradually increasing it may promote the formation of the desired phosphate ester.[1]

Issue 3: Formation of Side Products

Q: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A: The formation of side products can be influenced by the reaction conditions and the nature of the substrates.

  • Potential Side Reactions: While the Phospha-Brook rearrangement is generally efficient, prolonged reaction times or high temperatures can sometimes lead to decomposition or other undesired reactions. The specific side products will depend on the functional groups present in your starting materials.

  • Minimizing Side Products:

    • Reaction Monitoring: Carefully monitor the progress of the reaction by Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

    • Optimization of Conditions: Re-evaluate your reaction conditions. A lower temperature or shorter reaction time might be sufficient to achieve the desired transformation without leading to side product formation.

    • Purification: If side products are unavoidable, careful purification by column chromatography is often necessary to isolate the pure phosphate ester.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Phospha-Brook rearrangement in phosphate ester synthesis?

A1: The synthesis of phosphate esters via the Phospha-Brook rearrangement is typically a two-step process that can often be performed in one pot:

  • Pudovik Reaction: A compound with a P-H bond (like a secondary phosphine oxide or a dialkyl phosphite) adds across the carbonyl group of an aldehyde or ketone. This forms an α-hydroxyphosphonate intermediate.

  • Phospha-Brook Rearrangement: In the presence of a catalyst (either a Lewis acid or a base), the phosphoryl group migrates from the carbon atom to the adjacent oxygen atom, yielding the thermodynamically more stable phosphate ester.[1]

Q2: What are the key advantages of using the Phospha-Brook rearrangement for phosphate ester synthesis?

A2: This method offers several advantages over traditional approaches:

  • Milder Conditions: It often avoids the use of highly reactive and hazardous phosphorus halides.[1][3]

  • Atom Economy: It is an intramolecular rearrangement, which is inherently atom-economical.

  • Green Chemistry: The reaction is considered a greener alternative to many traditional phosphorylation methods.[1][3]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You should spot the starting materials and the reaction mixture on a TLC plate. As the reaction progresses, you will observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The α-hydroxyphosphonate intermediate will have a different Rf value from both the starting materials and the final product, allowing you to monitor both stages of the reaction if it is a one-pot procedure.

Q4: Can I use this reaction for a large-scale synthesis?

A4: Yes, the Phospha-Brook rearrangement has been successfully scaled up. For gram-scale reactions, it is important to ensure efficient stirring and temperature control. A gradual addition of reagents may be necessary to manage any exotherms.

Data Presentation

The following table summarizes the optimization of reaction conditions for the Cu(OTf)₂-catalyzed synthesis of pyridin-2-ylmethyl diphenylphosphinate (3aa) from diphenylphosphine oxide (1a) and 2-pyridinecarboxaldehyde (2a).[1]

EntrySolventTemperature (°C)Yield of 3aa (%)Yield of Intermediate 4aa (%)
1Toluene10062n.d.
2MeCN10053n.d.
3DCM10053n.d.
4AcOEt10061n.d.
5THF10090n.d.
6THF802366
7THF60traces83
8THF40n.d.72
9THF25n.d.56
10THF12074n.d.

Reaction conditions: diphenylphosphine oxide (1a, 0.2 mmol), 2-pyridinecarboxaldehyde (2a, 0.3 mmol), Cu(OTf)₂ (10 mol %), solvent (2 mL), under Ar for 12 h. n.d. = not detected.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Phospha-Brook Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary phosphine oxide or dialkyl phosphite

  • Aldehyde or ketone

  • Lewis acid catalyst (e.g., Cu(OTf)₂)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary phosphine oxide (1.0 eq.), the aldehyde or ketone (1.2-1.5 eq.), and the Lewis acid catalyst (e.g., 10 mol% Cu(OTf)₂).

  • Add anhydrous solvent (e.g., THF, to make a ~0.1 M solution).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phosphate ester.

Mandatory Visualization

Experimental_Workflow step1 1. Combine Reactants and Catalyst (under inert atmosphere) step2 2. Add Anhydrous Solvent step1->step2 step3 3. Heat and Stir step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Work-up (Quench, Extract, Dry) step4->step5 Reaction Complete step6 6. Purification (Column Chromatography) step5->step6 product Pure Phosphate Ester step6->product Troubleshooting_Tree start Low Yield or Incomplete Reaction q1 Is the α-hydroxyphosphonate intermediate observed? start->q1 q2 Is the reaction sluggish? start->q2 q3 Are there significant side products? start->q3 s1_yes Check catalyst addition/activity. Increase temperature. q1->s1_yes Yes s1_no Optimize Pudovik reaction conditions. q1->s1_no No s2_yes Increase temperature. Check for steric hindrance. Consider a different solvent. q2->s2_yes Yes s3_yes Monitor reaction closely by TLC. Optimize temperature and time. Improve purification. q3->s3_yes Yes

References

Overcoming solubility issues with Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Diethyl 1-hexynyl phosphate, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 112270-92-5) is an organophosphate compound known to be a mechanism-based inhibitor of the enzyme phosphotriesterase. Its chemical structure consists of a diethyl phosphate group attached to a hexynyl chain.

Q2: What are the primary applications of this compound in research?

The primary research application of this compound is as an inhibitor for studying the kinetics and mechanism of phosphotriesterase and related enzymes. It acts as a "suicide substrate," where the enzyme converts it into a reactive intermediate that covalently modifies and inactivates the enzyme[1][2].

Q3: What are the general safety precautions for handling this compound?

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving this compound in aqueous buffers commonly used for biochemical assays. This guide provides a systematic approach to address these solubility challenges.

Initial Solvent Selection

Based on published experimental protocols, the recommended starting point for dissolving this compound is to prepare a stock solution in a water-miscible organic solvent, which is then diluted into the final aqueous assay buffer.

Recommended Starting Solvent:

  • Acetonitrile (CH₃CN): Prepare a concentrated stock solution in 100% acetonitrile. This stock can then be diluted into the final assay buffer, ensuring the final concentration of acetonitrile is low enough not to affect enzyme activity (e.g., ≤ 3%)[3].

Step-by-Step Dissolution Protocol
  • Prepare a Stock Solution:

    • Weigh the required amount of this compound in a microcentrifuge tube.

    • Add the appropriate volume of 100% acetonitrile to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (30-40°C) may aid dissolution, but be cautious of solvent evaporation.

  • Dilution into Assay Buffer:

    • Before adding to your experimental samples, perform a small-scale test to check for precipitation upon dilution.

    • Add the required volume of the acetonitrile stock solution to your aqueous assay buffer (e.g., PIPES buffer, pH 7.0) to achieve the final desired concentration.

    • It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.

Troubleshooting Persistent Solubility Problems

If precipitation occurs upon dilution into the aqueous buffer, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
Precipitation upon dilution The final concentration of the compound exceeds its solubility in the aqueous buffer.1. Decrease the Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay. 2. Increase the Organic Co-solvent Concentration: Cautiously increase the final percentage of acetonitrile in your assay buffer. Be sure to run a solvent tolerance control to ensure the increased concentration does not inhibit your enzyme of interest. 3. Try Alternative Co-solvents: If acetonitrile is not effective or interferes with the assay, consider other water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol. Always perform a solvent tolerance control.
Cloudiness or turbidity in the assay well The compound is not fully solubilized or is precipitating over time.1. Sonication: After preparing the stock solution, sonicate it for a few minutes to break up any small, undissolved particles. 2. Pre-warm the Buffer: Gently warming the assay buffer before adding the inhibitor stock solution can sometimes improve solubility. Ensure the temperature is compatible with the stability of your enzyme.
Inconsistent experimental results Incomplete dissolution leading to variability in the actual concentration of the inhibitor.1. Filter the Stock Solution: After dissolving the compound in the organic solvent, filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. 2. Freshly Prepare Solutions: Always prepare fresh dilutions of the inhibitor from the stock solution immediately before use.

Table 1: Qualitative Solubility of Organophosphates in Common Solvents

While specific quantitative data for this compound is limited, the following table provides a general guide to the solubility of similar organophosphate compounds.

Solvent Class Examples Expected Solubility Notes
Polar Aprotic Solvents Acetonitrile, DMSO, DMFHighRecommended for preparing stock solutions.
Alcohols Ethanol, MethanolModerate to HighCan be used as co-solvents.
Chlorinated Solvents Dichloromethane, ChloroformHighGenerally not used in aqueous biochemical assays due to immiscibility and potential for enzyme denaturation.
Non-polar Solvents Hexane, TolueneLow to ModerateNot suitable for use in aqueous assays.
Aqueous Buffers PBS, Tris, HEPESLowRequires a co-solvent for dissolution.

Experimental Protocols

Key Experiment: Phosphotriesterase Inhibition Assay

This protocol is adapted from methodologies used in the study of phosphotriesterase inhibition by alkynyl phosphate esters[3].

Materials:

  • This compound

  • Acetonitrile (CH₃CN)

  • Phosphotriesterase enzyme

  • Assay Buffer (e.g., 0.1 M PIPES buffer, pH 7.0)

  • Substrate (e.g., paraoxon)

  • Spectrophotometer

Procedure:

  • Inhibitor Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% acetonitrile.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of phosphotriesterase in the assay buffer.

    • Prepare a stock solution of the substrate (paraoxon) in the assay buffer.

  • Inhibition Reaction:

    • In a microcuvette or 96-well plate, add the assay buffer.

    • Add the desired volume of the this compound stock solution to achieve the final inhibitor concentration. Ensure the final acetonitrile concentration is non-inhibitory (e.g., 3%).

    • Add the phosphotriesterase enzyme solution to initiate the pre-incubation.

    • Incubate the enzyme and inhibitor mixture for a specific period (e.g., 30 seconds to 30 minutes) to allow for the time-dependent inactivation of the enzyme.

  • Measurement of Residual Enzyme Activity:

    • To the pre-incubated enzyme-inhibitor mixture, add the substrate (paraoxon) to start the reaction.

    • Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenol, the product of paraoxon hydrolysis.

    • Calculate the rate of the reaction (change in absorbance per minute).

  • Data Analysis:

    • Plot the residual enzyme activity as a function of the pre-incubation time with the inhibitor.

    • The rate of inactivation can be determined by fitting the data to a single exponential decay curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis stock Prepare Stock Solution (Inhibitor in Acetonitrile) pre_incubation Pre-incubate Enzyme with Inhibitor stock->pre_incubation enzyme_prep Prepare Enzyme Solution (in Assay Buffer) enzyme_prep->pre_incubation substrate_prep Prepare Substrate Solution (in Assay Buffer) reaction_init Initiate Reaction (Add Substrate) substrate_prep->reaction_init pre_incubation->reaction_init measurement Measure Residual Activity (Spectrophotometry) reaction_init->measurement data_plot Plot Activity vs. Time measurement->data_plot inactivation_rate Determine Inactivation Rate data_plot->inactivation_rate

Caption: Workflow for the phosphotriesterase inhibition assay.

signaling_pathway PTE Active Phosphotriesterase Intermediate Reactive Ketene Intermediate PTE->Intermediate Enzymatic Conversion Inhibitor Diethyl 1-hexynyl phosphate Inhibitor->Intermediate Inactive_PTE Inactive Covalently Modified PTE Intermediate->Inactive_PTE Covalent Modification His254 His-254 His254->Inactive_PTE

Caption: Mechanism of phosphotriesterase inactivation.

References

Technical Support Center: Monitoring Diethyl 1-hexynyl phosphate Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Diethyl 1-hexynyl phosphate using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Background: The synthesis of this compound is commonly achieved via a Michaelis-Arbuzov reaction. This reaction typically involves the treatment of a 1-halo-1-hexyne (e.g., 1-bromo-1-hexyne or 1-chloro-1-hexyne) with triethyl phosphite. The progress of this reaction is monitored to determine the consumption of starting materials and the formation of the desired product.

Thin Layer Chromatography (TLC) Monitoring

Q1: What is a suitable TLC system for monitoring the this compound reaction?

A1: A common and effective TLC system utilizes silica gel plates (Silica Gel 60 F254) as the stationary phase and a mixture of n-hexane and ethyl acetate as the mobile phase. A good starting ratio is 7:3 (n-hexane:ethyl acetate). The polarity of the mobile phase can be adjusted based on the separation observed.

Q2: How can I visualize the spots on the TLC plate?

A2: The starting materials and product are often not visible under UV light. Therefore, a chemical stain is required for visualization. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with the carbon-carbon triple bond of the 1-hexynyl group, which will be present in both a starting material (1-halo-1-hexyne) and the product. Unreacted triethyl phosphite may be visualized with iodine vapor.

Q3: My TLC spots are streaking. What could be the cause and how do I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture sample before spotting it on the TLC plate.

  • Inappropriate Mobile Phase: If the mobile phase is too polar, it can cause highly polar compounds to streak. Try decreasing the proportion of ethyl acetate in your mobile phase.

  • Acidic or Basic Compounds: If your compound has acidic or basic properties, it can interact with the silica gel and cause streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can help to produce more defined spots.

Q4: I am not seeing any spots on my TLC plate after staining. What should I do?

A4: This issue can arise from a few different problems:

  • Sample is too dilute: The concentration of your compounds of interest in the reaction mixture may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.

  • Incorrect Stain: The stain you are using may not be appropriate for your compounds. If KMnO₄ is not effective, you can try a more general stain like phosphomolybdic acid.

  • Compound Volatility: If your compounds are highly volatile, they may have evaporated from the TLC plate before or during development. While less likely for the product, it could be a factor for some starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

Q5: What are the recommended GC-MS parameters for analyzing this compound?

A5: A good starting point for GC-MS analysis would be to use a low to mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). A typical temperature program would start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C). The injector and MS transfer line temperatures should be set high enough to prevent condensation but not so high as to cause thermal degradation of the analyte (e.g., 250°C).

Q6: I am seeing tailing peaks in my GC chromatogram. What is the likely cause?

A6: Peak tailing in GC analysis of organophosphates is often due to active sites in the GC system, particularly in the injector liner or the column itself.[1]

  • Active Liner: The glass liner in the injector can have active silanol groups that interact with the phosphate moiety. Using a deactivated liner can significantly reduce tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites. Conditioning the column by baking it at a high temperature (within its specified limits) may help, but replacement may be necessary.

  • Contamination: Contamination in the injector or at the head of the column can also cause peak tailing. Cleaning the injector and trimming the first few centimeters of the column can resolve this.

Q7: I am not seeing the expected molecular ion peak in the mass spectrum of my product. Why is this?

A7: Electron ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation of the molecular ion. For organophosphates, the molecular ion peak is often weak or absent. Instead, you will likely see characteristic fragment ions. For this compound (MW: 218.23 g/mol ), you should look for fragment ions corresponding to the loss of ethoxy groups, the hexynyl group, and rearrangements of the phosphate core.

Q8: What are the expected fragment ions for this compound in the mass spectrum?

  • Loss of an ethoxy group (-OCH₂CH₃): m/z 173

  • Loss of an ethyl group (-CH₂CH₃): m/z 189

  • Ions related to the diethyl phosphate core: m/z 137, 109, 81

  • Ions related to the hexynyl group: Fragmentation of the C₆H₉ alkyl chain.

The presence of a combination of these fragments would be strong evidence for the formation of the desired product.

Quantitative Data Summary

ParameterStarting Material (Triethyl phosphite)Starting Material (1-halo-1-hexyne)Product (this compound)
Molecular Weight 166.16 g/mol Varies (e.g., 161.06 g/mol for 1-bromo-1-hexyne)218.23 g/mol
Expected TLC Rf Higher RfVariable, but likely higher than productLower Rf
Expected GC Retention Time ShorterShorterLonger
Key MS Fragments (m/z) 166, 137, 109, 93, 81, 65Dependent on halogen and fragmentation189, 173, 137, 109, 81

Note: TLC Rf values are highly dependent on the specific conditions (plate, mobile phase, temperature) and should be determined experimentally.

Experimental Protocols

TLC Monitoring Protocol

  • Plate Preparation: Use a pencil to lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot the diluted reaction mixture onto the origin line. Also, spot the starting materials (triethyl phosphite and 1-halo-1-hexyne) as standards for comparison.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 7:3 n-hexane:ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Submerge the plate in a potassium permanganate staining solution and then gently heat it with a heat gun until spots appear.

  • Analysis: Compare the spots from the reaction mixture to the standards to assess the consumption of starting materials and the formation of the new product spot. The product, being more polar, should have a lower Rf value than the starting materials.

GC-MS Monitoring Protocol

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) to a concentration appropriate for your instrument (typically in the low ppm range).

  • GC-MS Instrument Setup:

    • Column: Use a ~30 m x 0.25 mm ID column with a 0.25 µm film thickness of a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injector: Set to 250°C in splitless mode for trace analysis or split mode for more concentrated samples.

    • Oven Program: Start at 70°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Transfer Line: Set to 250°C.

    • Ion Source: Set to 230°C.

    • MS Scan Range: Scan from m/z 40 to 300.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times.

    • Examine the mass spectrum of the product peak and compare it to the expected fragmentation pattern to confirm its identity.

    • Monitor the relative peak areas to determine the progress of the reaction.

Experimental Workflow Diagram

Reaction_Monitoring_Workflow Workflow for Monitoring this compound Synthesis cluster_reaction Chemical Reaction cluster_sampling Sampling & Preparation cluster_tlc TLC Analysis cluster_gcms GC-MS Analysis cluster_decision Decision Reaction Michaelis-Arbuzov Reaction (Triethyl phosphite + 1-halo-1-hexyne) TakeAliquot Take Aliquot from Reaction Mixture Reaction->TakeAliquot DiluteSample Dilute Sample TakeAliquot->DiluteSample SpotTLC Spot TLC Plate DiluteSample->SpotTLC InjectGCMS Inject into GC-MS DiluteSample->InjectGCMS DevelopTLC Develop TLC Plate SpotTLC->DevelopTLC StainTLC Stain & Visualize DevelopTLC->StainTLC AnalyzeTLC Analyze Rf Values StainTLC->AnalyzeTLC Decision Reaction Complete? AnalyzeTLC->Decision AcquireData Acquire Chromatogram & Mass Spectra InjectGCMS->AcquireData AnalyzeData Analyze Retention Times & Fragmentation AcquireData->AnalyzeData AnalyzeData->Decision ContinueReaction Continue Reaction Decision->ContinueReaction No Workup Proceed to Workup Decision->Workup Yes ContinueReaction->Reaction

Caption: Workflow for monitoring the synthesis of this compound.

References

Incomplete enzyme inactivation with Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Diethyl 1-hexynyl phosphate in enzyme inactivation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inactivate enzymes?

This compound is a mechanism-based or "suicide" inhibitor. It is designed to be catalytically converted by the target enzyme into a highly reactive intermediate, a ketene. This intermediate then covalently modifies a nucleophilic amino acid residue in the enzyme's active site, leading to irreversible inactivation.

Q2: I am observing incomplete inactivation of my target enzyme. What are the possible causes?

Several factors can lead to incomplete enzyme inactivation:

  • Essential Residue Mutation: The primary target of this compound in phosphotriesterase is the Histidine-254 residue.[1][2] If your enzyme is a mutant where this or an analogous essential residue is altered, complete inactivation may not be achievable. For instance, the H254N mutant of phosphotriesterase retained at least 40% of its initial activity even at high inhibitor-to-enzyme ratios.[2][3]

  • Incorrect Buffer Conditions: The pH and composition of the reaction buffer can significantly impact both enzyme activity and the stability of the inhibitor. Ensure the buffer conditions are optimal for your specific enzyme.

  • Substrate Competition: If the concentration of your substrate is too high, it may compete with the inhibitor for access to the active site, reducing the efficiency of inactivation.

  • Incorrect Inhibitor Concentration: Ensure the inhibitor-to-enzyme ratio is sufficient to achieve complete inactivation. This can be determined by titrating the inhibitor concentration.

Q3: How do I determine the correct concentration of this compound to use?

The efficiency of inactivation can be quantified by determining the partition ratio. The partition ratio is the number of inhibitor molecules that are turned over by the enzyme for every inactivation event. This can be calculated by plotting the fraction of remaining enzyme activity against the initial ratio of inhibitor to enzyme concentration. For example, with wild-type phosphotriesterase, the partition ratio for this compound was found to be approximately 500.[3]

Troubleshooting Guide

Issue: Incomplete Enzyme Inactivation

This guide will help you troubleshoot experiments where you observe higher than expected residual enzyme activity after treatment with this compound.

Troubleshooting Flowchart

G start Start: Incomplete Inactivation Observed check_inhibitor Verify Inhibitor Integrity start->check_inhibitor check_enzyme Check Enzyme and Assay Conditions check_inhibitor->check_enzyme Inhibitor OK sub_inhibitor1 Prepare Fresh Inhibitor Solution check_inhibitor->sub_inhibitor1 Potential Degradation sub_inhibitor2 Confirm Stock Concentration check_inhibitor->sub_inhibitor2 Potential Dilution Error check_protocol Review Experimental Protocol check_enzyme->check_protocol Enzyme & Assay OK sub_enzyme1 Verify Enzyme Activity check_enzyme->sub_enzyme1 Low Activity Control sub_enzyme2 Check for Essential Residue Mutations (e.g., His-254 in Phosphotriesterase) check_enzyme->sub_enzyme2 Enzyme is a Mutant sub_enzyme3 Optimize Buffer pH and Composition check_enzyme->sub_enzyme3 Suboptimal Conditions analyze_data Analyze Kinetic Data check_protocol->analyze_data Protocol OK sub_protocol1 Increase Inhibitor-to-Enzyme Ratio check_protocol->sub_protocol1 Insufficient Inhibitor sub_protocol2 Increase Incubation Time check_protocol->sub_protocol2 Insufficient Time sub_protocol3 Reduce Substrate Concentration check_protocol->sub_protocol3 Substrate Competition consult Consult Literature for Target-Specific Information analyze_data->consult Inconclusive

Caption: Troubleshooting flowchart for incomplete enzyme inactivation.

Quantitative Data Summary

The following table summarizes the partition ratios of this compound with wild-type phosphotriesterase and various histidine-to-asparagine mutants. A lower partition ratio indicates a more efficient inactivation.

EnzymePartition Ratio
Wild-Type~500
H55N130
H57N20
H123N1020
H201N1030
H230N400
H254N1200 (incomplete inactivation)
H257N980
Data from Banzon et al., 1995.[3]

Experimental Protocols

Protocol: Determination of Partition Ratio

This protocol is adapted from the methodology used to study the inactivation of phosphotriesterase by this compound.[3]

Materials:

  • Purified enzyme solution

  • This compound stock solution (in anhydrous acetonitrile)

  • Reaction Buffer (e.g., 0.1 M PIPES, pH 7.0, containing 3% CH3CN)

  • Assay Buffer (e.g., 0.1 M CHES, pH 9.0)

  • Substrate solution (e.g., 1.0 mM paraoxon)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound in the reaction buffer.

  • In a microplate or microcentrifuge tubes, add a fixed concentration of the enzyme to the different concentrations of the inhibitor. The final volume should be consistent (e.g., 100 µL).

  • Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25 °C) for a time sufficient to allow the inactivation reaction to go to completion (e.g., 15 minutes).

  • Initiate the enzyme activity assay by adding an aliquot of the enzyme-inhibitor mixture to the assay buffer containing the substrate.

  • Measure the rate of the enzymatic reaction by monitoring the change in absorbance over time.

  • Calculate the remaining enzyme activity for each inhibitor concentration relative to a control sample with no inhibitor.

  • Plot the fraction of remaining enzyme activity against the initial ratio of inhibitor to enzyme concentration ([I]/[E]₀).

  • The partition ratio is determined from the x-intercept of the linear portion of this plot.

Visualizations

Mechanism of Inactivation

G cluster_0 Enzyme Active Site Enzyme Enzyme + Inhibitor Intermediate Reactive Ketene Intermediate Enzyme->Intermediate Catalytic Turnover Inactive_Enzyme Covalently Modified (Inactive) Enzyme Intermediate->Inactive_Enzyme Covalent Modification

Caption: Proposed mechanism of suicide inhibition by this compound.

Experimental Workflow

G prep Prepare Enzyme and Inhibitor Solutions incubate Incubate Enzyme with Inhibitor prep->incubate assay Measure Residual Enzyme Activity incubate->assay analyze Plot % Activity vs. [Inhibitor] assay->analyze determine Determine Partition Ratio / IC50 analyze->determine

Caption: General experimental workflow for an enzyme inactivation assay.

References

Refining experimental protocols involving Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental use of Diethyl 1-hexynyl phosphate. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is an organophosphate compound containing a terminal alkyne group. Its primary documented application is as a mechanism-based or "suicide" inhibitor of enzymes, particularly phosphotriesterase.[1] The terminal alkyne functionality also makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the conjugation of this molecule to other azide-containing molecules.[2][3][4]

2. What are the recommended storage and handling procedures for this compound?

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it at -20°C is recommended.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors or direct contact with skin and eyes.[5][7]

3. What are the key considerations for using this compound in enzyme inhibition studies?

This compound has been identified as a mechanism-based inhibitor of phosphotriesterase, where it covalently modifies a histidine residue (His-254) in the active site.[1] Key considerations include:

  • Concentration: The effective concentration will depend on the specific enzyme and experimental conditions. In studies with phosphotriesterase, concentrations ranging from micromolar to millimolar have been used.[8]

  • Incubation Time: As a mechanism-based inhibitor, the inactivation is time-dependent. It is crucial to monitor the enzyme activity over time to determine the rate of inactivation.

  • Buffer Conditions: The pH and composition of the buffer can affect both the enzyme activity and the stability of the inhibitor. A common buffer used in studies with this compound is PIPES buffer at pH 7.0.[8]

4. Can this compound be used in click chemistry?

Yes, the terminal alkyne group of this compound makes it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][4] This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-modified molecule (e.g., proteins, nucleic acids, or small molecules).

Experimental Protocols

Synthesis of this compound (Adapted from Atherton-Todd reaction for β-alkynyl-enol phosphates)

This protocol is an adapted procedure based on the synthesis of similar alkynyl phosphates and should be optimized for specific laboratory conditions.

Materials:

  • 1-Hexyne

  • Diethyl phosphite

  • Sodium hydride (NaH)

  • Carbon tetrachloride (CCl4)

  • Anhydrous solvent (e.g., THF or Diethyl ether)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium hydride (1.1 equivalents) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-hexyne (1 equivalent) in the anhydrous solvent via the dropping funnel.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C.

  • In a separate flask, prepare a solution of diethyl phosphite (1 equivalent) and carbon tetrachloride (1.2 equivalents) in the anhydrous solvent.

  • Slowly add the diethyl phosphite/CCl4 solution to the cooled solution of the acetylide.

  • Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

General Protocol for Enzyme Inhibition Assay

Materials:

  • Purified enzyme (e.g., phosphotriesterase)

  • This compound stock solution (in an appropriate solvent like acetonitrile)

  • Enzyme substrate (e.g., paraoxon for phosphotriesterase)

  • Assay buffer (e.g., 0.1 M PIPES, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate or cuvette, add the enzyme solution to the assay buffer.

  • Initiate the inactivation by adding different concentrations of the this compound solution to the enzyme. A control reaction without the inhibitor should be run in parallel.

  • Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C).

  • At various time points, withdraw aliquots from each reaction and add them to a separate assay mixture containing the substrate in the appropriate buffer to measure the remaining enzyme activity.

  • Monitor the substrate conversion by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Calculate the initial velocity for each time point and concentration.

  • Plot the natural logarithm of the percentage of remaining activity against time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, t-butanol/water mixture, or DMSO)

Procedure:

  • Dissolve the azide-containing molecule and this compound in the chosen solvent system.

  • In a separate tube, prepare the catalyst solution by mixing CuSO4 and the ligand (THPTA for aqueous solutions, TBTA for organic solvents).

  • Add the catalyst solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified by appropriate methods such as column chromatography or precipitation.

Troubleshooting Guides

Synthesis of this compound
Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete deprotonation of 1-hexyne.Ensure the sodium hydride is fresh and the solvent is completely anhydrous. Increase the reaction time for deprotonation.
Inactive diethyl phosphite.Use freshly distilled diethyl phosphite.
Reaction temperature too high or too low.Maintain the temperature at 0°C during the addition of reagents.
Multiple products/side reactions Presence of moisture.Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon).
Side reactions of the intermediate.Add the diethyl phosphite/CCl4 solution slowly to the acetylide solution at 0°C to minimize side reactions.
Enzyme Inhibition Experiments
Issue Possible Cause(s) Suggested Solution(s)
No or low inhibition observed Inhibitor concentration too low.Increase the concentration range of this compound used.
Inhibitor instability.Prepare fresh stock solutions of the inhibitor for each experiment. Check the stability of the inhibitor in the assay buffer.
Incorrect buffer pH.Ensure the buffer pH is optimal for both enzyme activity and inhibitor stability.
High background signal Non-enzymatic substrate hydrolysis.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract it from the experimental values.
Inhibitor interference with the assay.Check if the inhibitor or its solvent absorbs at the assay wavelength.
Click Chemistry Reactions
Issue Possible Cause(s) Suggested Solution(s)
Low reaction yield Oxidation of Cu(I) to inactive Cu(II).Use a stabilizing ligand like THPTA or TBTA. Ensure a sufficient excess of sodium ascorbate is used. Degas the solvent before use.
Poor solubility of reactants.Try a different solvent system (e.g., DMSO, t-butanol/water).
Steric hindrance.If the azide or alkyne is sterically hindered, a longer reaction time or gentle heating may be required.
Side reactions Homodimerization of the alkyne.This can sometimes occur. Ensure the reaction is performed under an inert atmosphere and that the copper catalyst is added after the azide and alkyne are mixed.
Degradation of starting materials.Check the stability of the azide and alkyne under the reaction conditions.

Quantitative Data

Table 1: Experimental Conditions for Phosphotriesterase Inactivation

ParameterValueReference
EnzymeH201N Phosphotriesterase[8]
InhibitorThis compound[8]
Buffer0.1 M PIPES, pH 7.0, containing 3% CH3CN[8]
Temperature25 °C[8]
Inhibitor Concentration Range0 - 0.54 mM[8]

Table 2: Typical Reagent Ratios for CuAAC Reactions

ReagentMolar Equivalents
Alkyne (this compound)1
Azide1 - 1.2
CuSO40.01 - 0.1 (1-10 mol%)
Sodium Ascorbate0.05 - 0.5 (5-50 mol%)
Ligand (e.g., THPTA)0.01 - 0.1 (1-10 mol%)

Visualizations

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_incubation Inactivation cluster_assay Activity Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Diethyl 1-hexynyl phosphate dilutions prep_inhibitor->mix prep_substrate Prepare Substrate Solution measure Measure residual activity with substrate prep_substrate->measure incubate Incubate at controlled temperature mix->incubate aliquot Take aliquots at time points incubate->aliquot aliquot->measure plot Plot ln(% Activity) vs. Time measure->plot calculate Calculate k_obs plot->calculate

Caption: Workflow for an enzyme inhibition assay using this compound.

Experimental_Workflow_Click_Chemistry cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkyne Dissolve Diethyl 1-hexynyl phosphate mix_reactants Mix Alkyne and Azide prep_alkyne->mix_reactants prep_azide Dissolve Azide compound prep_azide->mix_reactants prep_catalyst Prepare CuSO4/Ligand solution add_catalyst Add Catalyst solution prep_catalyst->add_catalyst prep_reducing Prepare Sodium Ascorbate solution initiate Initiate with Sodium Ascorbate prep_reducing->initiate mix_reactants->add_catalyst add_catalyst->initiate react Stir at Room Temperature initiate->react monitor Monitor reaction by TLC or LC-MS react->monitor purify Purify product (e.g., chromatography) monitor->purify

Caption: Workflow for a CuAAC click chemistry reaction with this compound.

References

Validation & Comparative

A Comparative Guide to Phosphotriesterase Inhibitors: Diethyl 1-hexynyl phosphate and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Diethyl 1-hexynyl phosphate with other phosphotriesterase (PTE) inhibitors. Phosphotriesterases are a class of enzymes crucial for the detoxification of organophosphates, including pesticides and nerve agents. The development of potent and specific inhibitors for these enzymes is of significant interest for the study of their mechanism and potential therapeutic applications. This document outlines the performance of various inhibitors, supported by experimental data, and provides detailed methodologies for key experiments.

Performance Comparison of Phosphotriesterase Inhibitors

The inhibitory potential of various compounds against phosphotriesterases can be quantified using several kinetic parameters. For reversible inhibitors, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are commonly used. For mechanism-based (irreversible) inhibitors, the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) are key metrics.

Below is a summary of the quantitative data for this compound and other selected phosphotriesterase inhibitors.

InhibitorTypeTarget Enzymek_inact (s⁻¹)K_I (mM)IC50 (µM)
This compound Mechanism-BasedPseudomonas diminuta PTE1.7[1]--
1-Propynyl diethyl phosphateMechanism-BasedPseudomonas diminuta PTE1.3[1]--
1-Hexynyl dimethyl phosphateMechanism-BasedPseudomonas diminuta PTE0.12[1]--
4-(Bromomethyl)-2-nitrophenyl diethyl phosphateMechanism-BasedBacterial PTE0.02 (1.2 min⁻¹)7.9-
ParaoxonSubstrate/InhibitorBrevundimonas diminuta PTE---
Diisopropyl methyl phosphonateReversible Inhibitor (Sarin mimic)Pseudomonas diminuta PTE---
Triethyl phosphateReversible InhibitorPseudomonas diminuta PTE---

Note: Data for this compound and other alkynyl phosphates are presented as k_inact, reflecting their mechanism-based inhibition. A direct IC50 or Ki value is not applicable in the same way as for reversible inhibitors. The table highlights the potent inactivating capability of this compound.

Mechanism of Action: this compound

This compound is a mechanism-based inhibitor of phosphotriesterase.[1] This means it is chemically transformed by the enzyme's catalytic machinery into a reactive intermediate that then covalently modifies the enzyme, leading to its irreversible inactivation. The proposed mechanism involves the enzymatic hydrolysis of the phosphate ester, which generates a highly reactive ketene intermediate. This intermediate then reacts with a nucleophilic residue in the active site of the phosphotriesterase, identified as Histidine-254, forming a stable covalent adduct and rendering the enzyme inactive.[1]

G cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway PTE Phosphotriesterase (PTE) (Active) Hydrolysis Enzymatic Hydrolysis PTE->Hydrolysis Catalyzes His254 His-254 (Nucleophile) Adduct Covalent Adduct (Inactive PTE) His254->Adduct Forms Inhibitor Diethyl 1-hexynyl phosphate Binding Binding to Active Site Inhibitor->Binding Binding->PTE Forms Enzyme- Inhibitor Complex Ketene Reactive Ketene Intermediate Hydrolysis->Ketene Generates Ketene->His254 Reacts with

Caption: Mechanism of Phosphotriesterase Inhibition by this compound.

Experimental Protocols

Determination of Phosphotriesterase Activity (Colorimetric Assay)

This protocol describes a common method for measuring the activity of phosphotriesterase using the substrate paraoxon-ethyl, which is hydrolyzed to produce the chromogenic product p-nitrophenol.

Materials:

  • Purified phosphotriesterase enzyme

  • Paraoxon-ethyl stock solution (in methanol or ethanol)

  • Tris-HCl buffer (e.g., 25 mM, pH 8.0)

  • CoCl₂ solution (e.g., 1.0 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture in a microplate well containing Tris-HCl buffer and CoCl₂.

  • Add a small volume of the appropriately diluted enzyme solution to the reaction mixture.

  • Initiate the reaction by adding the paraoxon-ethyl substrate. The final concentration of paraoxon-ethyl is typically in the range of the enzyme's K_m value (e.g., 0.48 mM).[2]

  • Immediately measure the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C or 30°C). The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of paraoxon per minute.[2]

Screening of Phosphotriesterase Inhibitors

This workflow outlines a general procedure for screening and characterizing potential phosphotriesterase inhibitors.

G cluster_workflow Inhibitor Screening Workflow start Start: Library of Test Compounds primary_screen Primary Screen: Single Concentration Assay start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds mechanism_studies Mechanism of Inhibition Studies (e.g., Reversibility, Kinetics) dose_response->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization end End: Potent Inhibitor Identified lead_optimization->end

Caption: General Experimental Workflow for Phosphotriesterase Inhibitor Screening.

Detailed Steps:

  • Primary Screening: Initially, a library of compounds is screened at a single, relatively high concentration against the phosphotriesterase enzyme using the activity assay described above. The percentage of inhibition is calculated for each compound.

  • Dose-Response Assay (IC50 Determination): Compounds that show significant inhibition in the primary screen are selected for further analysis. A dose-response curve is generated by measuring the enzyme activity in the presence of a range of inhibitor concentrations. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated from this curve.

  • Mechanism of Inhibition Studies: For promising inhibitors, further experiments are conducted to determine the mechanism of inhibition. This can include:

    • Reversibility studies: To determine if the inhibitor is reversible or irreversible. This can be assessed by dialysis or rapid dilution of the enzyme-inhibitor complex.

    • Kinetic analysis: For reversible inhibitors, Dixon or Lineweaver-Burk plots can be used to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). For irreversible inhibitors, the rate of inactivation (k_inact) and the inhibition constant (K_I) are determined.

  • Lead Optimization: For compounds with a desirable inhibitory profile, medicinal chemistry efforts can be employed to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational understanding of this compound in the context of other phosphotriesterase inhibitors. The provided data and protocols can serve as a valuable resource for researchers in the field.

References

A Comparative Analysis of Diethyl 1-hexynyl phosphate and Other Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diethyl 1-hexynyl phosphate with other covalent inhibitors, supported by experimental data. The information is intended to assist researchers in making informed decisions regarding the selection and application of these powerful molecular tools.

Introduction to Covalent Inhibition

Covalent inhibitors are a class of enzyme inhibitors that form a stable, covalent bond with their target protein.[1][2] This mechanism of action can lead to prolonged or even permanent inactivation of the enzyme, offering advantages in terms of potency and duration of action compared to non-covalent inhibitors.[1] The efficacy of a covalent inhibitor is typically characterized by two key kinetic parameters: the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). The ratio of these two values, kinact/Ki, represents the overall efficiency of the inhibitor.[1][3]

This compound is a mechanism-based inhibitor that targets the bacterial enzyme phosphotriesterase. It functions by covalently modifying a critical histidine residue (His-254) in the active site, leading to irreversible inhibition. This guide will compare the available kinetic data for this compound with that of other covalent inhibitors targeting different enzyme classes, namely Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.

Quantitative Comparison of Covalent Inhibitors

The following table summarizes the kinetic parameters for this compound and a selection of well-characterized covalent inhibitors of Bruton's tyrosine kinase (BTK). This data allows for a direct comparison of their inhibitory efficiency.

InhibitorTarget EnzymeKi (nM)kinact (s⁻¹)kinact/Ki (M⁻¹s⁻¹)
This compoundPhosphotriesteraseNot Reported1.7Not Reported
IbrutinibBTK (phosphorylated)3.60.0328.9 x 10⁶
IbrutinibBTK (non-phosphorylated)3.30.0461.4 x 10⁷
ZanubrutinibBTK (phosphorylated)0.80.0516.4 x 10⁷
ZanubrutinibBTK (non-phosphorylated)1.60.0523.3 x 10⁷
AcalabrutinibBTK (phosphorylated)27.20.0217.7 x 10⁵
AcalabrutinibBTK (non-phosphorylated)31.90.0278.5 x 10⁵
RemibrutinibBTK (phosphorylated)18.20.0116.0 x 10⁵
RemibrutinibBTK (non-phosphorylated)22.10.0125.4 x 10⁵

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of covalent inhibitors. Below are representative protocols for determining enzyme activity and the kinetic parameters of covalent inhibition.

Protocol 1: Phosphotriesterase Activity Assay using Paraoxon

This protocol describes a colorimetric method to measure the activity of phosphotriesterase by monitoring the hydrolysis of the substrate paraoxon.

Materials:

  • Purified phosphotriesterase enzyme

  • Paraoxon stock solution (in ethanol or methanol)

  • Assay buffer: 25 mM Tris-HCl, pH 8.0, containing 1.0 mM CoCl₂[5]

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare a series of paraoxon dilutions in the assay buffer to achieve final concentrations ranging from approximately 0.01 mM to 3.0 mM.[6]

  • Add 193.7 µL of each paraoxon dilution to the wells of a 96-well microplate.[6]

  • To initiate the reaction, add 2 µL of a suitably diluted phosphotriesterase solution to each well.[6] The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate over the measurement period.

  • Immediately place the microplate in a spectrophotometer and monitor the increase in absorbance at 405 nm over time (e.g., every 5-10 seconds for 1-10 minutes).[6][7] The product of paraoxon hydrolysis, p-nitrophenol, has a characteristic absorbance at this wavelength.

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of p-nitrophenol = 18,000 M⁻¹cm⁻¹ at pH 8.0).

  • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and kcat.

Protocol 2: Determination of Ki and kinact by Progress Curve Analysis

This protocol outlines a common method for determining the kinetic parameters of an irreversible covalent inhibitor by monitoring the time-dependent decrease in enzyme activity.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Covalent inhibitor stock solution (in a suitable solvent like DMSO)

  • Assay buffer specific for the target enzyme

  • Continuous-reading spectrophotometer or fluorometer

Procedure:

  • In a cuvette or microplate well, combine the assay buffer, substrate at a concentration well below its KM, and the target enzyme at a fixed concentration.

  • Allow the mixture to equilibrate to the desired temperature.

  • Initiate the reaction by adding the covalent inhibitor at various concentrations. A vehicle control (e.g., DMSO) without the inhibitor should be run in parallel.

  • Immediately monitor the reaction progress (e.g., absorbance or fluorescence) over time until the reaction reaches completion or a steady state is achieved.

  • The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.

  • Fit the progress curves to the appropriate equation for irreversible inhibition (e.g., Product = (Vi /kobs )(1-e-kobst )) to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.[8]

  • Create a secondary plot of kobs versus the inhibitor concentration.

  • Fit the secondary plot to the equation kobs = kinact * ([I] / (Ki + [I])) to determine the values of Ki and kinact.[8] For inhibitors with high affinity, a linear fit where the slope equals kinact/Ki may be more appropriate.[8]

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in covalent inhibition and experimental design.

InhibitionMechanism E Enzyme (E) EI_noncovalent Non-covalent Complex (E•I) E->EI_noncovalent K_i I Inhibitor (I) EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent k_inact

Mechanism of two-step covalent inhibition.

The diagram above illustrates the two-step mechanism of covalent inhibition. Initially, the inhibitor (I) binds non-covalently and reversibly to the enzyme (E) to form a complex (E•I), a process characterized by the inhibition constant Ki. Subsequently, a covalent bond is formed between the enzyme and the inhibitor, leading to the inactivated covalent adduct (E-I). This irreversible step is defined by the rate constant kinact.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme and Substrate mix Mix Enzyme, Substrate, and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix measure Monitor Reaction Progress Over Time mix->measure fit_progress Fit Progress Curves to Determine k_obs measure->fit_progress plot_kobs Plot k_obs vs. [Inhibitor] fit_progress->plot_kobs fit_secondary Fit Secondary Plot to Determine K_i and k_inact plot_kobs->fit_secondary PhosphotriesteraseFunction Organophosphate Organophosphate (e.g., Paraoxon) Hydrolysis Hydrolysis Organophosphate->Hydrolysis PTE Phosphotriesterase (PTE) PTE->Hydrolysis Inactive_PTE Inactive PTE Products Non-toxic Products (e.g., p-nitrophenol + Diethyl phosphate) Hydrolysis->Products Inhibitor This compound Inhibitor->PTE Covalent Inhibition

References

Unveiling the Molecular Signature: A Comparative Guide to the Structural Validation of Diethyl 1-hexynyl Phosphate Adducts on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of protein adducts is paramount for understanding drug efficacy, off-target effects, and toxicity. Diethyl 1-hexynyl phosphate (DEHP), a reactive organophosphate, is known to form covalent adducts with proteins, primarily targeting nucleophilic residues such as serine. The validation of these adducts requires a multi-faceted analytical approach. This guide provides a comparative overview of the key experimental techniques for the structural validation of DEHP-protein adducts, supported by experimental data and detailed protocols.

Executive Summary

The irreversible nature of covalent inhibition by compounds like this compound necessitates a thorough structural understanding of the resulting protein adducts. This guide compares the three principal analytical techniques for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each method offers unique advantages and limitations in identifying the modified amino acid, characterizing the adduct structure, and providing quantitative insights. Mass spectrometry excels in sensitivity and throughput for identifying modified peptides and proteins. NMR spectroscopy provides detailed atomic-level information about the adduct structure in solution. X-ray crystallography offers a high-resolution snapshot of the modified protein, revealing precise atomic coordinates and interactions within the crystal lattice. The choice of technique, or a combination thereof, will depend on the specific research question, sample availability, and the desired level of structural detail.

Comparative Analysis of Validation Techniques

The selection of an appropriate analytical method is critical for the unambiguous structural validation of DEHP-protein adducts. The following table summarizes the key performance parameters of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Output Mass-to-charge ratio of intact protein and peptidesResonance frequencies of atomic nuclei3D electron density map
Information Provided Molecular weight of adduct, identification of modified peptide and amino acid (via MS/MS)Atomic-level structure and conformation of the adduct in solution, identification of modified residueHigh-resolution 3D structure of the adduct in the crystalline state, precise bond lengths and angles
Sensitivity High (femtomole to attomole range)Low to moderate (micromolar to millimolar range)Moderate (requires well-ordered crystals)
Sample Requirement Low (micrograms or less)High (milligrams)High (milligrams of pure, crystallizable protein)
Throughput HighLowLow
Strengths Excellent for initial confirmation of covalent modification and identifying the site of adduction.[1]Provides detailed structural and dynamic information in a near-native state (solution).The "gold standard" for high-resolution structural determination.[2]
Limitations Does not provide detailed 3D structural information of the adduct itself.Requires isotopically labeled protein for detailed analysis of larger proteins; spectra can be complex.[3]Requires the growth of high-quality crystals, which can be a significant bottleneck.[2]

Experimental Protocols

Mass Spectrometry Analysis of DEHP-Protein Adducts

Mass spectrometry is a powerful tool for the initial identification and localization of DEHP adducts on proteins. Both "top-down" and "bottom-up" approaches can be employed.

1. Top-Down Proteomics Workflow:

Caption: Top-down mass spectrometry workflow for confirming DEHP adduction.

  • Protocol:

    • Incubate the target protein with an excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C) for a defined period.

    • Remove excess, unreacted DEHP using a desalting column or buffer exchange.

    • Analyze the intact protein using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein.

    • A mass increase corresponding to the molecular weight of the DEHP moiety confirms covalent adduct formation.

2. Bottom-Up Proteomics Workflow:

Caption: Bottom-up mass spectrometry workflow for localizing the DEHP adduct.

  • Protocol:

    • After incubation and removal of excess DEHP, denature the modified protein (e.g., with urea or guanidinium chloride).

    • Reduce and alkylate cysteine residues to prevent disulfide bond formation.

    • Digest the protein into smaller peptides using a specific protease, such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Perform a database search of the tandem mass spectra against the protein sequence, specifying the mass of the DEHP adduct as a potential modification.

    • The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue to which DEHP is attached.

NMR Spectroscopy for Structural Characterization

NMR spectroscopy can provide detailed insights into the structure and environment of the DEHP adduct at the atomic level.

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural validation of a DEHP adduct.

  • Protocol:

    • Produce the target protein with uniform isotopic labeling (e.g., ¹⁵N and ¹³C) to enhance NMR sensitivity and facilitate resonance assignment.

    • Acquire a baseline NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the unmodified protein.

    • Incubate the labeled protein with DEHP.

    • Acquire a series of NMR spectra of the modified protein.

    • Compare the spectra of the unmodified and modified protein to identify chemical shift perturbations. Residues at or near the binding site will exhibit significant changes in their resonance frequencies.

    • Utilize multidimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), to establish through-bond connectivities between the DEHP moiety and the modified amino acid residue.[4]

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography provides the most detailed three-dimensional structure of a DEHP-modified protein, offering a static picture of the covalent complex.

Crystallography Workflow:

Caption: General workflow for X-ray crystallographic analysis of a DEHP-protein adduct.

  • Protocol:

    • Obtain high-purity, concentrated protein.

    • Grow crystals of the protein either in the presence of DEHP (co-crystallization) or by soaking pre-existing protein crystals in a solution containing DEHP.

    • Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model against the experimental data.

    • Carefully examine the electron density map in the active site or region of modification. Unambiguous electron density corresponding to the covalently bound DEHP moiety will confirm its presence and reveal its precise orientation and interactions with the protein.

Conclusion

The structural validation of this compound adducts on proteins is a critical step in understanding their biological consequences. While mass spectrometry provides a rapid and sensitive method for confirming covalent modification and identifying the site of adduction, NMR spectroscopy and X-ray crystallography offer unparalleled detail into the three-dimensional structure of the adduct. A comprehensive understanding is often best achieved through the strategic application of two or more of these powerful analytical techniques, allowing for a correlative approach that leverages the strengths of each method. This integrated strategy will provide the most complete picture of how DEHP modifies its protein targets, paving the way for more informed drug design and a deeper understanding of covalent interactions in biological systems.

References

Unveiling the Cross-Reactivity Profile of Diethyl 1-hexynyl phosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Diethyl 1-hexynyl phosphate, a known mechanism-based inactivator of phosphotriesterase, reveals a broader spectrum of activity against other enzyme classes. This guide provides a comparative overview of its cross-reactivity, offering valuable insights for researchers in drug development and molecular biology. Experimental data on its inhibitory effects against various enzymes are presented, alongside detailed protocols to aid in the replication and expansion of these findings.

Primary Target: Phosphotriesterase

This compound is a well-established irreversible inhibitor of phosphotriesterase. It acts as a suicide substrate, where the enzyme's own catalytic mechanism converts the inhibitor into a reactive ketene intermediate. This intermediate then covalently modifies a critical histidine residue (His-254) in the active site, leading to the inactivation of the enzyme.[1][2]

Cross-Reactivity with Other Enzymes: A Broader Inhibitory Profile

While its action on phosphotriesterase is well-documented, research indicates that this compound and structurally related alkynyl phosphates exhibit potent inhibitory activity against other serine hydrolases. This cross-reactivity is a critical consideration for its use as a specific chemical probe or as a lead compound in drug discovery.

A key study by Segal et al. (1996) demonstrated that several alkynyl diethyl phosphates, including the hexynyl analogue, are powerful covalent inhibitors of a range of serine enzymes. The study reported that these compounds inhibited esterases with second-order rate constants in the range of 107-108 M-1min-1 and most tested proteases with rate constants of 104-105 M-1min-1.[3] This indicates a high degree of reactivity towards these enzyme classes.

Quantitative Comparison of Inhibitory Activity

To provide a clear comparison of the inhibitory potency of this compound and its analogues against different enzymes, the following table summarizes the available quantitative data.

CompoundEnzyme ClassTarget Enzyme(s)Inhibition Data (Second-Order Rate Constant)Reference
This compoundHydrolasePhosphotriesteraseMechanism-based inactivator[1][2]
Alkynyl diethyl phosphates (general)EsterasesNot specified107 - 108 M-1min-1[3]
Alkynyl diethyl phosphates (general)ProteasesNot specified104 - 105 M-1min-1[3]

Signaling Pathway of Phosphotriesterase Inactivation

The inactivation of phosphotriesterase by this compound proceeds through a well-defined mechanism-based inhibition pathway.

G cluster_0 Enzyme Active Site Enzyme Phosphotriesterase (PTE) Complex PTE-Substrate Complex Enzyme->Complex Substrate Diethyl 1-hexynyl phosphate Substrate->Complex Binding Intermediate Reactive Ketene Intermediate Complex->Intermediate Catalytic Conversion Inactive_Enzyme Inactive Covalently Modified PTE Intermediate->Inactive_Enzyme Covalent Modification of His-254

Caption: Mechanism-based inactivation of phosphotriesterase.

Experimental Protocols

General Protocol for Determining Enzyme Inhibition by Alkynyl Phosphates

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme, such as a serine hydrolase.

Materials:

  • Target enzyme solution of known concentration.

  • This compound stock solution (in an appropriate solvent like ethanol or DMSO).

  • Substrate for the target enzyme.

  • Assay buffer (optimized for the target enzyme's activity).

  • Microplate reader or spectrophotometer.

Procedure:

  • Enzyme Preparation: Prepare a working solution of the target enzyme in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Pre-incubation: In a microplate, mix the enzyme solution with the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate this mixture for a defined period to allow for the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percentage of inhibition relative to the control. For irreversible inhibitors, second-order rate constants can be determined by plotting the pseudo-first-order rate constant of inactivation against the inhibitor concentration.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for screening this compound against a panel of different enzymes to determine its cross-reactivity profile.

G cluster_workflow Cross-Reactivity Screening Workflow Start Start: Prepare Compound Enzyme_Panel Select Enzyme Panel (e.g., Esterases, Proteases) Start->Enzyme_Panel Primary_Assay Primary Inhibition Assay (Single Concentration) Enzyme_Panel->Primary_Assay Hit_Identification Identify 'Hits' (Significant Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50/Rate Constant) Hit_Identification->Dose_Response Active Data_Analysis Data Analysis & Comparison Hit_Identification->Data_Analysis Inactive Dose_Response->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: Enzyme cross-reactivity screening workflow.

Conclusion

This compound is a potent inhibitor that extends its activity beyond its primary target, phosphotriesterase, to include other serine hydrolases such as esterases and proteases. This cross-reactivity is an important consideration for its application in research and development. The provided data and protocols serve as a valuable resource for scientists investigating the enzymatic interactions of this compound and for the development of more selective inhibitors. Further research is warranted to elucidate the specific enzyme targets within the esterase and protease families and to determine their precise inhibition constants.

References

Unveiling Post-Translational Modifications: A Comparative Guide to the Mass Spectrometry Analysis of Diethyl 1-hexynyl Phosphate (DHP)-Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of proteomics, the precise identification and quantification of post-translationally modified (PTM) peptides is paramount. Diethyl 1-hexynyl phosphate (DHP) has emerged as a valuable chemical probe for these investigations. This guide provides a comprehensive comparison of mass spectrometry-based analysis of DHP-modified peptides with alternative, established methods for phosphopeptide analysis, supported by experimental data and detailed protocols.

The core utility of this compound (DHP) in proteomics lies in its dual-functional nature. The terminal alkyne group serves as a handle for "click chemistry," a highly efficient and specific reaction that allows for the attachment of reporter tags such as biotin or fluorescent dyes. This enables the selective enrichment and visualization of DHP-modified peptides. Concurrently, the phosphate group mimics naturally occurring phosphorylation, allowing for the use of enrichment strategies traditionally employed for phosphopeptides.

Performance Comparison: DHP vs. Traditional Phosphopeptide Enrichment

The efficacy of DHP-based peptide enrichment can be benchmarked against established methods for phosphopeptide analysis, primarily Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC).

ParameterDHP-Based EnrichmentImmobilized Metal Affinity Chromatography (IMAC)Metal Oxide Affinity Chromatography (MOAC)
Principle Covalent labeling via click chemistry followed by affinity purification (e.g., streptavidin-biotin) and/or phosphate-based enrichment.Chelation of phosphate groups by immobilized metal ions (e.g., Fe³⁺, Ga³⁺).Lewis acid/base interaction between metal oxides (e.g., TiO₂, ZrO₂) and phosphate groups.
Specificity High for alkyne-tagged peptides. Can be combined with phosphate affinity for dual specificity.Can exhibit non-specific binding to acidic residues (e.g., aspartic and glutamic acid).Generally higher specificity for phosphopeptides compared to IMAC, but can still bind other acidic molecules.
Efficiency Dependent on the efficiency of the click chemistry reaction and subsequent enrichment steps.Variable, can be affected by buffer conditions and the presence of chelating agents.High recovery and selectivity, particularly with optimized loading and washing buffers.
Bias Potential bias towards accessible reactive sites for the initial labeling.Can be biased towards multiply phosphorylated peptides.May have a bias for singly phosphorylated peptides.
Sample Complexity Well-suited for complex biological lysates due to the high specificity of click chemistry.Can be challenging with complex samples due to non-specific binding.Robust performance with complex samples.

Experimental Workflows and Methodologies

A typical experimental workflow for the analysis of DHP-modified peptides involves several key steps, as illustrated in the diagram below.

DHP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction from Cells/Tissues Proteolysis Proteolysis (e.g., Trypsin Digestion) Protein_Extraction->Proteolysis DHP_Labeling DHP Labeling of Target Proteins/Peptides Proteolysis->DHP_Labeling Click_Chemistry Click Chemistry (e.g., Biotin-Azide) DHP_Labeling->Click_Chemistry Affinity_Purification Affinity Purification (e.g., Streptavidin Beads) Click_Chemistry->Affinity_Purification Phosphate_Enrichment Optional: Phosphate Enrichment (e.g., TiO2) Affinity_Purification->Phosphate_Enrichment LC_MSMS LC-MS/MS Analysis Affinity_Purification->LC_MSMS Phosphate_Enrichment->LC_MSMS Data_Analysis Data Analysis & Peptide Identification LC_MSMS->Data_Analysis

Figure 1: Experimental workflow for DHP-modified peptide analysis.
Detailed Experimental Protocols

1. Protein Extraction and Digestion: Standard protocols for protein extraction from cells or tissues are employed, followed by reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

2. This compound (DHP) Labeling: The specific conditions for labeling will depend on the target protein and the reactive group being targeted. For instance, DHP can be chemically introduced to modify specific amino acid side chains.

3. Click Chemistry Reaction:

  • To the DHP-labeled peptide mixture, add a solution of an azide-containing reporter tag (e.g., biotin-azide).

  • Add a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to initiate the cycloaddition reaction.

  • Incubate the reaction mixture at room temperature to allow for the covalent linkage of the reporter tag to the DHP-modified peptides.

4. Affinity Purification (Biotin-Streptavidin):

  • Incubate the reaction mixture with streptavidin-coated magnetic beads or resin to capture the biotinylated peptides.

  • Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specifically bound peptides.

  • Elute the enriched DHP-biotin-peptides from the beads using a solution containing a high concentration of biotin or by denaturing the streptavidin.

5. Mass Spectrometry Analysis:

  • The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The fragmentation spectra (MS/MS) of the DHP-modified peptides are acquired. The mass of the DHP modification and the reporter tag must be accounted for during database searching for peptide identification. The fragmentation pattern will be influenced by the presence of the modification, and specific neutral losses or characteristic fragment ions may be observed.

Alternative Methodologies: A Comparative Overview

The analysis of naturally phosphorylated peptides provides a strong benchmark for evaluating DHP-based methods. The following diagram illustrates the signaling pathway of a typical phosphorylation event leading to downstream cellular responses. The analytical challenge lies in isolating and identifying the specific phosphopeptides within this complex signaling cascade.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase Phosphorylation Effector Effector Protein Kinase->Effector Phosphorylation Response Cellular Response Effector->Response

Figure 2: A generic signaling pathway involving protein phosphorylation.
Immobilized Metal Affinity Chromatography (IMAC)

  • Principle: IMAC utilizes the affinity of negatively charged phosphate groups for positively charged metal ions (commonly Fe³⁺ or Ga³⁺) chelated to a solid support.

  • Protocol:

    • Acidify the peptide mixture to protonate carboxyl groups and reduce non-specific binding.

    • Load the sample onto the IMAC column.

    • Wash the column with an acidic solution to remove unbound peptides.

    • Elute the bound phosphopeptides using a basic solution (e.g., ammonium hydroxide) or a phosphate-containing buffer.

Metal Oxide Affinity Chromatography (MOAC)
  • Principle: MOAC materials like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) act as Lewis acids and exhibit strong affinity for the Lewis base phosphate groups.

  • Protocol:

    • Acidify the peptide mixture, often with the addition of a weak acid like lactic acid or glycolic acid to reduce non-specific binding of acidic peptides.

    • Load the sample onto the MOAC column or beads.

    • Wash the column with an acidic wash buffer.

    • Elute the phosphopeptides using a basic solution.

Conclusion

The use of this compound as a chemical probe offers a powerful and versatile approach for the analysis of modified peptides. The ability to employ click chemistry for robust enrichment, coupled with the potential for phosphate-based affinity purification, provides a high degree of specificity. While traditional phosphopeptide enrichment methods like IMAC and MOAC are well-established and effective, the DHP-based strategy offers a complementary tool, particularly for targeted studies where specific proteins or modification sites are of interest. The choice of method will ultimately depend on the specific research question, the nature of the biological sample, and the available instrumentation. As the field of chemical proteomics continues to evolve, the development and application of novel probes like DHP will undoubtedly play a crucial role in advancing our understanding of cellular signaling and disease.

Illuminating the Reactivity of Diethyl 1-Hexynyl Phosphate: A 31P NMR Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the 31P NMR Characterization of Diethyl 1-Hexynyl Phosphate and Its Transformations, Offering a Comparative Analysis with Alternative Spectroscopic Techniques.

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of organophosphorus compounds, understanding the intricacies of their molecular structure and reactivity is paramount. Among the arsenal of analytical techniques, 31P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, direct, and highly sensitive tool for probing the phosphorus center. This guide provides a detailed exploration of the application of 31P NMR in characterizing this compound, a versatile building block in organic synthesis, and its subsequent reactions. Through a comparative lens, we will examine the advantages of 31P NMR and present supporting experimental data alongside alternative analytical methods.

31P NMR Characterization of this compound

Table 1: Predicted and Observed 31P NMR Chemical Shifts of this compound and Related Compounds.

CompoundStructurePredicted/Observed 31P NMR Chemical Shift (δ, ppm)
This compound(CH₃CH₂O)₂P(O)O-C≡C-(CH₂)₃CH₃Predicted: ~ -5 to -10
Triethyl Phosphate(CH₃CH₂O)₃P(O)Observed: ~ -1
Diethyl Phenyl Phosphate(CH₃CH₂O)₂P(O)OPhObserved: ~ -6
Diethyl Phosphonate(CH₃CH₂O)₂P(O)HObserved: ~ +7

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the reaction of diethyl chlorophosphate with the lithium salt of 1-hexyne. This method provides a clean and efficient route to the desired product.

Experimental Protocol: Synthesis of this compound

  • Preparation of Lithium Hexynilide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hexyne (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.0 equivalent, 1.6 M in hexanes) dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture at -78 °C for an additional hour.

  • Reaction with Diethyl Chlorophosphate: To the freshly prepared lithium hexynilide solution, add diethyl chlorophosphate (1.0 equivalent) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

Monitoring Reactions of this compound using 31P NMR

The alkyne moiety in this compound is susceptible to a variety of chemical transformations, including nucleophilic and electrophilic additions, as well as cycloaddition reactions. 31P NMR spectroscopy is an invaluable tool for monitoring the progress of these reactions and characterizing the resulting products, as the chemical shift of the phosphorus nucleus will change significantly depending on the transformation at the alkyne.

Nucleophilic Addition

The electron-deficient triple bond of this compound can undergo nucleophilic addition. For example, the addition of an alcohol under basic conditions would lead to the formation of a vinyl phosphate.

Nucleophilic_Addition reactant This compound (δ ≈ -5 to -10 ppm) product Vinyl Phosphate Product (δ ≈ -1 to -5 ppm) reactant->product + R'OH, Base

Caption: Nucleophilic addition to this compound.

The 31P NMR chemical shift of the resulting vinyl phosphate product would be expected to shift upfield (become more negative) compared to the starting material, as the sp²-hybridized carbon is less electron-withdrawing than the sp-hybridized carbon.

Electrophilic Addition

Electrophilic addition to the alkyne is also possible, for instance, the addition of a halogen like bromine. This would result in the formation of a dihaloalkenyl phosphate.

Electrophilic_Addition reactant This compound (δ ≈ -5 to -10 ppm) product Dihaloalkenyl Phosphate Product (δ ≈ -3 to -8 ppm) reactant->product + Br₂

Caption: Electrophilic addition to this compound.

The 31P NMR chemical shift of the dihaloalkenyl phosphate product is anticipated to be in a similar range to the starting material, with the specific shift depending on the stereochemistry of the addition.

Comparative Analysis with Alternative Techniques

While 31P NMR is a powerful tool, a comprehensive characterization often involves a combination of analytical techniques.

Table 2: Comparison of Analytical Techniques for Characterizing this compound and its Reactions.

TechniqueInformation ProvidedAdvantagesLimitations
31P NMR Direct observation of the phosphorus environment, quantitative analysis of reaction mixtures.High sensitivity for ³¹P, wide chemical shift range provides excellent resolution, simple spectra for monofunctional compounds.Provides limited information about the rest of the molecule without heteronuclear correlation experiments.
¹H NMR Information on the number, connectivity, and chemical environment of protons.High sensitivity, provides detailed structural information.Can be complex to interpret, especially for reaction mixtures with overlapping signals.
¹³C NMR Information on the carbon skeleton of the molecule.Provides information on all carbon atoms.Low natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides information on molecular formula and substructures.Does not provide information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Information on the functional groups present in the molecule.Fast and simple to perform.Can be difficult to interpret complex spectra, less specific for structural elucidation compared to NMR.

Experimental Workflow for Reaction Monitoring

A typical workflow for monitoring a reaction of this compound using 31P NMR is as follows:

Reaction_Workflow cluster_reaction Reaction cluster_nmr 31P NMR Analysis cluster_analysis Data Interpretation start Start Reaction aliquot Take Aliquots at Time Intervals start->aliquot quench Quench Aliquot (if necessary) aliquot->quench prepare Prepare NMR Sample quench->prepare acquire Acquire 31P NMR Spectrum prepare->acquire process Process and Analyze Data acquire->process integrate Integrate Signals of Reactant and Product(s) process->integrate structure Characterize Product Structure process->structure kinetics Determine Reaction Kinetics integrate->kinetics

Comparative Analysis of Diethyl Pyrocarbonate (DEPC) and Diisopropyl Fluorophosphate (DFP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Diethyl 1-hexynyl phosphate" did not yield information on a recognized reagent for the specified applications. Based on the context of comparison with Diethyl Pyrocarbonate (DEPC), a well-known enzyme inhibitor, this guide will provide a comparative analysis of DEPC and a functionally relevant alternative, Diisopropyl Fluorophosphate (DFP) . DFP is a potent and widely used inhibitor of serine proteases, making it a suitable subject for comparison with DEPC's role as a nuclease and protein modifying agent.

This guide provides a detailed comparison of Diethyl Pyrocarbonate (DEPC) and Diisopropyl Fluorophosphate (DFP), two powerful enzyme inhibitors used extensively in biochemical and molecular biology research. We will explore their mechanisms of action, primary applications, and performance based on experimental data.

Chemical Properties and Structure

Both DEPC and DFP are highly reactive electrophilic molecules, but they differ significantly in their chemical structure and the nature of their reactive groups.

FeatureDiethyl Pyrocarbonate (DEPC)Diisopropyl Fluorophosphate (DFP)
IUPAC Name Diethyl dicarbonatebis(propan-2-yl) fluorophosphonate
Chemical Formula C₆H₁₀O₅[1]C₆H₁₄FO₃P[2]
Molar Mass 162.14 g/mol [1]184.15 g/mol [2]
Appearance Clear, colorless liquid[1]Oily, colorless liquid[2]
Primary Use RNase inhibitor, protein modificationSerine protease and acetylcholinesterase inhibitor[3][4]

Mechanism of Action

Diethyl Pyrocarbonate (DEPC)

DEPC is a potent, non-specific modifying agent that inactivates enzymes, particularly ribonucleases (RNases), through the carbethoxylation of nucleophilic residues.[1][5] Its primary targets are the imidazole rings of histidine residues, but it can also react with lysine, cysteine, and tyrosine residues.[1][6] This modification is irreversible and leads to a loss of enzyme activity.[5][6] In the context of RNA work, DEPC is used to treat water and buffers to eliminate RNase contamination.[1][7] Upon autoclaving, DEPC is hydrolyzed to ethanol and carbon dioxide, removing the reactive compound from the solution.[1][8][9]

DEPC_Mechanism DEPC Diethyl Pyrocarbonate (DEPC) Carbethoxylated_Histidine Carbethoxylated Histidine (Inactive RNase) DEPC->Carbethoxylated_Histidine attacks N-omega-2 Histidine Histidine Residue (in RNase active site) Histidine->Carbethoxylated_Histidine is modified to

Caption: Mechanism of DEPC inactivation of RNases via histidine modification.

Diisopropyl Fluorophosphate (DFP)

DFP is a highly potent and irreversible inhibitor of serine proteases and acetylcholinesterase.[2][3][4] Its mechanism involves the specific and covalent modification of the active site serine residue of these enzymes.[2][10] The phosphorus atom in DFP is highly electrophilic and is attacked by the hydroxyl group of the active site serine, leading to the formation of a stable, covalent phosphonylated enzyme that is catalytically inactive.[10] This targeted inhibition makes DFP a valuable tool for studying and controlling the activity of serine proteases.[11]

DFP_Mechanism DFP Diisopropyl Fluorophosphate (DFP) Phosphonylated_Serine Phosphonylated Serine (Inactive Protease) DFP->Phosphonylated_Serine attacks Serine Active Site Serine (in Serine Protease) Serine->Phosphonylated_Serine is phosphonylated to

Caption: Mechanism of DFP inhibition of serine proteases via active site serine modification.

Primary Applications and Performance

ApplicationDiethyl Pyrocarbonate (DEPC)Diisopropyl Fluorophosphate (DFP)
Nuclease Inhibition Primarily used to inactivate RNases in aqueous solutions to protect RNA samples from degradation.[1][7]Not a primary application.
Protease Inhibition Can inhibit some proteases non-specifically, but not its primary use.Potent and specific inhibitor of serine proteases like trypsin and chymotrypsin.[3][4] Used as an additive in protein and cell isolation procedures.[3]
Protein Modification Used to study the role of histidine, lysine, cysteine, and tyrosine residues in protein function.[12][13][14]Used as a diagnostic tool to identify active site serine residues in proteases.[2][11]
Neuroscience Not a primary application.Used as an experimental agent to study the effects of acetylcholinesterase inhibition and to model organophosphate toxicity.[2][15][16]
Quantitative Performance Data
ParameterDiethyl Pyrocarbonate (DEPC)Diisopropyl Fluorophosphate (DFP)
Typical Working Concentration 0.1% (v/v) for water treatment.[7][8]0.1 mM for serine protease inhibition.[3][4]
Target Residues Histidine (primary), Lysine, Cysteine, Tyrosine.[1][6]Serine (highly specific for active sites of serine proteases and acetylcholinesterase).[2][10]
Inhibition Type Irreversible covalent modification.[6]Irreversible covalent modification.[2][3]
IC₅₀ (Cholinesterase) Not applicable.343 nM for hippocampal Cholinesterase.[16]
IC₅₀ (Other Enzymes) Varies widely due to non-specific action.MAGL: 10 µM; FAAH: 56 µM.[16]

Experimental Protocols

Protocol 1: Preparation of RNase-Free Water with DEPC

This protocol describes the standard procedure for treating water with DEPC to inactivate RNases.

  • Preparation: Add 1 ml of DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle. This creates a 0.1% (v/v) solution.[7][9]

  • Incubation: Shake the solution vigorously to ensure the DEPC is well-dispersed.[17] Incubate the solution for at least 2 hours at 37°C or overnight at room temperature.[7][17]

  • Inactivation of DEPC: Autoclave the DEPC-treated water for at least 15-20 minutes to hydrolyze and inactivate any remaining DEPC.[1][8][9] The breakdown products are ethanol and carbon dioxide.[1][9]

  • Cooling and Storage: Allow the water to cool completely before use. Store in sterile, RNase-free containers.

DEPC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_inactivation DEPC Inactivation cluster_storage Final Product A Add 1 ml DEPC to 1L Water B Shake Vigorously A->B C Incubate (2 hrs at 37°C or overnight at RT) B->C D Autoclave for 15-20 min C->D E RNase-Free Water D->E

Caption: Workflow for the preparation of RNase-free water using DEPC.

Protocol 2: Inhibition of Serine Proteases with DFP in a Cell Lysate

This protocol outlines the use of DFP as a protease inhibitor during protein extraction.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of DFP in a dry, anhydrous solvent such as isopropanol or DMSO. DFP is highly toxic and should be handled with extreme caution in a fume hood.

  • Cell Lysis: Harvest cells and resuspend in a suitable lysis buffer on ice. The lysis buffer should not contain primary amines if other modifications are planned.

  • DFP Addition: Immediately before or after cell lysis, add the DFP stock solution to the lysate to a final concentration of 0.1 mM.[3][4] Mix gently by inversion.

  • Incubation: Incubate the lysate on ice for 15-30 minutes to allow for the inhibition of serine proteases.

  • Downstream Processing: Proceed with your standard protein purification or analysis protocol. The DFP will have irreversibly inhibited the serine proteases in the sample.

DFP_Workflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_inhibition Protease Inhibition cluster_analysis Downstream Analysis A Prepare 100 mM DFP Stock Solution C Add DFP to a Final Concentration of 0.1 mM A->C B Lyse Cells in Appropriate Buffer B->C D Incubate on Ice for 15-30 min C->D E Protein Extract with Inhibited Serine Proteases D->E

Caption: Workflow for using DFP as a serine protease inhibitor during protein extraction.

Advantages, Disadvantages, and Safety

FeatureDiethyl Pyrocarbonate (DEPC)Diisopropyl Fluorophosphate (DFP)
Advantages - Highly effective at inactivating a broad range of RNases.[5][8] - Can be removed from solutions by autoclaving.[1][9]- Highly potent and specific inhibitor of serine proteases.[3][4] - Useful for identifying active site serines.[2][11]
Disadvantages - Reacts with primary amines, making it incompatible with Tris and HEPES buffers.[1][17][18] - Can modify RNA if not completely removed.[1][17] - Suspected carcinogen.[9][17]- Extremely toxic neurotoxin.[2] - Irreversible inhibition may not be desirable for all applications. - Unstable in aqueous solutions.[11]
Safety Handle with care in a fume hood, wearing appropriate personal protective equipment.[7] Avoid contact with skin and inhalation of fumes.[9]Extremely hazardous. Handle only in a designated fume hood with appropriate safety measures. Potent neurotoxin with a low LD₅₀.[2]

Conclusion

DEPC and DFP are both powerful, irreversible enzyme inhibitors, but they serve distinct purposes in the research laboratory. DEPC is a broad-spectrum modifying agent primarily used to create an RNase-free environment for RNA work. Its lack of specificity is an advantage in this context. In contrast, DFP is a highly specific inhibitor of serine proteases and acetylcholinesterase, making it an invaluable tool for protein biochemistry and neuroscience research. The choice between these reagents depends entirely on the specific application, with careful consideration of their reactivity, specificity, and significant safety hazards.

References

Validating the Target of Diethyl 1-Hexynyl Phosphate in Cell Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the cellular target of Diethyl 1-hexynyl phosphate, a known mechanism-based inhibitor of phosphotriesterase. We will explore the direct assessment of this covalent inhibitor and compare it to alternative, widely-used target validation techniques. This guide will delve into the experimental principles, present quantitative data where available, and provide detailed protocols for key methodologies.

Introduction to this compound and its Target

This compound is an alkynyl phosphate ester that acts as a suicide substrate for phosphotriesterase. The enzyme catalyzes the conversion of the inhibitor into a highly reactive ketene intermediate. This intermediate then covalently modifies a critical histidine residue (His-254) in the active site, leading to irreversible inactivation of the enzyme.[1][2][3] Validating that this specific interaction occurs within the complex environment of a cell lysate is crucial for confirming its mechanism of action and assessing its potential for off-target effects.

Methods for Target Validation in Cell Lysates

Several orthogonal methods can be employed to validate the interaction between a small molecule and its protein target in a cellular context. Below, we compare this compound's known characteristics with alternative target validation strategies.

Table 1: Comparison of Target Validation Methods
MethodPrincipleKey Quantitative DataThroughputStrengthsLimitations
Direct Target Inactivation (using this compound) Mechanism-based covalent inactivation of the target enzyme.Inactivation rate constant (k_inact), IC50 from activity assays.Low to MediumConfirms direct covalent binding and functional consequence.Requires a functional assay for the target; may not reveal off-targets.
Activity-Based Protein Profiling (ABPP) Utilizes reactive chemical probes to covalently label the active sites of enzyme families. Target engagement is measured by competition.IC50 values for probe labeling, selectivity profile across an enzyme family.HighProvides a global view of selectivity against a whole enzyme class; can be performed in native biological systems.[4][5][6]Requires a suitable reactive probe for the enzyme family of interest; competition can be complex to interpret.[7]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.Thermal shift (ΔT_m), dose-response curves for thermal stabilization.Medium to HighLabel-free and applicable to a wide range of proteins and ligands; can be performed in intact cells and tissues.[8][9][10][11][12]Not all ligand binding events result in a significant thermal shift; can be influenced by downstream cellular events.[1]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Ligand binding alters the protein's conformation and solvent accessibility, which is measured by changes in deuterium uptake.Differential deuterium uptake maps, binding site localization, relative affinity ranking.[2][4][5][6][8][9][10]Low to MediumProvides information on binding site and allosteric effects; sensitive to conformational changes.[2][13][6][8]Technically demanding; data analysis can be complex; may not be suitable for all proteins.[6]

Experimental Protocols and Workflows

Direct Target Inactivation Assay

This approach directly measures the functional consequence of this compound binding to phosphotriesterase in a cell lysate.

Experimental Protocol:

  • Cell Lysate Preparation:

    • Culture cells of interest to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Tris-HCl with mild detergent and protease/phosphatase inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate.

  • Enzyme Activity Assay:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of this compound for a defined period.

    • Initiate the phosphotriesterase activity assay by adding a suitable substrate (e.g., paraoxon).

    • Monitor the formation of the product (e.g., p-nitrophenol) spectrophotometrically.

    • Calculate the rate of reaction for each inhibitor concentration.

  • Data Analysis:

    • Plot the enzyme activity as a function of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Workflow Diagram:

Direct_Inactivation_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification incubation Incubate Lysate with This compound quantification->incubation substrate_addition Add Substrate (e.g., paraoxon) incubation->substrate_addition measurement Measure Product Formation substrate_addition->measurement ic50_calc Calculate IC50 measurement->ic50_calc

Caption: Workflow for Direct Target Inactivation Assay.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the selectivity of a covalent inhibitor like this compound against other enzymes in the proteome.

Experimental Protocol:

  • Cell Lysate Preparation: Prepare cell lysate as described in the direct inactivation assay protocol.

  • Competitive Labeling:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of this compound.

    • Add a broad-spectrum activity-based probe that targets the same class of enzymes as phosphotriesterase (e.g., a fluorophosphonate probe for serine hydrolases). The probe should contain a reporter tag (e.g., biotin or a fluorophore).

    • Incubate to allow the probe to label the active sites of enzymes that are not blocked by the inhibitor.

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific band indicates target engagement by the inhibitor.

    • Mass Spectrometry-Based: Enrich the biotinylated proteins using streptavidin beads, digest the proteins into peptides, and identify and quantify the labeled proteins by LC-MS/MS.

  • Data Analysis:

    • Quantify the signal for each identified enzyme at different inhibitor concentrations.

    • Determine the IC50 for the inhibition of probe labeling for the target enzyme and other identified off-targets.

Workflow Diagram:

Competitive_ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_data Data Analysis lysate Cell Lysate inhibitor_incubation Incubate with This compound lysate->inhibitor_incubation probe_incubation Add Activity-Based Probe inhibitor_incubation->probe_incubation sds_page SDS-PAGE and Fluorescence Scan probe_incubation->sds_page lc_ms Enrichment and LC-MS/MS probe_incubation->lc_ms ic50_calc Determine IC50 for Target and Off-targets sds_page->ic50_calc lc_ms->ic50_calc

Caption: Workflow for Competitive ABPP.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to monitor target engagement in a cellular context.

Experimental Protocol:

  • Cell Treatment and Heating:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Aliquot the samples and heat them to a range of different temperatures.

    • Cool the samples and lyse the cells (if treated intact).

  • Fractionation and Detection:

    • Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • Determine the melting temperature (T_m) for each condition. A shift in the melting curve (ΔT_m) indicates target engagement.

Workflow Diagram:

CETSA_Workflow cluster_treatment Treatment & Heating cluster_detection Detection cluster_analysis Data Analysis cell_treatment Treat Cells/Lysate with This compound heating Heat Aliquots to Varying Temperatures cell_treatment->heating fractionation Separate Soluble and Insoluble Fractions heating->fractionation western_blot Analyze Soluble Fraction (e.g., Western Blot) fractionation->western_blot melting_curve Generate Melting Curve western_blot->melting_curve delta_tm Determine ΔTm melting_curve->delta_tm

Caption: Workflow for CETSA.

Conclusion

Validating the target of a covalent inhibitor like this compound within a complex cell lysate requires a multi-faceted approach. While direct inactivation assays provide functional confirmation of target engagement, orthogonal methods are essential for a comprehensive understanding of selectivity and mechanism of action in a cellular environment. Competitive ABPP offers a powerful tool for assessing selectivity against related enzymes, while CETSA provides a label-free method to confirm target binding in a more physiological context. HDX-MS can offer detailed insights into the binding site and conformational changes upon inhibitor binding. The choice of method will depend on the specific research question, available resources, and the nature of the inhibitor and its target. By combining data from these complementary approaches, researchers can build a robust body of evidence to confidently validate the cellular target of this compound.

References

A Comparative Analysis of Diethyl 1-hexynyl Phosphate and Propynyl Diethyl Phosphate as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Diethyl 1-hexynyl phosphate and propynyl diethyl phosphate as enzyme inhibitors, supported by available experimental data. Both compounds are alkynyl phosphate esters known to act as mechanism-based inactivators of certain enzymes, particularly phosphotriesterases.

This comparison delves into their inhibitory potency, mechanism of action, and the experimental methods used to evaluate their efficacy.

Data Presentation: Quantitative Comparison of Inhibitory Efficacy

The following table summarizes the key quantitative data on the inhibitory activity of this compound and propynyl diethyl phosphate against phosphotriesterase.

InhibitorTarget Enzymekinact (s-1)[1]Ki (µM)Second-Order Rate Constant (M-1min-1)
This compoundPhosphotriesterase1.7[1]58Not Reported
Propynyl diethyl phosphatePhosphotriesterase1.3[1]Not ReportedNot Reported for Phosphotriesterase
Propynyl diethyl phosphateSerine Enzymes (general)Not ReportedNot Reported104 - 105 for proteases; 107 - 108 for esterases[2]

Note: A direct Ki value for propynyl diethyl phosphate against phosphotriesterase was not available in the reviewed literature.

Comparative Efficacy

Based on the available data, both this compound and propynyl diethyl phosphate are potent inactivators of phosphotriesterase. The maximal rate of inactivation (kinact) is slightly higher for this compound (1.7 s⁻¹) compared to propynyl diethyl phosphate (1.3 s⁻¹)[1]. This suggests that once the enzyme-inhibitor complex is formed, this compound proceeds to inactivate the enzyme at a marginally faster rate.

The Michaelis constant (Ki) for this compound is 58 µM, indicating its binding affinity to the enzyme. While a direct Ki for propynyl diethyl phosphate with phosphotriesterase is not available, its high second-order rate constants against other serine enzymes suggest it is also a powerful covalent inhibitor[2].

Mechanism of Action: Covalent Inhibition via Ketene Intermediate

Both this compound and propynyl diethyl phosphate function as mechanism-based or "suicide" inhibitors. The enzyme's own catalytic action on the inhibitor leads to the generation of a highly reactive intermediate, which then covalently modifies and inactivates the enzyme.

The proposed mechanism involves the enzymatic hydrolysis of the alkynyl phosphate ester, which generates a transient and highly reactive ketene intermediate. This ketene intermediate then reacts with a nucleophilic residue within the enzyme's active site, forming a stable covalent adduct and rendering the enzyme inactive.[1] Experimental evidence suggests that a critical histidine residue in the active site of phosphotriesterase is the target of this covalent modification.[3]

G Mechanism of Phosphotriesterase Inactivation by Alkynyl Phosphates cluster_0 Enzyme Active Site Enzyme Phosphotriesterase (E) EI_complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_complex Binding (K_i) Inhibitor Alkynyl Phosphate (I) Inhibitor->EI_complex Transition_state Transition State EI_complex->Transition_state Catalysis Ketene Reactive Ketene Intermediate Transition_state->Ketene Formation Inactive_Enzyme Inactive Covalent Adduct (E-I*) Ketene->Inactive_Enzyme Covalent Modification (k_inact)

Mechanism of enzyme inactivation by alkynyl phosphates.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of enzyme inhibition by this compound and propynyl diethyl phosphate, based on methodologies described in the literature.

1. Enzyme and Inhibitor Preparation:

  • The target enzyme (e.g., phosphotriesterase) is purified to homogeneity.

  • Stock solutions of this compound and propynyl diethyl phosphate are prepared in an appropriate solvent (e.g., acetonitrile).

2. Inhibition Assay:

  • The inhibition experiments are conducted in a suitable buffer (e.g., 100 mM PIPES, pH 7.0) at a constant temperature (e.g., 25 °C).

  • A fixed concentration of the enzyme is incubated with varying concentrations of the inhibitor.

  • At specific time intervals, aliquots of the reaction mixture are withdrawn and diluted into a solution containing a substrate for the enzyme (e.g., paraoxon for phosphotriesterase) to measure the remaining enzyme activity.

  • The rate of substrate hydrolysis is monitored spectrophotometrically.

3. Data Analysis:

  • The apparent first-order rate constant of inactivation (kobs) at each inhibitor concentration is determined by fitting the time course of enzyme inactivation to a single exponential decay.

  • The values of kinact and Ki are then determined by fitting the plot of kobs versus inhibitor concentration to the Michaelis-Menten equation for irreversible inhibitors.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound and propynyl diethyl phosphate are not extensively documented, organophosphorus compounds as a class are known to impact various cellular signaling cascades, primarily due to their inhibition of key enzymes like acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine and overstimulation of cholinergic receptors, which can, in turn, affect downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

G Potential Impact of Organophosphates on MAPK Signaling cluster_0 Cellular Response to Organophosphate Exposure OP Organophosphate Inhibitor (e.g., Alkynyl Phosphate) AChE Acetylcholinesterase Inhibition OP->AChE Inhibits ACh Acetylcholine Accumulation AChE->ACh Leads to Receptor Cholinergic Receptor Overstimulation ACh->Receptor MAPK_cascade MAPK Signaling Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Activates Cellular_effects Altered Gene Expression, Apoptosis, Inflammation MAPK_cascade->Cellular_effects Regulates

Organophosphate impact on MAPK signaling pathway.

References

Diethyl 1-hexynyl Phosphate: A Comparative Guide to its Enzymatic Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is an organophosphorus compound that has garnered attention for its potent enzyme-inhibiting properties. This guide provides a comprehensive comparison of its selectivity for specific enzymes, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways. Understanding the enzymatic selectivity of this compound is crucial for its potential applications in research and therapeutic development.

Enzymatic Inhibition Profile of this compound

This compound has been identified as a potent inhibitor of two primary classes of enzymes: phosphotriesterases and serine hydrolases, which include acetylcholinesterase and butyrylcholinesterase.

Mechanism-Based Inactivation of Phosphotriesterase

This compound is a mechanism-based inactivator, or "suicide substrate," of phosphotriesterase (PTE). The enzyme mistakes it for a substrate and initiates catalysis. This process, however, leads to the generation of a highly reactive ketene intermediate that covalently binds to a critical histidine residue in the enzyme's active site, causing irreversible inhibition.

Inhibition of Cholinesterases

As a member of the organophosphate class of compounds, this compound is also a potent inhibitor of serine hydrolases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is of significant interest due to their roles in neurotransmission. Alkynyl phosphates, such as this compound, have been shown to be powerful covalent inhibitors of esterases, with second-order rate constants in the range of 107 to 108 M-1min-1[1]. This potent activity suggests a significant potential for interaction with cholinesterases.

Quantitative Comparison of Inhibitor Potency

To contextualize the inhibitory power of this compound, this section provides a comparison with other well-characterized enzyme inhibitors.

Phosphotriesterase Inhibition

The efficiency of a mechanism-based inactivator is often described by its partition ratio, which is the number of molecules of inhibitor that are processed by the enzyme for each inactivation event. For this compound, the partition ratio for the inactivation of phosphotriesterase has been determined to be 1200. This indicates that for every 1200 molecules of this compound hydrolyzed, one molecule of the enzyme is irreversibly inactivated.

InhibitorEnzymeParameterValueReference
This compound PhosphotriesterasePartition Ratio1200
ParaoxonPhosphotriesterasekcat/KM (M-1s-1)1.3 x 107[2]
Sarin (GB) (SP-enantiomer)Phosphotriesterase (H257Y/L303T mutant)kcat/KM (M-1s-1)3 x 105[3]
Soman (GD) (SP-enantiomer)Phosphotriesterase (H257Y/L303T mutant)kcat/KM (M-1s-1)~1 x 105[3]
Cholinesterase Inhibition
InhibitorEnzymeParameterValue (nM)Reference(s)
DonepezilAcetylcholinesterase (AChE)IC5010 - 11[4]
GalantamineAcetylcholinesterase (AChE)IC50-
RivastigmineAcetylcholinesterase (AChE)IC50-
DonepezilButyrylcholinesterase (BuChE)IC50-
GalantamineButyrylcholinesterase (BuChE)IC50-
RivastigmineButyrylcholinesterase (BuChE)IC50-

Experimental Protocols

Phosphotriesterase Inactivation Assay

Objective: To determine the partition ratio of this compound for phosphotriesterase.

Materials:

  • Purified phosphotriesterase

  • This compound

  • 100 mM PIPES buffer, pH 7.0, containing 3% acetonitrile

  • Paraoxon (substrate for measuring residual enzyme activity)

  • Spectrophotometer

Procedure:

  • A constant concentration of phosphotriesterase (e.g., 125 pM) is incubated with varying concentrations of this compound in 100 mM PIPES buffer, pH 7.0, with 3% acetonitrile at 25°C.

  • The incubation is allowed to proceed for a time sufficient for the inactivation reaction to go to completion (e.g., 15 minutes).

  • The remaining enzymatic activity is measured by adding a saturating concentration of the substrate paraoxon and monitoring the rate of p-nitrophenol production by measuring the increase in absorbance at 400 nm.

  • The fraction of remaining enzyme activity ([E]t/[E]0) is plotted against the initial ratio of inhibitor to enzyme concentration ([I]0/[E]0).

  • The partition ratio is determined by the intercept on the x-axis, which represents the number of inhibitor molecules turned over per enzyme inactivation event.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor (e.g., this compound)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test inhibitor solution at various concentrations, and 10 µL of AChE solution (e.g., 1 U/mL).

  • Incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 10 minutes) using a microplate reader[5][6].

  • The rate of reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms

Phosphotriesterase Detoxification Pathway

Phosphotriesterase plays a crucial role in the detoxification of organophosphorus compounds. The following diagram illustrates the mechanism of inactivation of PTE by this compound.

PTE_Inactivation PTE Phosphotriesterase (Active Enzyme) Complex Enzyme-Inhibitor Complex PTE->Complex Binding Inhibitor Diethyl 1-hexynyl phosphate Inhibitor->Complex Intermediate Reactive Ketene Intermediate Complex->Intermediate Catalysis Inactive_PTE Inactive Covalently Modified Enzyme Intermediate->Inactive_PTE Covalent Modification Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) Vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->Vesicle ACh_release ACh Vesicle->ACh_release Exocytosis AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Receptor Cholinergic Receptor ACh_release->Receptor Binding Choline_uptake Choline Transporter AChE->Choline_uptake Choline Inactive Inactive AChE AChE->Inactive Inhibition by Diethyl 1-hexynyl phosphate cluster_pre cluster_pre Choline_uptake->cluster_pre Reuptake Signal Signal Transduction Receptor->Signal

References

Confirming the Structure of Diethyl 1-hexynyl phosphate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The unequivocal structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) techniques, provides a powerful and non-destructive method to map the precise connectivity of atoms within a molecule. This guide details the application of 2D NMR experiments—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to confirm the structure of Diethyl 1-hexynyl phosphate.

To highlight the specificity and power of these techniques, a comparative analysis is made with a structurally similar alternative, Diethyl vinyl phosphate. While both molecules share the diethyl phosphate moiety, the difference in the unsaturated substituent (1-hexynyl vs. vinyl) leads to distinct and predictable differences in their respective 2D NMR spectra. This guide provides the necessary experimental protocols and data interpretation to confidently distinguish between these and similar structures.

Comparative Analysis of NMR Data

The structural confirmation of this compound relies on establishing the connectivity between the diethyl phosphate group and the 1-hexynyl chain. This is achieved by analyzing through-bond correlations. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound and the comparative compound, Diethyl vinyl phosphate.

Table 1: ¹H and ¹³C NMR Data for this compound (Hypothetical Data)

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
a-CH₃~ 1.3 (t)~ 16.0 (d, ²JPC ≈ 6 Hz)COSY: H-bHSQC: C-aHMBC: C-b
b-CH₂~ 4.1 (dq)~ 64.5 (d, ²JPC ≈ 5 Hz)COSY: H-aHSQC: C-bHMBC: C-a, P, C-1
1-C≡-~ 90.0 (d, ²JPC ≈ 7 Hz)HMBC from H-b, H-3
2≡C--~ 75.0 (d, ³JPC ≈ 4 Hz)HMBC from H-3
3-CH₂~ 2.4 (t)~ 20.0COSY: H-4HSQC: C-3HMBC: C-1, C-2, C-4, C-5
4-CH₂~ 1.6 (m)~ 30.0COSY: H-3, H-5HSQC: C-4HMBC: C-3, C-5, C-6
5-CH₂~ 1.5 (m)~ 22.0COSY: H-4, H-6HSQC: C-5HMBC: C-3, C-4, C-6
6-CH₃~ 0.9 (t)~ 13.5COSY: H-5HSQC: C-6HMBC: C-4, C-5

Table 2: ¹H and ¹³C NMR Data for Diethyl vinyl phosphate (Comparative Data)

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
a-CH₃~ 1.4 (t)~ 16.2 (d, ²JPC ≈ 6 Hz)COSY: H-bHSQC: C-aHMBC: C-b
b-CH₂~ 4.2 (dq)~ 64.8 (d, ²JPC ≈ 5 Hz)COSY: H-aHSQC: C-bHMBC: C-a, P, C-1
1=CH-~ 6.8 (ddd)~ 133.2 (d, ²JPC ≈ 7 Hz)COSY: H-2a, H-2bHSQC: C-1HMBC: C-2, P
2=CH₂ (trans)~ 5.6 (dd)~ 115.8 (d, ³JPC ≈ 188 Hz)COSY: H-1, H-2bHSQC: C-2HMBC: C-1
2=CH₂ (cis)~ 5.9 (dd)~ 115.8 (d, ³JPC ≈ 188 Hz)COSY: H-1, H-2aHSQC: C-2HMBC: C-1
Experimental Workflow and Structure Confirmation

The logical process for elucidating the structure of this compound involves a sequential interpretation of 2D NMR spectra.

G Structure Elucidation Workflow for this compound COSY 1. COSY Spectrum HSQC 2. HSQC Spectrum COSY->HSQC Identifies H-H spin systems (ethyl and hexyl chains) sub_cosy Ethyl: H-a <=> H-b Hexyl: H-3 <=> H-4 <=> H-5 <=> H-6 COSY->sub_cosy HMBC 3. HMBC Spectrum HSQC->HMBC Correlates protons to directly attached carbons sub_hsqc H-a -> C-a, H-b -> C-b, etc. HSQC->sub_hsqc Structure Confirmed Structure HMBC->Structure Connects fragments via long-range H-C & H-P correlations (e.g., H-b to C-1, H-3 to C-1/C-2) sub_hmbc Key Proof: Correlation from ethoxy protons (H-b) to alkynyl carbon (C-1) confirms the phosphate ester linkage. HMBC->sub_hmbc

2D NMR structure elucidation workflow.

Interpretation of Key Correlations:

  • COSY: The ¹H-¹H COSY spectrum reveals the proton-proton coupling networks. For this compound, two distinct spin systems are observed: one for the ethyl groups (a triplet at ~1.3 ppm correlating to a quartet at ~4.1 ppm) and another for the hexyl chain (a series of correlations from the triplet at ~2.4 ppm down to the terminal methyl group at ~0.9 ppm).

  • HSQC: The HSQC spectrum maps each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals for all protonated carbons (C-a, C-b, C-3, C-4, C-5, and C-6).

  • HMBC: The HMBC spectrum is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, and importantly, between protons and phosphorus. The key correlation confirming the entire structure is the cross-peak between the methylene protons of the ethoxy group (H-b, ~4.1 ppm) and the quaternary alkynyl carbon C-1 (~90.0 ppm). This correlation unequivocally links the diethyl phosphate group to the 1-hexynyl chain via the oxygen atom. Further correlations from the hexyl chain's H-3 protons to the alkynyl carbons C-1 and C-2 solidify the assignment of the triple bond. A ¹H-³¹P HMBC experiment would further confirm the structure by showing a correlation between the ethoxy protons (H-b) and the phosphorus atom.

Comparison with Diethyl vinyl phosphate: In contrast, the HMBC spectrum of Diethyl vinyl phosphate would show correlations from the ethoxy protons (H-b) to the vinyl carbon C-1 (~133.2 ppm). The COSY and HSQC spectra would also be markedly different in the unsaturated region, revealing the characteristic coupling patterns and chemical shifts of a vinyl group instead of a hexynyl chain.[1][2]

Experimental Protocols

Standard NMR experiments were performed on a 500 MHz spectrometer using a 5 mm broadband probe. Samples were dissolved in CDCl₃.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Description: This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds.

  • Methodology:

    • Acquire a standard ¹H spectrum to determine the spectral width.

    • Set the spectral width in both F2 and F1 dimensions to cover all proton signals.

    • Collect 256 increments in the F1 dimension with 8-16 scans per increment.

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

    • Symmetrize the resulting spectrum.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Description: This experiment correlates protons with their directly attached carbons (¹JCH).

  • Methodology:

    • Acquire ¹H and ¹³C spectra to determine spectral widths.

    • Set the F2 (¹H) spectral width to cover all proton signals and the F1 (¹³C) spectral width to cover all carbon signals (e.g., 0-100 ppm for this molecule).

    • Use a coupling constant (¹JCH) of 145 Hz for the evolution of one-bond coherence.

    • Collect 256-512 increments in the F1 dimension with 16-32 scans per increment.

    • Process the data using a QSIN window function in both dimensions.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Description: This experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), and can also show correlations to heteroatoms like ³¹P.

  • Methodology:

    • Set spectral widths as in the HSQC experiment. The F1 (¹³C) dimension may be extended to ~150 ppm to observe all carbons.

    • Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This allows for the observation of correlations over 2-4 bonds.[3][4]

    • Collect 512 increments in the F1 dimension with 32-64 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

By following this workflow and comparing the acquired data to the reference tables, researchers can confidently confirm the structure of this compound and distinguish it from similar alternatives.

References

Comparative Analysis of Wild-Type vs. Mutant Acetylcholinesterase Inhibition by Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the differential inhibition of acetylcholinesterase by organophosphates, with a focus on resistance-conferring mutations.

Organophosphate compounds are a class of potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially lethal consequences.[1] However, the emergence of mutations in the gene encoding AChE can confer resistance to these inhibitors, a phenomenon of significant interest in the fields of toxicology, pharmacology, and insecticide development.[1][2] This guide provides a comparative overview of the inhibition of wild-type versus mutant AChE by organophosphates, supported by experimental data and protocols.

Data Presentation: Inhibition Kinetics

The inhibitory potency of an organophosphate is typically quantified by the inhibition constant (Ki) or the bimolecular rate constant (ki). Lower values indicate more potent inhibition. The following table summarizes kinetic data for the inhibition of wild-type and various mutant forms of human acetylcholinesterase (hAChE) by the organophosphate paraoxon, an analog of Diethyl 1-hexynyl phosphate.

EnzymeMutationRelative Inhibition Rate (ki) vs. Wild-TypeReference
Wild-Type hAChE-1.0[3][4][5][6]
hD134HD134H~0.5
hD134H_E202QD134H, E202Q~0.05
hD134H_F338AD134H, F338ASlower, up to 100-fold

Note: The data presented are derived from studies on analogous organophosphates and may not be directly representative of this compound.

Cholinergic Signaling Pathway and Inhibition

The diagram below illustrates the normal function of the cholinergic synapse and the mechanism of inhibition by an organophosphate inhibitor. Acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors, and is subsequently hydrolyzed by acetylcholinesterase (AChE). Organophosphates covalently bind to the active site of AChE, rendering it inactive and leading to the accumulation of ACh.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prep setup Set up Assay Plate (Enzyme + Inhibitor/Vehicle) prep->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add Substrate + DTNB) preincubate->initiate measure Measure Absorbance (Kinetic Read at 412 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50, Ki) measure->analyze end End analyze->end

References

Assessing the Potency of Diethyl 1-hexynyl Phosphate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Diethyl 1-hexynyl phosphate and its analogs as potent inhibitors of acetylcholinesterase (AChE). Organophosphorus compounds, including alkynyl phosphate esters, are of significant interest due to their powerful biological activity, primarily through the irreversible inhibition of serine hydrolases like AChE. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in a cholinergic crisis.[1][2] Understanding the structure-activity relationships (SAR) of these analogs is crucial for the development of novel therapeutic agents and for assessing their toxicological profiles.

Comparative Potency of Alkynyl Phosphate Analogs

A central aspect of assessing the potency of this compound analogs is the determination of their half-maximal inhibitory concentration (IC50) against acetylcholinesterase. This value provides a quantitative measure of the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

While a comprehensive dataset for a series of this compound analogs is not available in the cited literature, research on related alkynyl phosphates has demonstrated their significant potential as serine enzyme inhibitors. For instance, propynyl, hexynyl, and t-butylethynyl diethyl phosphates have been shown to be powerful covalent inhibitors of various esterases and proteases.

To facilitate a direct comparison, experimental data should be organized as follows:

Compound/AnalogStructureIC50 (µM) vs. AChESelectivity vs. BChEReference
This compound(Structure of this compound)Data not availableData not available
Analog 1(Structure of Analog 1)Experimental ValueExperimental Value
Analog 2(Structure of Analog 2)Experimental ValueExperimental Value
............

Note: Researchers are encouraged to populate this table with their own experimental data.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase.[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound analogs is believed to occur through the phosphorylation of a serine residue within the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of muscarinic and nicotinic receptors, resulting in a state known as a cholinergic crisis.[1][3]

Signaling Pathways

The overstimulation of cholinergic receptors due to AChE inhibition triggers a cascade of downstream signaling events. The following diagrams illustrate the key pathways involved.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis ChAT ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle VAChT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh_synthesis ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_receptor Postsynaptic Receptors (Nicotinic & Muscarinic) ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Signal_transduction Signal Transduction (e.g., Ion influx, G-protein activation) ACh_receptor->Signal_transduction Activation Choline_uptake Choline Transporter AChE->Choline_uptake Choline Acetate Acetate AChE->Acetate OP Diethyl 1-hexynyl phosphate analog OP->AChE Inhibition Choline_uptake->Choline Cellular_response Cellular Response (e.g., Muscle contraction, Gland secretion) Signal_transduction->Cellular_response Leads to

Figure 1: Cholinergic Synapse and AChE Inhibition

Cholinergic_Crisis_Pathway cluster_muscarinic Muscarinic Effects (SLUDGE) cluster_nicotinic Nicotinic Effects (MTWTF) OP This compound analog AChE_inhibition Inhibition of Acetylcholinesterase (AChE) OP->AChE_inhibition ACh_accumulation Accumulation of Acetylcholine (ACh) AChE_inhibition->ACh_accumulation Receptor_overstimulation Overstimulation of Muscarinic & Nicotinic Receptors ACh_accumulation->Receptor_overstimulation Salivation Salivation Receptor_overstimulation->Salivation Lacrimation Lacrimation Receptor_overstimulation->Lacrimation Urination Urination Receptor_overstimulation->Urination Diaphoresis/Diarrhea Diaphoresis/Diarrhea Receptor_overstimulation->Diaphoresis/Diarrhea GI cramping GI cramping Receptor_overstimulation->GI cramping Emesis Emesis Receptor_overstimulation->Emesis Muscle cramps Muscle cramps Receptor_overstimulation->Muscle cramps Tachycardia Tachycardia Receptor_overstimulation->Tachycardia Weakness Weakness Receptor_overstimulation->Weakness Twitching Twitching Receptor_overstimulation->Twitching Fasciculations Fasciculations Receptor_overstimulation->Fasciculations CNS_effects Central Nervous System Effects (e.g., Seizures, Respiratory depression) Receptor_overstimulation->CNS_effects

Figure 2: Pathophysiology of Cholinergic Crisis

Experimental Protocols

The following is a detailed protocol for the in vitro determination of acetylcholinesterase inhibition, based on the widely used Ellman's method. This spectrophotometric assay measures the activity of AChE by monitoring the formation of the yellow-colored product 5-thio-2-nitrobenzoate.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Reagent Solutions:

  • AChE Solution: Prepare a stock solution of AChE in sodium phosphate buffer. The final concentration in the well should be optimized for the specific enzyme batch and experimental conditions.

  • ATCI Solution: Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.

  • DTNB Solution: Prepare a stock solution of DTNB (e.g., 3 mM) in sodium phosphate buffer.

  • Test Compound Solutions: Prepare a series of dilutions of the test compounds in the appropriate solvent.

3. Assay Procedure:

  • To each well of a 96-well microplate, add the following in order:

    • 140 µL of 0.1 M sodium phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution (or solvent for control)

    • 10 µL of AChE solution

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 10 seconds for 3 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB, Analogs) Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Buffer - Test Analog/Control - AChE Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (e.g., 15 min at 25°C) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add ATCI) Pre_incubation->Reaction_Initiation Absorbance_Measurement Measure Absorbance at 412 nm (Kinetic read) Reaction_Initiation->Absorbance_Measurement Data_Analysis Data Analysis: - Calculate Reaction Rates - Calculate % Inhibition Absorbance_Measurement->Data_Analysis IC50_Determination Determine IC50 values (Dose-response curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Benchmarking Diethyl 1-hexynyl Phosphate Against Known Serine Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diethyl 1-hexynyl phosphate against a selection of well-established serine protease inhibitors. The objective is to offer a clear, data-driven benchmark of its performance, supported by detailed experimental protocols and visualizations of relevant biological pathways.

Comparative Inhibitory Activity

For the purpose of this guide, we have compiled the known inhibitory concentrations (IC50) of several standard serine protease inhibitors against these key enzymes to provide a baseline for comparison. Researchers evaluating this compound would need to generate analogous data for a direct and meaningful comparison.

InhibitorTarget ProteaseReported IC50
AEBSF (Pefabloc SC) Trypsin~29 µM
Chymotrypsin~15 µM
Elastase (Human Neutrophil)~70 µM
Aprotinin Trypsin~0.006 µM (Ki)
Chymotrypsin~0.9 µM (Ki)
Plasmin~0.001 µM (Ki)
Leupeptin Trypsin~0.5 µg/mL
Plasmin~4 µg/mL
PMSF Trypsin~0.1 mM
Chymotrypsin~1 mM

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, temperature, pH). The values presented here are for reference and are compiled from various sources. Direct comparison requires testing under identical experimental conditions.

Experimental Protocols

To facilitate the direct comparison of this compound with other inhibitors, we provide detailed protocols for key experiments.

Synthesis of this compound
In Vitro Serine Protease Inhibition Assay (Chromogenic)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin, Elastase)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Test inhibitor (this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor and a series of dilutions in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the serine protease to each well.

  • Add the different concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over a set period using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the inhibitor on a relevant cell line.[1][2][3][4]

Materials:

  • Cell line cultured in appropriate medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • Test inhibitor at various concentrations

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.[2]

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot cell viability versus inhibitor concentration to determine the cytotoxic effects.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

Serine Protease-Activated Receptor (PAR) Signaling

Serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[6][7][8][9] This activation initiates intracellular signaling cascades that are involved in various physiological and pathological processes, including inflammation and coagulation.

PAR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serine Protease Serine Protease PAR Protease-Activated Receptor (PAR) Serine Protease->PAR Cleavage & Activation G_protein G Protein PAR->G_protein Activation Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K) G_protein->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Enzyme + Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance (Kinetic) add_substrate->measure_absorbance calculate_velocity Calculate Initial Velocity measure_absorbance->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end Data_Logic cluster_experimental Experimental Data cluster_analysis Analysis cluster_conclusion Conclusion ic50_dehp IC50 of Diethyl 1-hexynyl phosphate comparison Direct Comparison of Potency and Toxicity ic50_dehp->comparison ic50_known IC50 of Known Inhibitors ic50_known->comparison cytotoxicity Cytotoxicity Data (e.g., from MTT assay) cytotoxicity->comparison benchmark Benchmarking of This compound comparison->benchmark

References

Safety Operating Guide

Safe Disposal of Diethyl 1-Hexynyl Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of diethyl 1-hexynyl phosphate, a compound requiring careful handling due to its potential reactivity and toxicity as an organophosphate. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is mandatory. This compound, as an organophosphate, should be treated as a reactive and toxic substance.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or neoprene gloves
Eye Protection Chemical splash goggles and a face shield
Lab Coat Flame-resistant, with full-length sleeves
Respiratory Use in a certified chemical fume hood is required.

Always consult the specific Safety Data Sheet (SDS) for detailed information on hazards and handling.

II. Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow outlines the critical stages from initial handling to final disposal.

cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Documentation Phase cluster_disposal Final Disposal Phase A Assess Hazards & Don PPE B Designate Satellite Accumulation Area (SAA) A->B Establish safe zone C Do NOT Attempt to Neutralize or Quench B->C Proceed with caution D Transfer to a Compatible, Labeled Waste Container C->D Directly contain waste E Store in Designated SAA D->E Secure waste F Complete Hazardous Waste Tag E->F Document contents G Request Waste Pickup from EHS F->G Initiate disposal request H Professional Disposal by Licensed Facility G->H Handover for final disposal

Personal protective equipment for handling Diethyl 1-hexynyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Diethyl 1-hexynyl phosphate was publicly available at the time of this writing. The following guidance is synthesized from safety information for structurally related organophosphate compounds, such as Diethyl Phosphate. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational plans for safe handling and disposal, procedural guidance, and personal protective equipment (PPE) recommendations.

Health Hazard Summary

This compound belongs to the organophosphate class of compounds. Organophosphates are known to affect the nervous system.[1] Related compounds like Diethyl Phosphate are harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[2][3]

Personal Protective Equipment (PPE)

To minimize exposure, a comprehensive PPE plan is critical. The following table summarizes the recommended PPE for handling this compound, based on guidelines for other organophosphates.

PPE ComponentSpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., neoprene, butyl, PVC, or nitrile) extending up the forearm.[1]Prevents dermal absorption, a common route of pesticide poisoning.[1] Avoid lined gloves as they can absorb the chemical.[1]
Body Protection Full-body, chemical-resistant suit or lab coat worn over long-sleeved shirt and long pants.[1]Minimizes skin contact with potential splashes or spills.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is essential.[4] If aerosols or vapors may be generated, a NIOSH-approved respirator may be necessary.[5]Prevents inhalation of harmful vapors or mists.

Operational Plan: Safe Handling Workflow

Proper handling procedures are crucial to prevent exposure and accidents. The following workflow outlines the key steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble All Necessary Materials (Chemical, Glassware, Spill Kit) gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling conduct_experiment Conduct Experiment in Fume Hood don_ppe->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Experiment Complete segregate_waste Segregate and Label Waste (Liquid, Solid, Sharps) decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Designate a well-ventilated work area, preferably a certified chemical fume hood.[4]

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary materials, including the chemical, clean glassware, and a spill kit with appropriate absorbent material.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Don the required PPE as outlined in the table above.

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Use spark-proof tools and avoid sources of ignition if the compound is flammable.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in designated, compatible, and clearly labeled hazardous waste containers.

    • Do not mix with incompatible waste streams.

    • Keep waste containers tightly closed except when adding waste.[6]

  • Waste Segregation:

    • Liquid Waste: Collect unused chemical and solutions in a designated, leak-proof container.

    • Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable lab coats should be collected in a separate, labeled container.

    • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

  • Disposal Procedure:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

    • Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[6]

    • Do not pour this compound down the drain or dispose of it with regular trash.[4]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.